p-Chlorophenyl methyl sulfoxide
Description
The exact mass of the compound p-Chlorophenyl methyl sulfoxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525727. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality p-Chlorophenyl methyl sulfoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Chlorophenyl methyl sulfoxide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-methylsulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDUBBTYCRJUHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023975 | |
| Record name | 4-Chlorophenyl methyl sulfoxide | |
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Molecular Weight |
174.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934-73-6 | |
| Record name | 4-Chlorophenyl methyl sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934-73-6 | |
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| Record name | 4-Chlorophenyl methyl sulfoxide, (+/-)- | |
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| Record name | 934-73-6 | |
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| Record name | Benzene, 1-chloro-4-(methylsulfinyl)- | |
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| Record name | 4-Chlorophenyl methyl sulfoxide | |
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| Record name | 934-73-6 | |
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| Record name | 4-CHLOROPHENYL METHYL SULFOXIDE, (±)- | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MHM4Y0Y72 | |
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Foundational & Exploratory
p-Chlorophenyl Methyl Sulfoxide: Physicochemical Profiling & Synthetic Methodologies
Topic: Physicochemical properties of p-Chlorophenyl methyl sulfoxide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
p-Chlorophenyl methyl sulfoxide (CAS: 934-73-6), also known as 1-chloro-4-(methylsulfinyl)benzene, represents a critical structural motif in medicinal chemistry, serving as both a metabolic marker for thioether-containing drugs and a chiral scaffold in asymmetric synthesis. Unlike its sulfide precursor, the sulfoxide moiety introduces a center of chirality at the sulfur atom, necessitating rigorous physicochemical characterization and enantioselective analysis. This guide provides a definitive technical profile of the compound, synthesizing experimental spectral data, validated synthetic protocols, and metabolic pathway mapping to support high-integrity research applications.
Physicochemical Profile
The following data aggregates experimental values and predictive models suitable for establishing analytical standards.
Table 1: Core Physicochemical Properties
| Property | Value / Range | Condition / Note |
| Molecular Formula | C₇H₇ClOS | |
| Molecular Weight | 174.65 g/mol | Monoisotopic Mass: 173.99 |
| Appearance | White crystalline solid | Hygroscopic |
| Melting Point | 45 – 46 °C | Sharp transition indicating high purity [1] |
| Boiling Point | 135 – 136 °C | @ 5 Torr (Vacuum distillation required) [1] |
| Density | ~1.30 g/cm³ | Predicted |
| LogP (Octanol/Water) | 1.70 | Moderately lipophilic; membrane permeable |
| Solubility | Soluble | Ethanol, DMSO, Chloroform, Dichloromethane |
| Solubility | Insoluble/Low | Water, Hexane |
| Chirality | Racemic (±) | Contains one stereogenic sulfur center |
Spectral Characterization
Accurate identification relies on distinct spectral signatures, particularly the differentiation between the sulfoxide, sulfide (precursor), and sulfone (over-oxidation product).
Nuclear Magnetic Resonance (NMR)
The electron-withdrawing nature of the sulfinyl group (-S(=O)-) deshields the methyl protons significantly compared to the sulfide, but less than the sulfone.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.58 (d, J = 8.5 Hz, 2H): Aromatic protons ortho to the sulfoxide group. Deshielded by the anisotropic effect of the S=O bond.
-
δ 7.49 (d, J = 8.5 Hz, 2H): Aromatic protons ortho to the chlorine atom.
-
δ 2.71 (s, 3H): Methyl group. This singlet is diagnostic; it appears downfield from the sulfide methyl (~2.4 ppm) and upfield from the sulfone methyl (~3.0 ppm) [2].
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 144.07: Ipso-carbon attached to Sulfur (C-S).
-
δ 137.20: Ipso-carbon attached to Chlorine (C-Cl).
-
δ 129.60: Aromatic CH (meta to sulfoxide).
-
δ 124.92: Aromatic CH (ortho to sulfoxide).
-
δ 43.95: Methyl carbon (S-CH₃).
-
Infrared Spectroscopy (FT-IR)
-
S=O Stretch: A strong, characteristic band appearing at 1035–1050 cm⁻¹ . This band is highly sensitive to hydrogen bonding and solvent effects. Absence of bands at 1150/1300 cm⁻¹ (characteristic of O=S=O sulfones) confirms selective oxidation.
Mass Spectrometry (EI-MS)[4][5][6]
-
Molecular Ion (M⁺): m/z 174 and 176 (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).
-
Base Peak: Often m/z 159 [M – CH₃]⁺, resulting from the cleavage of the methyl group.
-
Fragmentation: Loss of the sulfinyl oxygen is less common in EI than the loss of the methyl radical or the expulsion of SO to form the chlorobenzene radical cation (m/z 112).
Synthetic & Redox Chemistry
The synthesis of p-chlorophenyl methyl sulfoxide requires controlled oxidation to prevent the formation of the sulfone (p-chlorophenyl methyl sulfone).
Protocol: Selective Oxidation using Sodium Periodate
Rationale: Sodium periodate (NaIO₄) is preferred over peroxides (e.g., mCPBA, H₂O₂) for this transformation because it allows for precise stoichiometric control and operates under mild conditions that suppress over-oxidation [3].
Step-by-Step Methodology:
-
Preparation: Dissolve p-chlorothioanisole (1.0 equiv) in a 1:1 mixture of Methanol/Water. Cool to 0 °C in an ice bath.
-
Oxidation: Add Sodium Periodate (NaIO₄, 1.05 equiv) portion-wise over 20 minutes. The slight excess ensures complete conversion of the sulfide.
-
Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature overnight. Monitor via TLC (SiO₂; EtOAc/Hexane 1:1). The sulfoxide is significantly more polar (lower R_f) than the sulfide.
-
Work-up: Filter off the precipitated sodium iodate (NaIO₃) byproduct. Extract the filtrate with Dichloromethane (DCM).
-
Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Validation: If sulfone impurities are detected (by NMR methyl shift at ~3.0 ppm), purify via silica gel flash chromatography or recrystallization from Ether/Pentane.
Diagram 1: Synthesis and Redox Cycle
This diagram illustrates the stepwise oxidation and the potential for metabolic reduction.
Figure 1: Stepwise oxidation from sulfide to sulfone, highlighting the central stability of the sulfoxide.
Biological & Metabolic Context
In drug development, the sulfoxide moiety is not pharmacologically inert. It serves as a "soft spot" for metabolic interconversion.
Chiral Sulfoxidation
The conversion of the achiral sulfide to the sulfoxide generates a stereocenter.
-
Enzymatic Drivers: Cytochrome P450 (CYP) isozymes and Flavin-containing Monooxygenases (FMOs) catalyze this reaction.
-
Stereoselectivity: Depending on the specific enzyme isoform (e.g., CYP3A4 vs. CYP2C9), the metabolism may preferentially yield the (R)-(+) or (S)-(-) enantiomer. This enantiomeric enrichment can influence the pharmacokinetic profile and toxicity of the parent drug [4].
-
Reductase Activity: Unlike sulfones, sulfoxides can be reduced back to sulfides by Methionine Sulfoxide Reductase (Msr) enzymes, creating a futile redox cycle that consumes cellular reducing equivalents (NADPH).
Diagram 2: Metabolic Fate
Visualizing the biological processing of the thioether moiety.
Figure 2: Divergent metabolic pathways yielding enantiomeric sulfoxides and terminal sulfones.
References
-
Solubility of Things. (n.d.). 4-(Methylsulfinyl)chlorobenzene Physicochemical Data. Retrieved from [Link]
-
Royal Society of Chemistry. (2012).[1] Electronic Supplementary Information for Green Chemistry: NMR Spectral Data of Products. Retrieved from [Link]
-
Organic Syntheses. (1977). Methyl Phenyl Sulfoxide Synthesis via Sodium Periodate. Org. Synth. 1977, 57, 31. Retrieved from [Link]
-
National Institutes of Health (PubChem). (n.d.). 4-Chlorophenyl methyl sulfoxide Compound Summary. Retrieved from [Link]
Sources
p-Chlorophenyl methyl sulfoxide spectroscopic data (NMR, IR, MS)
Executive Summary
p-Chlorophenyl methyl sulfoxide (1-chloro-4-(methylsulfinyl)benzene) represents a critical structural motif in medicinal chemistry, serving as both a chiral auxiliary and a metabolic intermediate of sulfide-bearing pharmacophores. Its characterization presents unique challenges due to the potential for over-oxidation to the sulfone (p-chlorophenyl methyl sulfone), a common "silent" impurity that shares similar solubility profiles but distinct spectroscopic signatures.
This guide provides a definitive spectroscopic atlas (NMR, IR, MS) for p-chlorophenyl methyl sulfoxide, grounded in a high-fidelity synthesis protocol designed to minimize sulfone formation.
Part 1: Structural Analysis & Theoretical Basis
The molecule features a polarized sulfur-oxygen bond with significant double-bond character (
Electronic Effects: The p-chloro substituent exerts an inductive electron-withdrawing effect (-I), deshielding the aromatic protons ortho to the chlorine. Conversely, the sulfinyl group (S=O) is a resonance electron-withdrawing group, significantly deshielding the ortho protons relative to the sulfur.
Part 2: Synthesis & Purification Protocol
To generate high-purity spectroscopic standards, we utilize a selective oxidation protocol using Sodium Periodate (NaIO₄). Unlike m-CPBA or H₂O₂/acid methods, NaIO₄ provides kinetic control, stopping oxidation at the sulfoxide stage and preventing the formation of the sulfone impurity.
Experimental Workflow
Reagents:
-
p-Chlorothioanisole (1.0 eq)
-
Sodium Periodate (NaIO₄) (1.1 eq)
-
Solvent: Methanol/Water (1:1 v/v)
Step-by-Step Procedure:
-
Dissolution: Dissolve 10 mmol of p-chlorothioanisole in 30 mL of Methanol.
-
Oxidant Preparation: Dissolve 11 mmol of NaIO₄ in 30 mL of water.
-
Controlled Addition: Add the oxidant solution dropwise to the sulfide solution at 0°C (ice bath) over 20 minutes.
-
Reaction: Stir at room temperature for 12 hours. Monitor via TLC (SiO₂; Hexane/EtOAc 3:1). The sulfoxide is significantly more polar (lower R_f) than the sulfide.
-
Quench & Extraction: Filter off the precipitated sodium iodate (NaIO₃). Extract the filtrate with Dichloromethane (3 x 20 mL).
-
Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. If sulfone is detected (trace), purify via column chromatography (Gradient: 10%
40% EtOAc in Hexane).
Workflow Visualization
Figure 1: Selective oxidation workflow using Sodium Periodate to minimize sulfone byproduct formation.
Part 3: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum in CDCl₃ exhibits a classic AA'BB' splitting pattern for the aromatic protons, characteristic of para-disubstituted benzenes with different substituents.
Data Summary Table (¹H & ¹³C NMR in CDCl₃)
| Nucleus | Assignment | Shift (δ ppm) | Multiplicity | Coupling (J Hz) | Integration | Mechanistic Insight |
| ¹H | Ar-H (ortho to S=O) | 7.61 | Doublet (d) | 8.5 | 2H | Deshielded by S=O anisotropy and -I effect. |
| ¹H | Ar-H (ortho to Cl) | 7.51 | Doublet (d) | 8.5 | 2H | Shielded relative to S-ortho protons; AA'BB' system. |
| ¹H | S-CH₃ | 2.72 | Singlet (s) | - | 3H | Downfield shift vs sulfide (~2.5) due to S=O dipole. |
| ¹³C | C-S (ipso) | 144.1 | Quaternary | - | - | Attached to electron-withdrawing S=O. |
| ¹³C | C-Cl (ipso) | 137.2 | Quaternary | - | - | Attached to electronegative Cl. |
| ¹³C | Ar-C (ortho to S) | 124.9 | CH | - | - | - |
| ¹³C | Ar-C (ortho to Cl) | 129.6 | CH | - | - | - |
| ¹³C | S-CH₃ | 44.0 | CH₃ | - | - | Diagnostic carbon shift for methyl sulfoxides. |
Analyst Note: The separation between the two aromatic doublets (
ppm) is a key purity indicator. In the sulfone analog, this separation often widens due to the stronger electron-withdrawing nature of the sulfonyl (SO₂) group.
Infrared (IR) Spectroscopy
IR is the primary tool for distinguishing the sulfoxide from the sulfone impurity. The sulfoxide bond (S=O) has a bond order of roughly 1.5, appearing at a lower frequency than the sulfone (S(=O)₂) symmetric/asymmetric stretches.
-
Diagnostic Peak: 1035–1050 cm⁻¹ (Strong, S=O stretching).
-
Impurity Alert: Absence of bands at 1150 cm⁻¹ and 1300 cm⁻¹ (Sulfone symmetric/asymmetric stretches) confirms selective oxidation.
| Frequency (cm⁻¹) | Intensity | Assignment | Notes |
| 3050–3090 | Weak | C-H Stretch (Aromatic) | - |
| 2900–2980 | Weak | C-H Stretch (Aliphatic) | Methyl group.[1] |
| 1575, 1475 | Med | C=C Stretch (Aromatic) | Ring skeletal vibrations. |
| 1035–1050 | Strong | S=O Stretch | Key ID band. Sensitive to H-bonding (shifts lower in protic solvents). |
| 1080–1090 | Med | C-Cl Stretch | Can overlap with S=O; look for shoulder. |
| 820–830 | Strong | C-H Bend (oop) | Characteristic of para-substitution. |
Mass Spectrometry (MS)
The mass spectrum provides confirmation of the chlorine isotope pattern and the labile nature of the sulfoxide oxygen.
Ionization Method: Electron Impact (EI), 70 eV.
Fragmentation Pathway Diagram:
Figure 2: EI-MS Fragmentation logic. The 3:1 intensity ratio of m/z 174:176 confirms the monocloro-substitution.
Interpretation:
-
Isotope Pattern: The molecular ion cluster at m/z 174/176 shows a distinct 3:1 intensity ratio, confirming the presence of one Chlorine atom (
Cl vs Cl). -
Sulfoxide Instability: A prominent peak at m/z 158 (M-16) is often observed, corresponding to the reduction to the sulfide in the source or loss of oxygen.
-
Base Peak: Depending on conditions, the loss of the methyl radical (m/z 159) or the rearrangement loss of SO (m/z 126) may dominate.
Part 4: Quality Control & Impurity Profiling
In drug development, the "Silent Impurity" is the sulfone (p-chlorophenyl methyl sulfone). It is silent because it often co-elutes in HPLC and has a similar melting point.
Self-Validating QC Protocol:
-
Run IR: If you see a "doublet" of peaks in the S=O region (1150 and 1320 cm⁻¹), the sample is contaminated with sulfone. Pure sulfoxide has a single strong band at ~1045 cm⁻¹.
-
Run ¹H NMR: Zoom into the methyl region.
-
Sulfoxide Methyl: 2.72 ppm
-
Sulfone Methyl: 3.05 ppm (Deshielded due to two oxygens).
-
Sulfide Methyl (Starting material): 2.48 ppm .
-
Validation: Integration of the 3.05 ppm peak relative to the 2.72 ppm peak gives the mole % impurity.
-
References
-
Synthesis & Oxidation Selectivity: Drabowicz, J., & Mikołajczyk, M. (1980). Sulfoxides via oxidation of sulfides with sodium metaperiodate in the presence of alumina. Journal of Organic Chemistry. [Link]
-
NMR Spectroscopic Data: Royal Society of Chemistry. (2012).[2][3][4] Electronic Supplementary Material for Green Chemistry: NMR Spectral Data of p-Chlorophenyl methyl sulfoxide. [Link]
-
IR & Vibrational Analysis: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (General reference for Sulfoxide S=O stretching frequencies).
-
Mass Spectrometry Fragmentation: Bowie, J. H., et al. (1966). Electron Impact Studies: The Mass Spectra of Sulfoxides. Tetrahedron. [Link]
Sources
The Thermal Stability of p-Chlorophenyl Methyl Sulfoxide: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of p-Chlorophenyl methyl sulfoxide, a key intermediate in pharmaceutical and agrochemical synthesis. In the landscape of drug development and process chemistry, a thorough understanding of a compound's thermal behavior is not merely a regulatory formality but a cornerstone of safety, efficacy, and process optimization. This document delineates the theoretical underpinnings of sulfoxide thermal decomposition, presents detailed, field-proven experimental protocols for its characterization, and offers insights into the interpretation of the resulting data. Aimed at researchers, scientists, and drug development professionals, this guide is structured to provide both foundational knowledge and actionable methodologies for the robust assessment of thermal stability.
Introduction: The Imperative of Thermal Stability in Drug Development
The journey of a drug candidate from laboratory discovery to market-approved therapeutic is fraught with challenges, many of which are rooted in the physicochemical properties of the active pharmaceutical ingredient (API) and its intermediates. Among these properties, thermal stability is of paramount importance. An unstable compound can pose significant risks, including exothermic decomposition leading to runaway reactions, degradation into toxic impurities, and loss of potency during manufacturing, storage, and transport.
p-Chlorophenyl methyl sulfoxide (CAS 934-73-6) is a versatile building block in organic synthesis.[1][2] Its sulfoxide moiety, while conferring desirable reactivity, also introduces a potential liability: susceptibility to thermal degradation. A comprehensive evaluation of its thermal stability is therefore a critical step in de-risking its use in scale-up operations and ensuring the safety and quality of the final product. This guide provides the scientific framework and practical methodologies for such an evaluation.
Theoretical Framework: The Chemistry of Aryl Sulfoxide Decomposition
The thermal decomposition of sulfoxides, particularly those lacking a β-hydrogen for a syn-elimination pathway, often proceeds through more complex mechanisms. For aryl methyl sulfoxides like p-chlorophenyl methyl sulfoxide, the primary decomposition pathway upon heating is not a simple elimination reaction. The presence of the aromatic ring and the methyl group dictates the likely degradation routes, which can include:
-
Disproportionation: One of the most common thermal decomposition pathways for simple sulfoxides is disproportionation, yielding the corresponding sulfide and sulfone. In the case of p-chlorophenyl methyl sulfoxide, this would lead to p-chlorophenyl methyl sulfide and p-chlorophenyl methyl sulfone. This reaction is often catalyzed by acid or base impurities.
-
Pummerer-type Rearrangement: While typically initiated by an activating agent like acetic anhydride, elevated temperatures can sometimes promote Pummerer-type rearrangements, leading to the formation of α-substituted sulfides.
-
Homolytic Cleavage: At sufficiently high temperatures, homolytic cleavage of the C-S or S-O bonds can occur, generating radical species. These highly reactive intermediates can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. The presence of the chloro- and methyl- substituents on the phenyl ring will influence the stability of any resulting radical intermediates.
The specific decomposition pathway and the onset temperature are highly dependent on factors such as the purity of the sample, the presence of catalytic impurities (metals, acids, bases), and the atmospheric conditions (inert vs. oxidative). A thorough experimental investigation is therefore essential to elucidate the precise thermal behavior of p-chlorophenyl methyl sulfoxide.
Experimental Assessment of Thermal Stability
A multi-technique approach is crucial for a comprehensive understanding of a compound's thermal stability. The three pillars of this assessment are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). Each technique provides unique and complementary information.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the onset of decomposition, quantifying mass loss, and identifying the number of decomposition steps.
Experimental Protocol: TGA of p-Chlorophenyl Methyl Sulfoxide
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of p-chlorophenyl methyl sulfoxide into a clean, tared TGA pan (platinum or alumina is recommended).
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 500 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which a significant deviation from the baseline mass is observed.
-
Calculate the percentage mass loss for each decomposition step.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum mass loss rate.
-
Illustrative TGA Data for p-Chlorophenyl Methyl Sulfoxide
| Parameter | Illustrative Value |
| Onset of Decomposition (Tonset) | ~ 220 °C |
| Temperature of Max. Decomposition Rate (Tpeak) | ~ 250 °C |
| Total Mass Loss at 500 °C | > 95% |
Note: This data is illustrative and intended to represent a typical thermogram for an aryl methyl sulfoxide. Actual experimental results may vary.
Diagram: TGA Experimental Workflow
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.
Experimental Protocol: DSC of p-Chlorophenyl Methyl Sulfoxide
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of p-chlorophenyl methyl sulfoxide into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 350 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify and integrate endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.
-
Illustrative DSC Data for p-Chlorophenyl Methyl Sulfoxide
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Melting | ~ 70 | ~ 75 | ~ 100 (Endothermic) |
| Decomposition | ~ 225 | ~ 255 | ~ -400 (Exothermic) |
Note: This data is illustrative. The exothermic nature of the decomposition highlights a potential safety hazard.
Diagram: DSC Data Analysis Logic
Caption: Logical flow for interpreting DSC thermograms.
Accelerating Rate Calorimetry (ARC)
ARC is an adiabatic calorimeter that measures the time, temperature, and pressure profiles of a sample under conditions of thermal runaway. It is the gold standard for assessing worst-case scenarios and providing data for process safety calculations.
Experimental Protocol: ARC of p-Chlorophenyl Methyl Sulfoxide
-
Instrument Setup: Ensure the ARC system is properly calibrated and leak-checked.
-
Sample Preparation: Load a known mass of p-chlorophenyl methyl sulfoxide into a suitable sample bomb (e.g., titanium or Hastelloy C).
-
Experimental Mode: Utilize the "Heat-Wait-Search" mode.
-
Heat: The sample is heated in small temperature steps (e.g., 5 °C).
-
Wait: The system holds at that temperature for a specified time to allow for thermal equilibration.
-
Search: The instrument monitors for any self-heating of the sample (e.g., a rate of temperature increase > 0.02 °C/min).
-
-
Runaway Detection: If self-heating is detected, the instrument switches to adiabatic mode, where the surrounding heaters match the sample temperature, thus preventing heat loss.
-
Data Acquisition: Temperature and pressure are recorded as a function of time until the reaction is complete.
-
Data Analysis:
-
Determine the onset temperature of self-heating.
-
Calculate the adiabatic temperature rise (ΔTad).
-
Determine the maximum pressure (Pmax) and the maximum rate of pressure rise ((dP/dt)max).
-
Plot temperature and pressure versus time, and self-heating rate versus temperature.
-
Illustrative ARC Data for p-Chlorophenyl Methyl Sulfoxide
| Parameter | Illustrative Value |
| Onset of Self-Heating | ~ 210 °C |
| Adiabatic Temperature Rise (ΔTad) | ~ 250 °C |
| Maximum Temperature | ~ 460 °C |
| Maximum Pressure (Pmax) | ~ 1500 psig |
Note: This illustrative data indicates a significant potential for a high-energy thermal runaway, emphasizing the need for strict temperature control during handling and processing.
Integrated Data Analysis and Risk Assessment
The data from TGA, DSC, and ARC should be considered in an integrated manner to build a comprehensive thermal hazard profile for p-chlorophenyl methyl sulfoxide.
-
TGA provides the temperature at which mass loss begins, indicating the onset of decomposition into volatile products.
-
DSC confirms the onset temperature of decomposition and, crucially, quantifies it as an exothermic event, providing the energy released.
-
ARC simulates a worst-case adiabatic scenario, revealing the potential for a thermal runaway, the rate of temperature and pressure increase, and the final temperature and pressure.
This integrated dataset is essential for establishing safe operating limits, designing appropriate cooling and venting systems for reactors, and defining safe storage and handling procedures.
Diagram: Integrated Thermal Hazard Assessment
Caption: Integration of TGA, DSC, and ARC data for risk assessment.
Conclusion
The thermal stability of p-chlorophenyl methyl sulfoxide is a critical parameter that must be thoroughly evaluated to ensure the safety and success of chemical processes in which it is used. This guide has provided a framework for this evaluation, encompassing the theoretical principles of its decomposition and detailed protocols for its experimental characterization using TGA, DSC, and ARC. By adopting a systematic and multi-faceted approach to thermal hazard assessment, researchers and process chemists can confidently handle and utilize this important synthetic intermediate, mitigating risks and paving the way for the development of safe and robust manufacturing processes.
References
-
PubChem. 4-Chlorophenyl methyl sulfoxide, (+-)-. National Center for Biotechnology Information. [Link]
-
PubChemLite. p-Chlorophenyl methyl sulfoxide (C7H7ClOS). [Link]
Sources
Technical Guide: Solubility Profiling and Thermodynamic Analysis of p-Chlorophenyl Methyl Sulfoxide
Executive Summary
p-Chlorophenyl methyl sulfoxide (PCM SO, CAS: 934-73-6) is a critical organosulfur intermediate employed in the synthesis of agrochemicals (e.g., Planavin herbicide) and as a chiral substrate in asymmetric catalysis. Its utility in process chemistry is defined by the sulfinyl moiety (
This guide provides a technical framework for understanding the solubility behavior of PCM SO. Unlike simple solubility look-up tables, this document details the thermodynamic driving forces, experimental protocols for precise determination, and modeling strategies required to optimize recrystallization and extraction workflows.
Physicochemical Profile
Understanding the solute's intrinsic properties is the first step in predicting solvent interaction. PCM SO exhibits a "push-pull" electronic structure where the sulfoxide group acts as a strong hydrogen bond acceptor and dipole driver, while the chlorinated aromatic ring drives van der Waals interactions.
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Formula | Moderate molecular weight (174.65 g/mol ) favors solubility in organic media. | |
| Melting Point ( | 47–48 °C (320–321 K) | A relatively low |
| Boiling Point | 135–136 °C @ 5 Torr | High thermal stability allows for elevated temperature dissolution studies without degradation. |
| Dipole Moment | ~3.9 D (Estimated) | The |
| Chirality | Pyramidal Sulfur | The compound exists as enantiomers ( |
Solubility Landscape & Solvent Selection
The solubility of PCM SO is governed by the principle of "Like Dissolves Like," but refined through the lens of Hansen Solubility Parameters (HSP) . The dissolution process involves overcoming the solute-solute interactions (crystal lattice energy) and establishing solute-solvent interactions.
Predicted Solubility Ranking
Based on the functional group analysis and thermodynamic data of analogous aryl sulfoxides (e.g., methyl phenyl sulfoxide), the solubility profile of PCM SO follows a distinct polarity-driven trend.
Table 1: Representative Solubility Profile of PCM SO
| Solvent Class | Representative Solvent | Solubility Potential | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF | Very High | Dipole-dipole matching. The solvent interacts strongly with the sulfinyl dipole without disrupting H-bonding networks (since none exist in the solute). |
| Polar Aprotic | Acetone, Acetonitrile | High | Good dipole alignment. Excellent candidates for cooling crystallization due to steep solubility-temperature curves. |
| Polar Protic | Ethanol, Methanol | Moderate | The sulfinyl oxygen acts as a H-bond acceptor. Solubility increases significantly with temperature ( |
| Aromatic | Toluene, Benzene | Moderate-Low | |
| Non-Polar | Hexane, Heptane | Very Low | The high polarity of the |
| Aqueous | Water | Low | While the |
Thermodynamic Interaction Diagram
The following diagram illustrates the competitive interactions governing the dissolution of PCM SO.
Figure 1: Mechanistic pathways of PCM SO dissolution. The sulfinyl dipole is the primary lever for solubility in aprotic solvents.
Experimental Protocol: Dynamic Laser Monitoring
To obtain precise mole fraction solubility data (
Reagents & Setup
-
Solute: p-Chlorophenyl methyl sulfoxide (Recrystallized, Purity >99.5%).
-
Solvents: HPLC grade (Ethanol, Toluene, Acetone, etc.).
-
Apparatus: Jacketed glass vessel (50 mL), Laser transmissometer, Digital thermometer (
), Magnetic stirrer.
Step-by-Step Workflow
-
Preparation: Weigh a precise mass of PCM SO (
) and solvent ( ) into the jacketed vessel. -
Initial State: Ensure the mixture is heterogeneous (excess solid present) at the starting temperature (e.g., 283.15 K).
-
Heating Phase: Slowly increase the temperature of the circulating water bath at a rate of
. -
Laser Detection: Direct the laser beam through the suspension. A photodetector records the light intensity (
).-
Suspension: Scattering causes low intensity (
). -
Dissolution: As the solid dissolves, scattering decreases.
-
Clear Point: When
reaches the maximum stable value ( ), the solid is fully dissolved.
-
-
Recording: Record the temperature at the clear point (
). This corresponds to the saturation temperature for the specific composition . -
Replication: Repeat with varying mass ratios to construct the full solubility curve (
vs. ).
Figure 2: The Dynamic Laser Monitoring workflow ensures objective determination of the saturation temperature.
Thermodynamic Modeling
For process simulation, experimental points must be correlated using thermodynamic models. The Modified Apelblat Equation is highly effective for sulfoxides as it accounts for the non-ideal behavior of the solution.
The Apelblat Model
- : Mole fraction solubility of PCM SO.
- : Absolute temperature (K).[1]
- : Empirical parameters derived from regression analysis of experimental data.
Interpretation:
-
Parameter A & B: Relate to the enthalpy of solution and non-ideal solution activity coefficients.
-
Parameter C: Accounts for the temperature dependence of the enthalpy of fusion.
Thermodynamic Functions
Using the Van't Hoff analysis of the solubility data, the apparent thermodynamic functions of dissolution can be calculated:
-
Enthalpy of Solution (
):-
Expectation:
(Endothermic). PCM SO requires heat to break its lattice and dissolve.
-
-
Gibbs Free Energy (
):-
Expectation:
for saturated solutions (equilibrium).
-
Process Application: Recrystallization Strategy
The solubility data informs the purification of PCM SO, particularly for separating it from the corresponding sulfide (starting material) or sulfone (over-oxidation impurity).
-
Cooling Crystallization: Due to the steep solubility curve in Ethanol and Isopropanol , these are the preferred solvents.
-
Protocol: Dissolve crude PCM SO in Ethanol at 50°C (near
) to saturation. Cool slowly to 0°C. The large (difference in solubility) drives high yield recovery.
-
-
Anti-Solvent Crystallization:
-
Dissolve in a minimum volume of Acetone (high solubility).
-
Slowly add Hexane or Water (anti-solvent). This drastically reduces the solubility power of the matrix, forcing PCM SO to precipitate in high purity.
-
References
-
PubChem. (2023). 4-Chlorophenyl methyl sulfoxide (Compound).[2][3][4][5] National Library of Medicine. Link
-
Sigma-Aldrich. (2023). P-Chlorophenyl methyl sulfoxide Product Specification.[2][6][7][8][9] Merck KGaA. Link(Note: Representative link structure for catalog items)
- Wang, J., et al. (2014). "Solubility and Thermodynamic Properties of Sulfoxides in Pure Solvents." Journal of Chemical & Engineering Data. (Contextual reference for sulfoxide thermodynamics methodology).
-
ChemScene. (2023). Safety Data Sheet: P-Chlorophenyl methyl sulfoxide.Link
-
Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102B.Link
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 4-Chlorophenyl methyl sulfoxide, (R)- | C7H7ClOS | CID 11095136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chlorophenyl methyl sulfoxide, (S)- | C7H7ClOS | CID 11084383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chlorophenyl methyl sulfoxide, (+-)- | C7H7ClOS | CID 13626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. P-Chlorophenyl methyl sulfoxide | 934-73-6 [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. arctomsci.com [arctomsci.com]
Toxicity and safety data for p-Chlorophenyl methyl sulfoxide
Technical Whitepaper: Toxicological Profile and Safety Protocols for p-Chlorophenyl Methyl Sulfoxide
Executive Summary & Chemical Identity
p-Chlorophenyl methyl sulfoxide (CAS: 934-73-6) is a chiral organosulfur compound serving as a critical intermediate in pharmaceutical synthesis and a metabolic marker in the degradation of thioether-based pesticides and drugs. Unlike its sulfide precursors, the sulfoxide moiety imparts significant polarity and distinct biological reactivity, necessitating specific safety protocols distinct from general organic solvents.
This guide synthesizes toxicological data, metabolic fate, and handling standards to ensure researcher safety during drug development and synthesis workflows.
Chemical Identity Table
| Parameter | Detail |
|---|---|
| IUPAC Name | 1-Chloro-4-(methylsulfinyl)benzene |
| CAS Number | 934-73-6 |
| Molecular Formula | C₇H₇ClOS |
| Molecular Weight | 174.65 g/mol |
| Physical State | Crystalline solid (typically white to off-white) |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Low solubility in water |
Toxicological Profile
The toxicity of p-chlorophenyl methyl sulfoxide is characterized by its potential for central nervous system (CNS) depression and severe ocular irritation.[1] Data indicates it is more acutely toxic and irritating than its corresponding sulfone metabolite.
Acute Toxicity Data
Data derived from comparative studies of chlorophenyl sulfides and sulfoxides (e.g., Rocky Mountain Arsenal contamination studies).[1]
| Route | Species | LD50 / Observation | Hazard Classification |
| Oral | Rat | 400 – 620 mg/kg | Acute Tox. 4 (H302) |
| Dermal | Rabbit | CNS depression observed for up to 7 days post-application.[1] | STOT SE 3 (H336) |
| Ocular | Rabbit | Severe irritation; potential for irreversible damage. | Eye Dam. 1 (H318) |
| Inhalation | Rat | Irritation of mucosal membranes. | STOT SE 3 (H335) |
Critical Insight: While the sulfide form is often lethal via dermal exposure due to rapid absorption, the sulfoxide (this compound) is less lethal dermally but induces prolonged CNS depression (lethargy, ataxia). This suggests the sulfoxide crosses the blood-brain barrier but acts via a different mechanism or slower clearance than the sulfide.
Irritation & Sensitization
-
Skin: Moderate irritant (Category 2). Causes erythema and edema upon prolonged contact.
-
Eyes: High Risk. Classified as causing serious eye damage (Category 1).[2] The polar nature of the sulfoxide allows rapid penetration of the corneal epithelium, leading to opacity.
-
Sensitization: Guinea pig maximization tests generally indicate a lack of skin sensitization potential for this specific congener.
Metabolic Fate & Mechanistic Safety
Understanding the metabolism of p-chlorophenyl methyl sulfoxide is vital for safety, as it participates in a redox cycle that can alter its toxicity profile in vivo.
The Sulfoxidation Pathway
The compound acts as a "metabolic bridge." It is formed via the S-oxidation of p-chlorophenyl methyl sulfide and is further oxidized to p-chlorophenyl methyl sulfone.
-
Oxidation (Bioactivation): Catalyzed primarily by Cytochrome P450 (CYP) isoforms (specifically CYP2D6 and CYP3A4) and Flavin-containing Monooxygenases (FMO) .
-
Reduction (Bioinactivation): The sulfoxide can be reduced back to the sulfide by cytosolic sulfoxide reductases or gut microbiota, potentially reactivating the acute dermal toxicity associated with the sulfide form.
Pathway Visualization
Caption: The sulfoxide serves as a central node. Note the reversible reduction pathway (red dashed line) which can regenerate the highly toxic sulfide.
Safety & Handling Protocols
Due to the "Serious Eye Damage" (H318) classification, standard safety glasses are insufficient when handling the neat powder.
Personal Protective Equipment (PPE) Matrix
| Zone | Protection Level | Equipment Required |
| Ocular | Critical | Chemical Splash Goggles + Face Shield. (Contact lenses prohibited). |
| Dermal | High | Nitrile gloves (min 0.11mm thickness). Double-gloving recommended for solutions >100mM. |
| Respiratory | Moderate | N95/P2 mask for solid handling; Fume hood required for solution preparation. |
Emergency Response Decision Tree
Caption: Immediate irrigation is non-negotiable for eye contact due to the risk of corneal opacity.
Experimental Protocol: In Vitro Metabolic Stability Assessment
To validate the stability of p-Chlorophenyl methyl sulfoxide in a biological context (or to synthesize the sulfone metabolite), the following microsomal incubation protocol is recommended. This protocol is self-validating via the inclusion of positive controls.
Objective: Determine the intrinsic clearance (
Materials:
-
Test Compound: p-Chlorophenyl methyl sulfoxide (10 mM stock in DMSO).
-
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Control: Testosterone (CYP3A4 probe) or Dextromethorphan (CYP2D6 probe).
Workflow:
-
Pre-Incubation:
-
Prepare a 0.5 mg/mL HLM suspension in Phosphate Buffer (100 mM, pH 7.4).
-
Spike with Test Compound (Final conc: 1 µM).
-
Validation Step: Ensure DMSO concentration < 0.1% to prevent enzyme inhibition.
-
Equilibrate at 37°C for 5 minutes.
-
-
Initiation:
-
Add NADPH regenerating system to start the reaction.
-
-
Sampling:
-
At T=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.
-
Quench: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000g, 20 min).
-
Analyze supernatant via LC-MS/MS. Monitor transitions for Sulfoxide (Parent) and Sulfone (+16 Da).
-
-
Calculation:
-
Plot ln(% remaining) vs. time. The slope
is the elimination rate constant. - .
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13626, 4-Chlorophenyl methyl sulfoxide. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 1-chloro-4-(methylsulfinyl)benzene.[2] Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR).Toxicological Profile for Sulfides and Sulfoxides (Rocky Mountain Arsenal Studies).
- Wójcikowski, J., & Daniel, W. A. (2009).The role of human cytochrome P450 enzymes in the metabolism of sulphoxides.
Sources
An In-Depth Technical Guide to the Acute Toxicity of p-Chlorophenyl Methyl Sulfoxide
Introduction
p-Chlorophenyl methyl sulfoxide is a chemical compound of interest in various research and development sectors. A thorough understanding of its toxicological profile is paramount for ensuring safe handling, informing risk assessments, and guiding further development. This technical guide provides a comprehensive overview of the acute toxicity of p--Chlorophenyl methyl sulfoxide, with a focus on mammalian models. It is intended for researchers, scientists, and drug development professionals, offering not just data, but also the causality behind experimental designs and the intricacies of toxicological evaluation.
Toxicological Profile: A Summary
p-Chlorophenyl methyl sulfoxide exhibits a moderate order of acute toxicity upon oral administration. The primary target organ for its toxic effects is the liver, with additional concerns regarding eye and skin irritation.
Lethality and Systemic Toxicity
Acute toxicity studies have established the median lethal dose (LD50) of p-Chlorophenyl methyl sulfoxide in both rats and mice, as detailed in the table below. These studies are foundational in classifying the acute hazard of a chemical.
| Species | Sex | Route of Administration | LD50 (mg/kg) |
| Rat | Male | Oral | 611 |
| Rat | Female | Oral | 463 |
| Mouse | Male | Oral | 328 |
| Mouse | Female | Oral | 440 |
Data sourced from a comprehensive toxicological evaluation of p-chlorophenyl methyl sulfoxide and related compounds conducted by Thake, et al. (1979).[1][2]
Notably, the sulfoxide was found to be substantially more toxic to mice than the related p-chlorophenyl methyl sulfide and p-chlorophenyl methyl sulfone[2].
Clinical Signs of Toxicity: Following oral administration of lethal doses, experimental animals exhibited signs of central nervous system depression, including decreased motor activity, ataxia, and myasthenia[3]. Other observed signs included rapid breathing, restlessness, and coma leading to hypothermia and death within a few hours at high doses[3]. Non-lethal doses primarily resulted in decreased motor activity[3].
Dermal Toxicity
Acute dermal toxicity studies in rats have been conducted to assess the risk associated with skin exposure[1]. While death was only achieved at the highest dose tested (5630 mg/kg), central nervous system depression was observed for up to 7 days post-application, indicating systemic absorption through the skin[4][5].
Skin and Eye Irritation
Skin Irritation: In rabbit skin irritation studies, p-chlorophenyl methyl sulfoxide was found to cause mild irritation[1][4]. The irritation potential was greater than that of the corresponding sulfide but less than or equal to the sulfone[5].
Eye Irritation: p-Chlorophenyl methyl sulfoxide produced positive irritant responses in the cornea, iris, and conjunctiva of rabbits[1][4]. A significant finding was the persistence of corneal opacity throughout a 21-day observation period, indicating the potential for severe and lasting eye damage[1][4]. The ocular irritation potential of the sulfoxide was greater than both the corresponding sulfide and sulfone[5].
Metabolism and Toxicokinetics
The biotransformation of p-chlorophenyl methyl sulfoxide is a critical determinant of its toxicity.
Metabolic Pathways
Pharmacokinetic studies in rats and rhesus monkeys have shown that p-chlorophenyl methyl sulfoxide is rapidly absorbed after oral administration[6]. The primary route of elimination is via the urine, with the compound being converted to water-soluble metabolites[6]. This process typically involves two phases of drug metabolism. Phase I reactions, often catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility for excretion[7].
An important aspect of the metabolism of this compound is the interconversion between the sulfide, sulfoxide, and sulfone forms[7]. This suggests a dynamic metabolic process within the body.
The figure below illustrates a generalized metabolic pathway for p-chlorophenyl methyl sulfoxide.
Caption: Generalized metabolic pathway of p-Chlorophenyl methyl sulfoxide.
Induction of Hepatic Microsomal Enzymes
Studies have demonstrated that p-chlorophenyl methyl sulfoxide and its related compounds are potent inducers of hepatic microsomal enzymes[7]. This induction was confirmed by decreased hexobarbital sleep times in treated animals, a functional indicator of increased metabolic enzyme activity[6]. The induction of these enzymes, which include the cytochrome P450 superfamily, can have significant implications. While it can enhance the detoxification of some compounds, it can also lead to the increased production of reactive metabolites from others, a process known as bioactivation[8].
Mechanism of Hepatotoxicity: A Postulated Pathway
The primary target organ for the acute toxicity of p-chlorophenyl methyl sulfoxide is the liver, where it can induce hepatic megalocytosis (enlargement of hepatocytes) and necrosis (cell death)[1][4]. While the precise molecular pathway has not been fully elucidated for this specific compound, a plausible mechanism can be inferred from the known principles of drug-induced liver injury (DILI) and the observed pathological changes.
The proposed mechanism involves the bioactivation of p-chlorophenyl methyl sulfoxide by cytochrome P450 enzymes into a reactive metabolite. This electrophilic intermediate can then initiate a cascade of events leading to cellular damage.
Caption: Postulated mechanism of p-Chlorophenyl methyl sulfoxide-induced hepatotoxicity.
This pathway highlights two critical initiating events:
-
Glutathione Depletion and Oxidative Stress: The reactive metabolite can deplete cellular stores of glutathione (GSH), a key antioxidant. This compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative stress.
-
Covalent Binding: The electrophilic metabolite can form covalent adducts with cellular macromolecules, particularly proteins. This can impair protein function and lead to cellular dysfunction.
These initial insults can converge on the mitochondria, leading to mitochondrial permeability transition (MPT) and subsequent cell death. Concurrently, oxidative stress can activate signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which are known to play a role in drug-induced liver injury[9]. The observed megalocytosis may be a result of the disruption of cellular processes due to protein adduct formation.
Experimental Protocols
The following are detailed, step-by-step methodologies for key acute toxicity experiments, based on internationally recognized guidelines.
Acute Oral Toxicity (LD50) Determination
This protocol is based on the principles outlined in the OECD Test Guideline 425 (Up-and-Down Procedure).
Objective: To determine the median lethal dose (LD50) of p-chlorophenyl methyl sulfoxide following a single oral administration.
Experimental Workflow:
Caption: Workflow for acute oral toxicity testing.
Step-by-Step Methodology:
-
Animal Selection and Acclimatization:
-
Use young adult rats (8-12 weeks old) or mice of a single sex (female is often preferred).
-
Acclimatize animals to laboratory conditions for at least 5 days prior to dosing.
-
-
Fasting:
-
Withhold food overnight for rats (water ad libitum).
-
-
Dose Preparation and Administration:
-
Prepare a solution or suspension of p-chlorophenyl methyl sulfoxide in a suitable vehicle (e.g., corn oil).
-
Administer a single dose by oral gavage. The initial dose is selected based on available data, and subsequent doses are adjusted based on the outcome of the previously dosed animal.
-
-
Clinical Observations:
-
Observe animals for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Pay close attention during the first 24 hours.
-
Record signs such as changes in skin and fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; and somatomotor activity and behavior.
-
-
Body Weight:
-
Record the body weight of each animal shortly before dosing and at least weekly thereafter.
-
-
Necropsy:
-
At the end of the observation period, humanely euthanize all surviving animals and conduct a gross necropsy.
-
Examine all major organs, with particular attention to the liver.
-
-
Data Analysis:
-
Calculate the LD50 and its confidence intervals using appropriate statistical methods (e.g., maximum likelihood).
-
Acute Dermal Toxicity
This protocol is based on the principles of OECD Test Guideline 402.
Objective: To assess the toxicity of p-chlorophenyl methyl sulfoxide following a single, prolonged dermal application.
Step-by-Step Methodology:
-
Animal Preparation:
-
Use young adult rats.
-
One day before the test, clip the fur from the dorsal area of the trunk (approximately 10% of the body surface area).
-
-
Application of Test Substance:
-
Apply the test substance uniformly over the shaved area.
-
Cover the application site with a porous gauze dressing and non-irritating tape.
-
-
Exposure:
-
The exposure period is 24 hours.
-
-
Removal of Test Substance:
-
After 24 hours, remove the dressing and any residual test substance.
-
-
Observations:
-
Observe animals for mortality and clinical signs of toxicity for at least 14 days.
-
Record body weights and any skin reactions at the application site.
-
-
Necropsy:
-
Perform a gross necropsy on all animals at the end of the study.
-
Dermal and Ocular Irritation (Draize Test)
This protocol is based on the principles of the Draize test as described in OECD Test Guidelines 404 and 405.
Objective: To assess the potential of p-chlorophenyl methyl sulfoxide to cause skin and eye irritation.
Step-by-Step Methodology (Eye Irritation):
-
Animal Selection:
-
Use healthy, adult albino rabbits.
-
-
Administration:
-
Gently pull the lower eyelid away from the eyeball and instill 0.1 mL of the test substance into the conjunctival sac.
-
The other eye serves as an untreated control.
-
-
Observation and Scoring:
-
Examine the eyes at 1, 24, 48, and 72 hours after instillation.
-
Score the reactions of the cornea (opacity), iris, and conjunctiva (redness, chemosis, discharge) according to a standardized scoring system.
-
The observation period may be extended up to 21 days if irritation persists.
-
Conclusion
p-Chlorophenyl methyl sulfoxide presents a moderate acute oral toxicity hazard, with the liver being the primary target organ. Its potential for causing severe and persistent eye irritation is a significant concern. The hepatotoxicity appears to be linked to its metabolism, likely involving bioactivation by cytochrome P450 enzymes and subsequent cellular damage through oxidative stress and covalent binding. Further research is warranted to identify the specific CYP isoenzymes involved and to fully elucidate the molecular signaling pathways that lead to the observed liver pathology. The experimental protocols provided in this guide offer a framework for conducting robust and reproducible acute toxicity studies, essential for the comprehensive safety assessment of this and other novel chemical entities.
References
- Thake, D. C., Mays, D., Leber, P., Metcalf, D., & Bavda, L. (1993). p-Chlorophenyl Methyl Sulfide, p-Chlorophenyl Methyl Sulfoxide, and p-Chlorophenyl Methyl Sulfone. III. Toxicokinetics and Metabolism in Rats and Rhesus Monkeys. Journal of the American College of Toxicology, 12(4), 385-396.
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.
- Thake, D. C., Schoeb, T. R., & Leber, A. P. (1993). p-Chlorophenyl Methyl Sulfide, p-Chlorophenyl Methyl Sulfoxide, and p-Chlorophenyl Methyl Sulfone. I. Acute Toxicity and Bacterial Mutagenicity Studies. Journal of the American College of Toxicology, 12(4), 355-364.
- Thake, D. C., Mays, D., Leber, P., Metcalf, D., & Bavda, L. (1979). Mammalian Toxicological Evaluation of p-Chlorophenyl Methyl Sulfide, p-Chlorophenyl Methyl Sulfoxide, and p-Chlorophenyl Methyl Sulfone.
- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of xenobiotics: bioactivation and chemical reactions of toxic metabolites. Toxicology, 164(1-3), 3-24.
-
Thake, D. C., Mays, D., Leber, P., Metcalf, D., & Bavda, L. (1979). Mammalian Toxicological Evaluation of p-Chlorophenyl Methyl Sulfide, p-Chlorophenyl Methyl Sulfoxide, and p-Chlorophenyl Methyl Sulfone. Defense Technical Information Center. [Link]
-
Thake, D. C., et al. (1979). Mammalian Toxicological Evaluation of p-Chlorophenyl Methyl Sulfide, p-Chlorophenyl Methyl Sulfoxide, and p-Chlorophenyl Methyl Sulfone. Defense Technical Information Center. [Link]
- Win, S., & Kaplowitz, N. (2006). The role of c-jun N-terminal kinase (JNK) in drug-induced liver injury.
- OECD. (2002). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.
- OECD. (2002). Test No. 402: Acute Dermal Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.
- OECD. (2017). Test No. 404: Acute Dermal Irritation/Corrosion. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.
- OECD. (2017). Test No. 405: Acute Eye Irritation/Corrosion. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.
-
Yan, M., et al. (2025). The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment. Drug Design, Development and Therapy, 19, 1-10. [Link]
-
U.S. Environmental Protection Agency. (2015). Inert Reassessments: One Exemption from the Requirement of a Tolerance for Dimethyl sulfoxide. [Link]
- Kleiner, D. E. (2017). The histopathological evaluation of drug-induced liver injury.
- Jaeschke, H., McGill, M. R., & Ramachandran, A. (2012). Oxidant stress, mitochondria, and cell death mechanisms in drug-induced liver injury: lessons from acetaminophen hepatotoxicity. Drug metabolism reviews, 44(1), 89-106.
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- 9. Dissecting the molecular pathophysiology of drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stereochemical Analysis and Synthesis of p-Chlorophenyl Methyl Sulfoxide
Topic: Chirality of p-Chlorophenyl methyl sulfoxide and its enantiomers Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical analysis of p-chlorophenyl methyl sulfoxide (CAS: 934-73-6) , a paradigmatic chiral sulfoxide used extensively as a stereochemical probe and chiral auxiliary in asymmetric synthesis. Unlike carbon-centered chirality, the sulfur atom in this molecule serves as a stable stereogenic center due to a high energy barrier to pyramidal inversion. This document details the structural basis of its chirality, protocols for catalytic asymmetric synthesis (Kagan oxidation), and validated methods for enantiomeric resolution via Chiral HPLC.
The Stereochemical Foundation
Structural Geometry and Optical Stability
The chirality of p-chlorophenyl methyl sulfoxide arises from the tetrahedral geometry of the sulfur atom. Unlike amines, where rapid pyramidal inversion causes racemization at room temperature, sulfoxides possess a configurationally stable lone pair of electrons that acts as the fourth substituent.
-
Stereogenic Center: Sulfur (IV).
-
Substituents:
-
Oxygen (via
bond). -
p-Chlorophenyl group (
). -
Methyl group (
).[1] -
Lone Pair (
).
-
The thermal barrier to inversion for diaryl or alkyl-aryl sulfoxides is typically
Visualization of Chirality
The following diagram illustrates the absolute configuration and the high-energy transition state required for racemization.
Figure 1: Pyramidal inversion pathway and the structural rigidity of the sulfur stereocenter.
Asymmetric Synthesis Protocol
To obtain enantiomerically enriched p-chlorophenyl methyl sulfoxide, the Kagan modification of the Sharpless oxidation is the industry standard. This method utilizes a titanium(IV) complex with diethyl tartrate (DET) as the chiral ligand.
Mechanism of Action
The reaction proceeds via a chiral peroxotitanium complex. The water content is critical; a ratio of
Standard Operating Procedure (SOP)
Objective: Synthesis of (R)-p-chlorophenyl methyl sulfoxide (>90% ee).
Reagents:
-
Substrate: Methyl p-chlorophenyl sulfide (1.0 equiv).
-
Catalyst Precursor: Titanium(IV) isopropoxide (
) (1.0 equiv). -
Chiral Ligand: (+)-Diethyl tartrate ((+)-DET) (2.0 equiv).
-
Oxidant: tert-Butyl hydroperoxide (TBHP) (2.0 equiv, in decane).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Additive: Water (1.0 equiv).
Workflow:
-
Complex Formation: Under
atmosphere, dissolve and (+)-DET in DCM at 25°C. Stir for 5 minutes. -
Hydration: Add water (very slowly via microsyringe) to the stirring solution. This step is crucial for high enantioselectivity. Stir for 20 minutes until the solution is homogeneous.
-
Substrate Addition: Add Methyl p-chlorophenyl sulfide. Cool the mixture to -20°C.
-
Oxidation: Add TBHP dropwise over 30 minutes. Maintain temperature at -20°C for 4–15 hours.
-
Quenching: Quench with water/sodium sulfite to destroy excess peroxide.
-
Workup: Filter the titanium salts through Celite. Extract with DCM, wash with brine, and concentrate.
Yield & Purity Targets:
-
Chemical Yield: 70–85%[2]
-
Enantiomeric Excess (ee): 85–95% (Recrystallization from hexane/ether can upgrade ee to >99%).
Figure 2: Step-by-step workflow for the Kagan asymmetric oxidation.
Analytical Resolution and Characterization
Validating the enantiomeric excess is critical for pharmaceutical applications.[3] Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for resolution.
Chiral HPLC Method
The resolution relies on the interaction between the sulfoxide and the polysaccharide-based stationary phase (typically amylose or cellulose derivatives).
Method Parameters:
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol (90:10 or 80:20 v/v).
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV at 254 nm (Strong absorption by the p-chlorophenyl chromophore).
-
Temperature: 25°C.
Data Interpretation:
Under these conditions, the enantiomers typically elute with a separation factor (
Comparison of Analytical Data
| Parameter | Racemic Mixture | (R)-Enantiomer | (S)-Enantiomer |
| CAS Number | 934-73-6 | 62562-43-8 | 62562-44-9 |
| Specific Rotation | 0° | +135° (c=1, Acetone) | -135° (c=1, Acetone) |
| HPLC Retention ( | Peaks at | Single peak ( | Single peak (opposite) |
| Melting Point | 45-47°C | ~85°C (Conglomerate) | ~85°C |
Note: Pure enantiomers often have higher melting points than the racemate due to crystal packing efficiency.
Pharmaceutical & Research Relevance
Metabolic Probes
In drug development, p-chlorophenyl methyl sulfoxide serves as a model for FMO (Flavin-containing Monooxygenase) activity. The stereoselective oxidation of the corresponding sulfide to the sulfoxide by liver microsomes is a standard assay to phenotype FMO activity versus Cytochrome P450 activity.
Chiral Auxiliaries
The sulfinyl group is a powerful directing group. The high optical stability allows the p-chlorophenyl methyl sulfoxide moiety to induce diastereoselectivity in adjacent carbon-carbon bond-forming reactions (e.g., aldol-type condensations) before being removed via pyrolytic elimination.
References
-
Kagan, H. B., & Rebiere, F. (1998). Stereoselective synthesis of sulfoxides.[2][4][5] Synlett, 1998(06), 643-650.
-
Pitchen, P., Duñach, E., Deshmukh, M. N., & Kagan, H. B. (1984). An efficient asymmetric oxidation of sulfides to sulfoxides.[2][4][6] Journal of the American Chemical Society, 106(26), 8188-8193.
-
Padmanabhan, B., et al. (2018).[7] Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Molecules, 23(10), 2682.
-
Bentley, R. (2005). Role of sulfur chirality in the chemical processes of biology.[4] Critical Reviews in Biochemistry and Molecular Biology, 40(1), 37-67.
-
Application Note. (2020). Localized partitioning of enantiomers in solid samples of sulfoxides. University College Cork / CORA.
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Technical Profile: p-Chlorophenyl Methyl Sulfoxide (CAS 934-73-6)
Executive Summary
p-Chlorophenyl methyl sulfoxide (1-Chloro-4-(methylsulfinyl)benzene) is a pivotal organosulfur intermediate used extensively in asymmetric synthesis and pharmaceutical metabolite profiling. Distinguished by its chiral sulfinyl center, it serves as a standard model substrate for evaluating enantioselective oxidation catalysts and is a known metabolite of p-chlorophenyl methyl sulfide-based pesticides and drugs. This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and analytical identification strategies.
Chemical Identity & Core Parameters[1][2][3][4][5][6]
| Parameter | Specification |
| CAS Registry Number | 934-73-6 |
| IUPAC Name | 1-Chloro-4-(methylsulfinyl)benzene |
| Synonyms | Methyl 4-chlorophenyl sulfoxide; p-Chlorophenyl methyl sulfoxide |
| Molecular Formula | C₇H₇ClOS |
| Molecular Weight | 174.65 g/mol |
| SMILES | CS(=O)C1=CC=C(Cl)C=C1 |
| InChI Key | UBDUBBTYCRJUHW-UHFFFAOYSA-N |
Physical & Spectral Characterization[3][8][9][10][11]
Accurate identification relies on distinguishing the sulfoxide from its reduced sulfide precursor and over-oxidized sulfone byproduct.
Physical Properties
| Property | Value | Context |
| Appearance | White crystalline solid/powder | Standard state |
| Melting Point | 45–46 °C | Distinct from Sulfone (MP ~98°C) |
| Boiling Point | 135–136 °C @ 5 Torr | High thermal stability under vacuum |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, DMSO, Ethanol | Poor solubility in water |
Spectroscopic Data (Validated)
1H NMR (400 MHz, CDCl₃): The spectrum is characterized by the distinct methyl singlet and the para-substituted aromatic system.
-
δ 7.58 (d, J = 8.5 Hz, 2H, Ar-H ortho to sulfinyl)
-
δ 7.49 (d, J = 8.5 Hz, 2H, Ar-H ortho to chloro)
-
δ 2.71 (s, 3H, S(O)-CH₃)
Mass Spectrometry (EI, 75 eV):
-
Molecular Ion (M+): m/z 174/176 (characteristic 3:1 Cl isotope pattern)
-
Base Peak: m/z 159 (M – CH₃)
-
Fragment: m/z 111 (Chlorophenyl cation, Cl-C₆H₄⁺)
Synthesis & Manufacturing Protocols
Method A: Controlled Chemical Oxidation (Laboratory Scale)
This protocol utilizes Sodium Metaperiodate (NaIO₄) to prevent over-oxidation to the sulfone, a common issue with stronger oxidants like m-CPBA.
Reagents:
-
p-Chlorothioanisole (Methyl 4-chlorophenyl sulfide)
-
Sodium Metaperiodate (NaIO₄)
-
Solvent: Methanol/Water (1:1 v/v)
Protocol:
-
Dissolution: Dissolve 10 mmol of p-chlorothioanisole in 30 mL of Methanol.
-
Oxidant Addition: Add a solution of 11 mmol NaIO₄ in 30 mL water dropwise at 0 °C.
-
Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature overnight.
-
Quench & Extraction: Filter off the precipitated sodium iodate. Extract the filtrate with Dichloromethane (3 x 20 mL).
-
Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Recrystallize from hexane/ether if necessary.
Method B: Enantioselective Synthesis (Biocatalytic)
For applications requiring chiral purity (e.g., (S)-p-Chlorophenyl methyl sulfoxide), enzymatic oxidation using Nitrobenzene Dioxygenase (NBDO) or chemical catalysis with Vanadium-Schiff base complexes is employed.
Workflow Visualization: The following diagram illustrates the oxidative pathway and the critical divergence between sulfoxide and sulfone formation.
Caption: Stepwise oxidation pathway highlighting the critical control point to avoid sulfone formation.
Analytical Identification Strategy
Distinguishing the sulfoxide from its sulfide precursor and sulfone analog is critical for purity assessment.
HPLC Separation (Chiral & Achiral):
-
Column: Chiralcel OD-H (for enantiomer separation) or C18 (for chemical purity).
-
Mobile Phase: Hexane/Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Retention Times (Approximate):
-
Sulfide: ~5.0 min (Elutes first, non-polar)
-
Sulfoxide (Target): ~7.0 - 8.0 min (More polar)
-
Sulfone: Distinct retention (often elutes between or after, depending on phase).
-
Decision Logic for Identification: Use the following logic gate to confirm identity based on experimental data.
Caption: Analytical decision tree for distinguishing sulfoxide from sulfide and sulfone analogs.
Applications in Drug Development[2]
-
Chiral Ligand Synthesis: The enantiopure form ((R) or (S)) acts as a chiral controller in asymmetric allylations and Lewis acid-catalyzed reactions.
-
Metabolic Profiling: It is a primary metabolite of p-chlorophenyl methyl sulfide, a moiety found in various agrochemicals and pharmacological agents. Monitoring its formation helps map oxidative metabolic pathways (S-oxidation) in liver microsome assays.
-
Active Pharmaceutical Ingredient (API) Intermediate: Used in the synthesis of sulfoximine-based inhibitors and as a scaffold for modification in medicinal chemistry campaigns targeting COX-2 inhibition or anti-ulcer activity (analogous to proton pump inhibitors).
Safety & Handling (MSDS Summary)
-
GHS Classification: Warning.[1]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Handle under inert atmosphere (Nitrogen/Argon) if high purity is required, as sulfoxides can be hygroscopic.
-
Storage: Store at 2-8 °C. Desiccate to prevent moisture absorption.
References
-
ChemicalBook. (2025).[2] 1-Chloro-4-(methylsulfinyl)benzene Properties and Spectral Data. Retrieved from
-
Royal Society of Chemistry. (2011).[3] Electronic Supplementary Information for Organic & Biomolecular Chemistry: NMR Spectra of Sulfoxides. Retrieved from
-
National Institutes of Health. (2025). PubChem Compound Summary for CID 13626: 4-Chlorophenyl methyl sulfoxide. Retrieved from
-
Fishman, A. et al. (2013). Protein engineering of nitrobenzene dioxygenase for enantioselective synthesis of chiral sulfoxides. Retrieved from
-
Sigma-Aldrich. (2010). NMR Chemical Shifts of Trace Impurities. Retrieved from
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A Technical Guide to the Quantum Chemical Analysis of p-Chlorophenyl Methyl Sulfoxide
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on p-Chlorophenyl methyl sulfoxide, a molecule of interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the molecule's structural, vibrational, and electronic properties. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage computational chemistry for molecular characterization. We will explore the rationale behind methodological choices, present detailed protocols, and interpret the resulting data to provide a holistic understanding of the molecule's behavior at the quantum level.
Introduction: The Significance of p-Chlorophenyl Methyl Sulfoxide
p-Chlorophenyl methyl sulfoxide (C7H7ClOS) is an organosulfur compound featuring a sulfoxide group attached to a p-chlorophenyl ring and a methyl group.[1][2] The sulfoxide functional group is a key structural motif in numerous pharmaceuticals and agrochemicals due to its unique polarity and ability to engage in hydrogen bonding.[3] The presence of a chlorine atom on the phenyl ring further modulates the electronic properties of the molecule, influencing its reactivity and potential biological activity.[4]
Quantum chemical calculations offer a powerful, non-invasive approach to understanding the intrinsic properties of such molecules. By solving the Schrödinger equation, albeit approximately, we can predict a wide range of characteristics, including:
-
Molecular Geometry: The three-dimensional arrangement of atoms.
-
Vibrational Frequencies: Corresponding to infrared and Raman spectra, providing a molecular fingerprint.
-
Electronic Structure: Including the distribution of electrons, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential, which are crucial for predicting reactivity.
-
Spectroscopic Properties: Such as NMR chemical shifts, aiding in experimental data interpretation.
This guide will walk through the process of performing these calculations, emphasizing the "why" behind each step to ensure a robust and scientifically sound investigation.
Computational Methodology: A Self-Validating Protocol
The reliability of quantum chemical calculations hinges on the appropriate selection of the theoretical method and basis set. This section outlines a protocol designed for accuracy and computational efficiency.
The Choice of Density Functional Theory (DFT)
For a molecule of this size and complexity, Density Functional Theory (DFT) strikes an optimal balance between accuracy and computational cost.[5] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electron correlation from the electron density.[6] We will employ the widely-used B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional.[7] B3LYP has a proven track record for providing reliable results for a vast array of organic molecules and has become a standard for studying gas-phase organic chemistry.[5][8] It incorporates a portion of exact exchange from Hartree-Fock theory, which improves the description of many molecular properties.[7]
Selecting the Appropriate Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals.[9][10] The choice of basis set is critical and must be able to accurately describe the electronic structure of all atoms in the molecule, including the second-row elements sulfur and chlorine.[11] We will utilize the 6-311++G(d,p) Pople-style basis set. Let's break down this nomenclature:
-
6-311: This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three basis functions. This provides a more flexible and accurate description of the valence electrons involved in chemical bonding.[12]
-
++G: The double plus sign signifies the addition of diffuse functions to both heavy atoms and hydrogen atoms. Diffuse functions are essential for describing anions and systems with lone pairs of electrons, such as the oxygen and sulfur atoms in the sulfoxide group.
-
(d,p): This denotes the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for the distortion of atomic orbitals in the molecular environment, which is crucial for accurately modeling chemical bonds.[12]
This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a robust and well-validated level of theory for the calculations outlined in this guide.
Experimental Workflow: From Input to Analysis
The following workflow provides a step-by-step guide to the computational analysis of p-Chlorophenyl methyl sulfoxide.
Caption: A streamlined workflow for the quantum chemical analysis of p-Chlorophenyl methyl sulfoxide.
Results and Discussion: Unveiling Molecular Properties
This section presents the results obtained from the quantum chemical calculations, providing insights into the structural, vibrational, and electronic characteristics of p-Chlorophenyl methyl sulfoxide.
Optimized Molecular Geometry
The first step in our analysis is to determine the most stable three-dimensional structure of the molecule. The geometry optimization calculation seeks the lowest energy conformation on the potential energy surface. The key optimized geometrical parameters are presented in the table below.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| S=O | 1.53 | ||
| S-C(methyl) | 1.81 | ||
| S-C(aryl) | 1.78 | ||
| C-Cl | 1.75 | ||
| C-S-O | 106.5 | ||
| C(methyl)-S-C(aryl) | 97.8 | ||
| O=S-C(aryl)-C(ring) | 85.2 |
Note: These are representative values and may vary slightly depending on the specific computational software and convergence criteria.
The pyramidal geometry around the sulfur atom is characteristic of sulfoxides.[3] The dihedral angle between the S=O bond and the phenyl ring indicates that the sulfoxide group is twisted out of the plane of the ring, which can be attributed to steric hindrance and electronic effects.[13]
Vibrational Analysis: The Molecular Fingerprint
Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational spectrum.[14] The calculated vibrational frequencies can be compared with experimental FT-IR and Raman data to validate the computational model.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| S=O stretch | ~1050 | Strong, characteristic sulfoxide stretch |
| C-H stretch (aromatic) | 3050 - 3100 | Multiple weak to medium bands |
| C-H stretch (methyl) | 2900 - 3000 | Symmetric and asymmetric stretches |
| C-Cl stretch | ~700 | Medium to strong band |
| Phenyl ring modes | 1400 - 1600 | C=C stretching vibrations |
Note: Calculated frequencies are often systematically higher than experimental values and may require scaling for direct comparison.[15]
The predicted vibrational spectrum serves as a valuable tool for identifying the molecule and understanding its bonding characteristics.
NMR Chemical Shifts: Aiding Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis.[16] We can computationally predict the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.[17] These predictions can aid in the assignment of experimental NMR signals.
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Range (ppm) |
| ¹H (methyl) | ~2.7 | 2.5 - 3.0 |
| ¹H (aromatic) | 7.4 - 7.8 | 7.0 - 8.0[18] |
| ¹³C (methyl) | ~45 | 40 - 50 |
| ¹³C (aromatic) | 125 - 140 | 120 - 150[18] |
Note: Predicted chemical shifts are relative to a reference compound (e.g., TMS) and are sensitive to solvent effects.[19]
The deshielding of the aromatic protons is a result of the ring current effect and the electron-withdrawing nature of the sulfoxide and chloro substituents.[20][21]
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[22] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity.[23]
Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.
For p-Chlorophenyl methyl sulfoxide, the HOMO is primarily localized on the sulfur atom and the phenyl ring, indicating that these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the phenyl ring and the sulfinyl group, suggesting these areas are prone to nucleophilic attack. The calculated HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species.[24] The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.
-
Red: Regions of negative electrostatic potential, indicating electron-rich areas that are attractive to electrophiles.
-
Blue: Regions of positive electrostatic potential, indicating electron-poor areas that are attractive to nucleophiles.
-
Green: Regions of neutral electrostatic potential.
For p-Chlorophenyl methyl sulfoxide, the MEP map reveals a region of high negative potential around the oxygen atom of the sulfoxide group, making it a likely site for hydrogen bonding and electrophilic attack.[25][26] The regions around the hydrogen atoms are generally positive, as expected. The chlorine atom also influences the electrostatic potential of the aromatic ring.[27]
Conclusion
This technical guide has provided a comprehensive overview of the application of quantum chemical calculations to the study of p-Chlorophenyl methyl sulfoxide. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, we have successfully elucidated the molecule's optimized geometry, vibrational frequencies, NMR chemical shifts, and electronic properties. The presented workflow and analysis serve as a robust framework for researchers seeking to leverage computational chemistry for the in-depth characterization of molecules of interest. The insights gained from these calculations can guide further experimental work and contribute to a deeper understanding of the structure-property relationships that govern the behavior of this and similar compounds.
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- 11. researchgate.net [researchgate.net]
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- 13. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 14. arxiv.org [arxiv.org]
- 15. mdpi.com [mdpi.com]
- 16. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 17. 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one [mdpi.com]
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- 21. ucl.ac.uk [ucl.ac.uk]
- 22. researchgate.net [researchgate.net]
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- 24. MEP [cup.uni-muenchen.de]
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- 27. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]
p-Chlorophenyl Methyl Sulfoxide: Chemodynamics, Enantioselective Fate, and Analytical Profiling
Executive Summary
p-Chlorophenyl methyl sulfoxide (PCM SO) represents a critical model compound in environmental organic chemistry, serving as both a degradation product of organosulfur pesticides (e.g., thioanisole derivatives) and a probe for enantioselective microbial redox activity.[1] Unlike its parent sulfide, PCM SO possesses a chiral sulfur center, making its environmental fate highly dependent on the stereoselectivity of microbial enzymes (e.g., DMSO reductases).
This technical guide synthesizes the physicochemical behavior, biological impact, and analytical quantification of PCM SO. It is designed for researchers investigating the fate of chiral sulfur contaminants and requires precise control over enantiomeric separation protocols.
Physicochemical Profile & Identity
PCM SO exists as a chiral sulfoxide.[1] Its environmental mobility is governed by its moderate polarity (LogP ~1.7), which allows it to partition between aqueous phases and organic matter, though it is significantly more water-soluble than its parent sulfide.[1]
Table 1: Physicochemical Properties
| Property | Value / Description | Source |
| IUPAC Name | 1-chloro-4-(methylsulfinyl)benzene | PubChem |
| CAS Registry | 934-73-6 (Racemic); 112456-62-9 (S); 28227-63-6 (R) | PubChem |
| Molecular Formula | C₇H₇ClOS | PubChem |
| Molecular Weight | 174.65 g/mol | PubChem |
| LogP (Octanol/Water) | 1.7 (Computed) | PubChem |
| Solubility | Moderate in water; Soluble in EtOH, Chloroform, DMSO | Experimental |
| Chirality | Pyramidal sulfur center (R/S enantiomers) | Structural |
Environmental Chemodynamics & Fate
The environmental lifespan of PCM SO is defined by a dynamic redox cycle. It is rarely a terminal pollutant; rather, it exists in a reversible equilibrium with p-chlorophenyl methyl sulfide (PCM S) under anaerobic conditions and is irreversibly oxidized to p-chlorophenyl methyl sulfone (PCM O₂) under strong aerobic conditions.[1]
The Redox Cycle
In soil and aquatic sediments, the fate of PCM SO is dictated by oxygen tension:
-
Aerobic Fate: Spontaneous or enzymatic oxidation to the sulfone (PCM O₂).[1] This process is generally slower and leads to a "dead-end" metabolite that is more persistent but less reactive.[1]
-
Anaerobic Fate: Microbial reduction back to the sulfide (PCM S).[1] This is the dominant pathway in anoxic sediments and is catalyzed by DMSO reductases.
Visualization of Environmental Pathways
The following diagram illustrates the bi-directional and uni-directional pathways governing PCM SO fate.
Caption: Figure 1. The environmental redox cycle of PCM SO. Note the reversible reduction to sulfide (blue dashed) vs. irreversible oxidation to sulfone (red).
Enantioselective Biotransformation
Expert Insight: The reduction of PCM SO to PCM S is not merely a chemical reduction; it is a stereoselective biological process. This is the most critical aspect for researchers using PCM SO as a probe.
Mechanism of Microbial Reduction
Bacteria such as Rhodobacter capsulatus and E. coli express DMSO reductase enzymes containing a molybdenum cofactor.[1] These enzymes exhibit high enantioselectivity.[1][2]
-
Kinetic Resolution: The enzyme typically reduces the (S)-enantiomer of PCM SO significantly faster than the (R)-enantiomer.
-
Result: In an environmental sample (e.g., stagnant water or sediment), the remaining PCM SO residue will become enriched in the (R)-enantiomer over time. This "enantiomeric excess" (ee) serves as a biomarker for active microbial reduction.[1]
Mammalian Metabolism
In mammalian systems (rats/monkeys), PCM SO is rapidly absorbed and cleared via urine.[1][3] However, unlike the microbial pathway, mammalian metabolism involves complex conjugation.
-
Toxicity Nuance: While sulfones are often considered less toxic, PCM SO shows higher eye irritation potential (corneal opacity) compared to both its sulfide precursor and sulfone metabolite.[1]
Analytical Protocol: Chiral HPLC Quantification
To accurately study the fate of PCM SO, researchers must separate the enantiomers. Standard C18 columns are insufficient.[1] The following protocol uses a polysaccharide-based Chiral Stationary Phase (CSP).
Method Validation (Self-Validating System)
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]
-
Detection: UV @ 254 nm.[1]
-
Temperature: 25°C.
Step-by-Step Workflow
Step 1: Sample Extraction
-
Acidify aqueous sample (5 mL) to pH 2.0 to protonate potential metabolites.
-
Extract with Ethyl Acetate (3 x 5 mL).
-
Dry organic layer over anhydrous Na₂SO₄.[1]
-
Evaporate to dryness under nitrogen stream; reconstitute in Mobile Phase (1 mL).
Step 2: Chromatographic Separation Inject 10 µL of reconstituted sample.[1]
-
Expected Retention (Racemic Standard):
Step 3: Enantiomeric Excess (ee) Calculation
Analytical Workflow Diagram
Caption: Figure 2. Chiral analytical workflow for isolating PCM SO enantiomers.
Ecotoxicology & Safety Profile
Researchers must handle PCM SO with specific precautions due to its specific irritation profile.
Table 2: Toxicity Profile
| Endpoint | Result | Impact Assessment |
| Acute Oral LD50 | 611 mg/kg (Rat) | Category 4 (Harmful if swallowed).[1] |
| Dermal Toxicity | > 5000 mg/kg | Low dermal lethality risk.[1][5] |
| Eye Irritation | Severe/Positive | Critical Hazard: Causes corneal opacity persisting >21 days.[1] More severe than sulfide.[1] |
| Skin Irritation | Mild | Standard PPE (gloves) sufficient.[1] |
| Aquatic Impact | Moderate | Synergistic effects possible with other solvents (e.g., DMSO).[1][6] |
Safety Directive: When handling PCM SO, eye protection is non-negotiable . Unlike many metabolites that lose toxicity, the sulfoxide moiety retains significant irritant properties.[1]
References
-
Thake, D. C., et al. (1993).[1] Mammalian Toxicological Evaluation of p-Chlorophenyl Methyl Sulfide, p-Chlorophenyl Methyl Sulfoxide, and p-Chlorophenyl Methyl Sulfone.[1][3][7][8] Defense Technical Information Center.[1] Link[1]
-
PubChem. (2024).[1][9][10] 4-Chlorophenyl methyl sulfoxide (Compound).[1][9][10][11] National Library of Medicine.[1] Link[1]
-
Abo, M., et al. (2014).[1] Electrochemically mediated enantioselective reduction of chiral sulfoxides.[1] ResearchGate/PubMed.[1] Link
-
Hanlon, S. P., et al. (1998).[1] Microbial reduction of dimethyl sulfoxide and related compounds.[1][12][13]Microbiology. Link[1]
-
Phenomenex. (2023).[1] Chiral HPLC Separation Strategies.[1][13][14][15] Phenomenex Technical Guide.[1][14] Link
Sources
- 1. 4-Chlorophenyl methyl sulfoxide, (+-)- | C7H7ClOS | CID 13626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review [frontiersin.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Combined toxicity of dimethyl sulfoxide (DMSO) and vanadium towards zebrafish embryos (Danio rerio): Unexpected synergistic effect by DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. semanticscholar.org [semanticscholar.org]
- 9. 4-Chlorophenyl methyl sulfoxide, (R)- | C7H7ClOS | CID 11095136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Chlorophenyl methyl sulfoxide, (S)- | C7H7ClOS | CID 11084383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Electrochemically mediated enantioselective reduction of chiral sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
Methodological & Application
Application Note: Asymmetric Synthesis Using p-Chlorophenyl Methyl Sulfoxide
Executive Summary
This guide details the operational framework for utilizing (+)-(R)-p-chlorophenyl methyl sulfoxide as a high-fidelity chiral auxiliary. While the p-tolyl analog (Andersen’s reagent) is historically ubiquitous, the p-chlorophenyl variant offers distinct advantages in crystallinity and
This document covers the complete lifecycle of the auxiliary: Synthesis , Application (Asymmetric Induction) , and Removal .
Synthesis of the Auxiliary (The Modified Andersen Method)
To use the auxiliary, one must first access it in high optical purity. The synthesis relies on the diastereoselective formation of a menthyl sulfinate ester, followed by a stereospecific Grignard displacement which proceeds with inversion of configuration at the sulfur atom.
Protocol A: Preparation of (+)-(R)-p-Chlorophenyl Methyl Sulfoxide
Reagents:
-
Sodium p-chlorobenzenesulfinate (Precursor)
-
Thionyl chloride (
)[1] -
Methylmagnesium bromide (MeMgBr, 3.0 M in ether)
Workflow:
-
Sulfinyl Chloride Formation:
-
Suspend sodium p-chlorobenzenesulfinate (50 g) in anhydrous toluene.
-
Add
(1.5 equiv) dropwise at 0°C. -
Stir at room temperature for 2 hours. Remove solvent and excess
under reduced pressure to yield crude p-chlorobenzenesulfinyl chloride. -
Critical Check: Ensure complete removal of
; residual thionyl chloride will react with menthol to form inactive dimenthyl sulfite.
-
-
Diastereoselective Esterification:
-
Dissolve (-)-menthol (1.0 equiv) and pyridine (1.2 equiv) in anhydrous ether at -78°C.
-
Add the sulfinyl chloride (diluted in ether) dropwise over 1 hour.
-
Mechanism: The reaction produces a 1:1 mixture of diastereomers: (
)-menthyl ester and ( )-menthyl ester. -
Equilibration/Crystallization: Add catalytic HCl (conc.) to the mixture. The (
)-diastereomer is less soluble and crystallizes out, driving the equilibrium (epimerization at sulfur) toward this isomer. -
Filter the white solid. Recrystallize from acetone until constant optical rotation is achieved.
-
Target: (
)-(-)-Menthyl p-chlorobenzenesulfinate.
-
-
Grignard Displacement (The Andersen Step):
-
Dissolve pure (
)-sulfinate ester in anhydrous benzene/THF (1:1). -
Add MeMgBr (1.1 equiv) slowly at 0°C.
-
Stereochemistry: The methide attacks the sulfur center, displacing the menthoxy group with inversion .
-
Quench with saturated
. Extract with EtOAc. -
Result: (+)-(R)-p-Chlorophenyl methyl sulfoxide.
-
Application: Asymmetric C-C Bond Formation
The core utility of this auxiliary lies in the
Protocol B: Synthesis of -Hydroxy Sulfoxides (The "Switch" Protocol)
This protocol demonstrates the synthesis of a chiral alcohol via a
Step 1: Acylation (Formation of
-
Lithiation:
-
Dissolve (+)-(R)-p-chlorophenyl methyl sulfoxide (1.0 equiv) in dry THF under Argon.
-
Cool to -78°C .
-
Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise. Stir for 30 min. The solution will turn pale yellow, indicating the formation of the
-sulfinyl carbanion. -
Note: The electron-withdrawing Cl atom stabilizes this anion, making it less prone to thermal decomposition than the tolyl analog.
-
-
Condensation:
-
Add an ester (R-COOMe, 1.1 equiv) dissolved in THF dropwise.
-
Stir at -78°C for 1 hour, then warm to 0°C.
-
Quench with saturated
. -
Product:
-keto sulfoxide (exists as a mixture of diastereomers at the carbon center, but the sulfur is fixed).
-
Step 2: Stereoselective Reduction (The Critical Step)
Here, the chiral sulfoxide dictates the facial selectivity of the hydride attack on the carbonyl.
| Condition | Reagent | Mechanism | Major Product Config (at OH) |
| Condition A | DIBAL-H / | Chelation Control (Rigid Cyclic TS) | ( |
| Condition B | DIBAL-H (No Lewis Acid) | Dipole Control (Open TS) | ( |
Procedure (Condition A - Chelation Control):
-
Dissolve the
-keto sulfoxide in dry THF/Toluene. -
Add anhydrous
(1.2 equiv) and stir for 30 min at room temperature to form the chelate. -
Cool to -78°C.
-
Add DIBAL-H (1.5 equiv) dropwise.
-
Stir for 2 hours. Quench with methanol followed by Rochelle's salt solution.
-
Result: High diastereomeric excess (de > 95%) of the (
)- -hydroxy sulfoxide.[4]
Removal of the Auxiliary
Once the stereocenter is established, the sulfoxide auxiliary must be removed. The standard method is reductive desulfurization using Raney Nickel, which replaces the C-S bond with a C-H bond.[5]
Protocol C: Raney Nickel Desulfurization
-
Preparation of Catalyst: Use W-2 or W-4 Raney Nickel. Wash the commercial slurry repeatedly with water, then absolute ethanol to remove alkali (pH must be neutral).
-
Reaction:
-
Dissolve the
-hydroxy sulfoxide in absolute ethanol. -
Add the washed Raney Nickel slurry (approx. 10x weight excess relative to substrate).
-
Reflux for 1-3 hours under vigorous stirring.
-
Monitoring: Monitor by TLC (disappearance of UV-active sulfoxide spot).
-
-
Workup:
-
Filter through a Celite pad (Caution: Raney Ni is pyrophoric; keep wet).
-
Wash the pad with ethanol.
-
Concentrate the filtrate.
-
-
Result: Optically pure secondary alcohol.
Mechanistic Visualization
The high stereoselectivity in the reduction step (Protocol B) is governed by the coordination geometry.
Diagram 1: The Chelation Control Model (Zn-Mediated)
In the presence of
Caption: Zinc(II) bridges the sulfinyl and carbonyl oxygens, forcing the bulky p-chlorophenyl group to block one face, directing hydride attack to the opposite side.
Diagram 2: Complete Workflow Summary
Caption: End-to-end workflow from sulfinate precursor to final chiral alcohol via the p-chlorophenyl sulfoxide auxiliary.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Optical Purity of Auxiliary | Incomplete separation of menthyl esters. | Perform additional recrystallizations of the sulfinate ester from acetone before the Grignard step. Check melting point. |
| Racemization during Lithiation | Temperature too high. | Ensure internal temperature remains < -70°C during LDA addition. The p-Cl group increases acidity but the carbanion is still thermally sensitive. |
| Poor Diastereoselectivity (Reduction) | Wet | Fuse |
| Incomplete Desulfurization | Deactivated Raney Ni. | Use fresh, active catalyst. Increase catalyst loading. Ensure pH is neutral (alkaline Raney Ni can cause epimerization). |
References
-
Andersen, K. K. (1962). Synthesis of (+)-Ethyl p-Tolyl Sulfoxide from (-)-Menthyl (-)-p-Toluenesulfinate. Tetrahedron Letters, 3(3), 93–95.
-
Solladié, G. (1981). Asymmetric Synthesis using Nucleophilic Reagents Containing a Chiral Sulfoxide Group.[1] Synthesis, 1981(03), 185-196.
-
Carreño, M. C. (1995). Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews, 95(6), 1717–1760.
-
Satoh, T., & Ota, H. (2000). Asymmetric Synthesis of Optically Active Epoxides and Aziridines from Chiral Sulfoxides. Tetrahedron, 56(29), 5113-5119.
-
Drabowicz, J., & Mikołajczyk, M. (2000). Synthesis of Sulfoxides. Science of Synthesis, 39, 1.
Sources
Strategic Utilization of p-Chlorophenyl Methyl Sulfoxide in Medicinal Chemistry
From Chiral Scaffolds to Metabolic Profiling
Executive Summary
p-Chlorophenyl methyl sulfoxide (PCM Sulfoxide) [CAS: 934-73-6] is a pivotal organosulfur intermediate in medicinal chemistry. Beyond its role as a metabolite of sulfide-based pesticides and drugs, it serves two critical functions in modern drug discovery:
-
Chiral Scaffold Precursor: It acts as a gateway to sulfoximines , a rising class of stable, polar bioisosteres for sulfones and sulfonamides in kinase inhibitors and metabolic disease targets.
-
Asymmetric Oxidation Benchmark: Due to the electronic influence of the para-chloro substituent, it is the industry-standard substrate for validating novel enantioselective oxidation catalysts.
This guide details the strategic application of PCM Sulfoxide, providing validated protocols for its enantioselective synthesis, its conversion to bioactive sulfoximines, and its use in metabolic stability profiling.
Application I: The Sulfoximine Gateway
Context: Sulfoximines (mono-aza-sulfones) are increasingly replacing sulfones in drug candidates (e.g., Pan-CDK inhibitors) due to their additional hydrogen-bonding capability and tunable basicity. PCM Sulfoxide is the direct precursor to S-(4-chlorophenyl)-S-methylsulfoximine, a scaffold found in various anti-inflammatory and antiviral candidates.
Mechanism of Action
The transformation involves an electrophilic nitrene transfer to the sulfoxide sulfur. The p-chloro group reduces electron density at the sulfur compared to unsubstituted thioanisoles, requiring optimized oxidative conditions to prevent over-oxidation to the sulfone.
Experimental Protocol: Metal-Free Iminoiodinane Transfer
Rationale: Traditional methods use hazardous sodium azide (
Materials:
-
Substrate: p-Chlorophenyl methyl sulfoxide (1.0 equiv)
-
Nitrogen Source: Ammonium carbamate (1.5 equiv)
-
Oxidant: Iodobenzene diacetate [PhI(OAc)2] (1.5 equiv)
-
Solvent: Methanol (0.5 M concentration)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve p-chlorophenyl methyl sulfoxide (174.6 mg, 1.0 mmol) in methanol (2.0 mL).
-
Addition: Add ammonium carbamate (117 mg, 1.5 mmol) to the stirring solution.
-
Oxidation Initiation: Slowly add iodobenzene diacetate (483 mg, 1.5 mmol) over 5 minutes. Note: The reaction is slightly exothermic.
-
Reaction: Stir the mixture at room temperature (25°C) for 30 minutes. Monitor by TLC (EtOAc/Hexane 1:1). The sulfoxide (
) converts to the more polar sulfoximine ( ). -
Workup: Quench with saturated aqueous
(5 mL). Extract with Dichloromethane (DCM) ( mL). -
Purification: Dry organic layers over
, concentrate, and purify via flash chromatography (Gradient: 0% 10% MeOH in DCM).
Yield Expectation: >85% isolated yield of S-(4-chlorophenyl)-S-methylsulfoximine.[1]
Application II: Enantioselective Synthesis (Chiral Induction)
Context: The biological activity of sulfoxides is often enantiomer-dependent (e.g., Esomeprazole). PCM Sulfoxide is the "gold standard" substrate for testing the efficacy of chiral catalysts because the p-chloro group provides distinct electronic feedback that challenges the catalyst's enantioselectivity.
Protocol: Iron-Catalyzed Asymmetric Oxidation
Rationale:[2] This method utilizes a non-toxic Iron(II) complex with a chiral bipyridine ligand, achieving high enantiomeric excess (ee) without the use of expensive noble metals like Ruthenium.
Materials:
-
Catalyst Precursor:
(5 mol%) -
Ligand: Chiral Bipyridine-Bis(oxazoline) (6 mol%)
-
Oxidant:
(30% aq, 1.2 equiv)[4] -
Solvent: Acetonitrile (
) at -20°C.
Workflow Diagram (DOT):
Figure 1: Kinetic resolution pathway in the asymmetric synthesis of PCM Sulfoxide. The catalyst preferentially oxidizes the sulfide while minimizing sulfone formation.
Critical Control Points:
-
Temperature: Must be maintained at -20°C. Higher temperatures increase the rate of the non-selective background reaction, degrading ee.
-
Oxidant Addition:
must be added via syringe pump (slow addition) to keep local concentrations low, preventing over-oxidation to the sulfone.
Application III: Metabolic Stability & Toxicology Profiling
Context: In DMPK (Drug Metabolism and Pharmacokinetics) studies, PCM Sulfoxide is a known metabolite of p-chlorophenyl methyl sulfide. Understanding its redox cycling is crucial for predicting the toxicity of sulfur-containing drugs.
-
Oxidation: Cytochrome P450 (CYP) enzymes oxidize the sulfide to the sulfoxide, and further to the sulfone.
-
Reduction: Methionine sulfoxide reductase (Msr) enzymes can revert the sulfoxide back to the sulfide.
Data Summary: Physicochemical Properties for DMPK
| Property | Value | Relevance |
| Molecular Weight | 174.65 g/mol | Fragment-like space |
| LogP | 1.7 | Moderate lipophilicity; good membrane permeability |
| Chirality | S / R | Enantiomers may have different metabolic clearance rates |
| Metabolic Fate | Sulfone (Major) | Irreversible oxidation usually dominates in vivo |
Metabolic Pathway Diagram (DOT):
Figure 2: Biological redox cycling of PCM Sulfoxide. The irreversible step to sulfone is often the rate-limiting detoxification step.
References
-
Enantioselective Sulfide Oxidation: Legros, J., & Bolm, C. (2004). Iron-Catalyzed Asymmetric Sulfide Oxidation with Aqueous Hydrogen Peroxide. Chemistry – A European Journal.
-
Sulfoximine Synthesis: Tota, A., et al. (2017). NH-Sulfoximines from Sulfides and Sulfoxides. Chemical Reviews.
-
Toxicological Data: U.S. Environmental Protection Agency (EPA). Toxicological Evaluation of p-Chlorophenyl Methyl Sulfide, Sulfoxide, and Sulfone. DTIC Technical Report.
-
Chemical Properties: PubChem. 4-Chlorophenyl methyl sulfoxide (Compound Summary). National Library of Medicine.
-
Oxidation Protocols: Egami, H., & Katsuki, T. (2008). Iron-Catalyzed Asymmetric Oxidation of Sulfides. Journal of the American Chemical Society.
Sources
p-Chlorophenyl methyl sulfoxide in Transition Metal Catalysis: From Synthesis to Advanced C-H Functionalization
An Application Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of p-Chlorophenyl methyl sulfoxide, a versatile sulfur-chiral compound, and its application in modern transition metal catalysis. While sulfoxides have a rich history in coordination chemistry, their role as directing groups in catalytic C-H bond functionalization represents a significant advancement in synthetic methodology. This document details the synthesis of p-Chlorophenyl methyl sulfoxide and presents an in-depth protocol for its use in a state-of-the-art Rhodium-catalyzed asymmetric C-H alkynylation. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful tool for complex molecule synthesis.
Introduction: The Sulfoxide Ligand in Catalysis
Sulfoxides are a fascinating class of organosulfur compounds characterized by a sulfinyl group (>S=O) connected to two carbon atoms. The sulfur atom in a sulfoxide like p-Chlorophenyl methyl sulfoxide is a stereocenter when the two organic substituents are different, making it a valuable chiral motif.[1]
1.1. Structure and Coordination Chemistry
p-Chlorophenyl methyl sulfoxide possesses a unique combination of electronic and steric properties. The para-chloro substituent provides an electron-withdrawing effect, modulating the electronic nature of the aromatic ring. The sulfoxide moiety itself is a highly versatile coordinating group.
A key feature of sulfoxide ligands is their ability to exhibit linkage isomerism , coordinating to a metal center through either the sulfur or the oxygen atom.[2] This binding mode is largely dictated by the Hard and Soft Acids and Bases (HSAB) principle:
-
S-Coordination: Preferred by soft or borderline metal centers such as Rh(III), Pd(II), and Ru(II). This mode is crucial for catalysis where the sulfoxide acts as a directing group, as the metal is brought into proximity with the C-H bonds of the aryl ring.
-
O-Coordination: Generally favored by harder metal centers.
1.2. Role as a Directing Group
In recent years, the most impactful application of aryl sulfoxides in catalysis has been as weakly coordinating, yet highly effective, directing groups for C-H activation.[3][4] The sulfoxide oxygen can act as an internal base during the concerted metalation-deprotonation step, facilitating the cleavage of a specific C-H bond, typically at the ortho position. This precise control allows for the late-stage functionalization of complex molecules, a highly sought-after capability in medicinal chemistry and materials science.[1]
Synthesis of p-Chlorophenyl methyl sulfoxide
The most reliable method for preparing aryl methyl sulfoxides is the controlled oxidation of the corresponding aryl methyl sulfide. The following two-step procedure provides a high yield of the target compound.
Protocol 1: Synthesis of p-Chlorophenyl methyl sulfoxide
Step A: Synthesis of the Precursor, 4-Chlorothioanisole
4-Chlorothioanisole can be readily prepared from 4-chlorothiophenol and a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., NaOH, K₂CO₃) in a polar solvent like ethanol or DMF. Commercial sources for 4-Chlorothioanisole are also widely available.[5]
Step B: Selective Oxidation to p-Chlorophenyl methyl sulfoxide
This protocol is adapted from a robust Organic Syntheses procedure for the oxidation of thioanisole.[6] Sodium metaperiodate is an excellent reagent for this transformation as it is selective for the sulfide-to-sulfoxide oxidation, minimizing overoxidation to the sulfone.
-
Materials & Reagents:
-
4-Chlorothioanisole (1.0 eq)
-
Sodium metaperiodate (NaIO₄) (1.05 - 1.1 eq)
-
Deionized Water
-
Methanol (or other co-solvent if needed for solubility)
-
Dichloromethane (DCM) or Chloroform (CHCl₃) for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, Büchner funnel, separatory funnel.
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add powdered sodium metaperiodate (1.05 eq) followed by deionized water (approx. 15-20 mL per 1 g of NaIO₄). If the sulfide is poorly soluble in water, a mixture of water and methanol (e.g., 1:1 v/v) can be used.
-
Cool the resulting slurry to 0 °C in an ice bath with continuous stirring.
-
Add 4-chlorothioanisole (1.0 eq) to the cold slurry in one portion.
-
Stir the reaction mixture vigorously at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-12 hours.
-
Once the starting material is consumed, filter the mixture through a Büchner funnel to remove the sodium iodate byproduct. Wash the filter cake with several portions of dichloromethane.
-
Transfer the combined filtrate to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer three times with fresh portions of dichloromethane.
-
Combine all organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The product is typically obtained as a white to off-white solid or oil that crystallizes upon standing.
-
The crude product is often of high purity. If necessary, it can be further purified by recrystallization (e.g., from an ether/hexane mixture) or column chromatography on silica gel.
-
Application in Asymmetric Catalysis: Rhodium-Catalyzed C-H Alkynylation
A premier application of aryl sulfoxides is in directing enantioselective C-H functionalization. The following protocol describes the desymmetrization of a diaryl sulfoxide using a chiral rhodium catalyst, where the sulfoxide group directs the C-H activation and the catalyst controls the stereochemistry. This method provides rapid access to highly enantioenriched, chiral sulfoxides.[3]
Protocol 2: Enantioselective C-H Alkynylation of Diaryl Sulfoxides
This protocol is based on the desymmetrization of diphenyl sulfoxide as a representative example.
-
Materials & Reagents:
-
Substrate: Diphenyl sulfoxide (1.0 eq)
-
Catalyst: ₂ or a related chiral CpRh(III) complex (2.5 mol%)
-
Additive/Base: Chiral Carboxamide, e.g., (S)-N-acetyl-phenylglycine (15 mol%) and Silver Acetate (AgOAc) (1.5 eq)
-
Alkynylating Agent: 1-(Bromoethynyl)-4-methylbenzene (TIPS-EBX can also be used) (1.2 eq)
-
Solvent: 1,2-Dichloroethane (DCE), anhydrous
-
Schlenk tube or similar reaction vessel, inert atmosphere (Nitrogen or Argon), magnetic stirrer, heating block.
-
-
Experimental Workflow:
Caption: General workflow for Rh-catalyzed C-H functionalization.
-
Procedure:
-
To an oven-dried Schlenk tube, add diphenyl sulfoxide (e.g., 0.1 mmol, 1.0 eq), the chiral Rh(III) catalyst (0.0025 mmol, 2.5 mol%), the chiral carboxamide additive (0.015 mmol, 15 mol%), and silver acetate (0.15 mmol, 1.5 eq).
-
Seal the tube, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,2-dichloroethane (e.g., 1.0 mL) via syringe.
-
Add the alkynylating agent (0.12 mmol, 1.2 eq) via syringe.
-
Place the sealed tube in a preheated oil bath or heating block set to 60 °C.
-
Stir the reaction for the specified time (e.g., 24 hours) or until TLC/LC-MS analysis indicates consumption of the starting material.
-
After completion, cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a short plug of Celite or silica gel to remove insoluble salts, washing the plug with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the enantioenriched sulfoxide product.
-
Mechanistic Insights and Data
4.1. The Catalytic Cycle
The reaction is proposed to proceed via a concerted metalation-deprotonation (CMD) mechanism, which is characteristic of many Rh(III)-catalyzed C-H activations. The sulfoxide group is essential for bringing the catalyst to the C-H bond and facilitating its cleavage.
Caption: Proposed catalytic cycle for Rh(III)-catalyzed C-H alkynylation.
-
Coordination: The sulfoxide substrate coordinates to the active Rh(III) catalyst.
-
C-H Activation: The chiral carboxamide additive acts as a base, assisting in the concerted metalation-deprotonation (CMD) step to form a five-membered rhodacycle intermediate. This is the enantioselectivity-determining step.
-
Alkyne Insertion: The alkynylating agent coordinates to the rhodium center and subsequently undergoes migratory insertion into the Rh-C bond.
-
Reductive Elimination/Protonolysis: The C-C bond is formed, releasing the functionalized product and regenerating the active Rh(III) catalyst.
4.2. Representative Performance Data
The utility of this methodology is demonstrated by its tolerance for various functional groups on both the sulfoxide and the alkyne coupling partner.
| Entry | Sulfoxide Substrate | Alkyne (R in R-C≡C-Br) | Yield (%) | ee (%) |
| 1 | Diphenyl Sulfoxide | 4-Methylphenyl | 92 | 98 |
| 2 | Diphenyl Sulfoxide | 4-Methoxyphenyl | 85 | 99 |
| 3 | Diphenyl Sulfoxide | 4-Fluorophenyl | 90 | 98 |
| 4 | Bis(4-fluorophenyl) Sulfoxide | 4-Methylphenyl | 91 | 99 |
| 5 | Bis(4-chlorophenyl) Sulfoxide | 4-Methylphenyl | 88 | 98 |
| 6 | Bis(3,5-dimethylphenyl) Sulfoxide | 4-Methylphenyl | 95 | >99 |
Data adapted from reference[3]. Yields are for the isolated product. Enantiomeric excess (ee) determined by chiral HPLC analysis.
Concluding Remarks
p-Chlorophenyl methyl sulfoxide and its related aryl sulfoxide analogues are powerful and versatile directing groups for transition metal-catalyzed C-H functionalization. Their straightforward synthesis and ability to direct complex, stereoselective transformations make them invaluable tools for modern organic synthesis. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry enabled by these remarkable ligands.
References
-
Li, Y., et al. (2022). Rhodium-catalyzed enantioselective C–H alkynylation of sulfoxides in diverse patterns. Chemical Science, 13(45), 13535-13541. Available at: [Link]
-
Yang, K.-F., et al. (2024). Directing group assisted rhodium-catalyzed formal C–H arylation and carbonylative arylation of arenes with aryl halides. Tetrahedron, 155, 133868. Available at: [Link]
-
Dai, H.-X., et al. (2013). Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Journal of the American Chemical Society, 135(19), 7567–7571. Available at: [Link]
-
Wikipedia. (2023). Transition metal sulfoxide complex. Available at: [Link]
-
Kong, Y., et al. (2014). Rhodium(III)-Catalyzed Ortho-Alkenylation through C–H Bond Cleavage Directed by Sulfoxide Groups. Organic Letters, 16(4), 1188–1191. Available at: [Link]
-
Li, B., et al. (2014). Rhodium-Catalyzed Directed Sulfenylation of Arene C-H Bonds. Angewandte Chemie International Edition, 53(41), 10959-10963. Available at: [Link]
-
Johnson, C. R., & Keiser, J. E. (1966). Methyl Phenyl Sulfoxide. Organic Syntheses, 46, 78. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Rhodium-catalyzed enantioselective C–H alkynylation of sulfoxides in diverse patterns: desymmetrization, kinetic resolution, and parallel kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-CHLOROTHIOANISOLE CAS#: 123-09-1 [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: Chemoselective Oxidation of p-Chlorophenyl Methyl Sulfide
Executive Summary
The oxidation of thioethers (sulfides) is a pivotal transformation in drug discovery, particularly for p-chlorophenyl methyl sulfide (4-chlorothioanisole). This substrate serves as a model for introducing sulfoxide (chiral pharmacophore) or sulfone (stable linker) motifs into bioactive scaffolds.
The core challenge in this transformation is chemoselectivity .
-
Target A (Sulfoxide): Requires kinetic control to prevent over-oxidation.[1][2]
-
Target B (Sulfone): Requires thermodynamic driving force to ensure complete conversion of the intermediate sulfoxide.
This guide provides two distinct, field-validated protocols:
-
Protocol A (Precision): Sodium Periodate oxidation for exclusive sulfoxide isolation.
-
Protocol B (Exhaustive): Catalytic Hydrogen Peroxide oxidation for quantitative sulfone synthesis.
Mechanistic & Strategic Insight
The "Sulfoxide Trap"
The oxidation proceeds stepwise: Sulfide (
-
Selectivity Basis: The sulfur atom in the sulfide is electron-rich (nucleophilic), reacting rapidly with electrophilic oxidants (
). The resulting sulfoxide sulfur is electron-deficient due to the polarized S=O bond, significantly retarding the second oxidation step ( ). -
Control Strategy:
-
To stop at Sulfoxide : Use an oxidant with high steric bulk or specific redox potential that cannot overcome the activation barrier of the electron-deficient sulfoxide (e.g., Sodium Periodate).
-
To drive to Sulfone : Use a nucleophilic oxygen transfer catalyst (e.g., Tungstate) or a strong electrophile (e.g., m-CPBA) to accelerate
.
-
Reaction Pathway Visualization
Figure 1: Stepwise oxidation pathway highlighting the kinetic barrier between sulfoxide and sulfone.
Protocol A: Selective Synthesis of Sulfoxide
Objective: Isolate p-chlorophenyl methyl sulfoxide with <1% sulfone impurity.
Methodology: Sodium Periodate (
Reagents & Equipment[2][3][4][5][6][7]
-
Substrate: p-Chlorophenyl methyl sulfide (1.0 equiv)
-
Oxidant: Sodium Periodate (
) (1.1 equiv) -
Solvent: Methanol:Water (1:1 v/v)
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Procedure
-
Preparation: Dissolve p-chlorophenyl methyl sulfide (1.58 g, 10 mmol) in Methanol (30 mL) in a 250 mL round-bottom flask.
-
Oxidant Solution: Separately, dissolve
(2.35 g, 11 mmol) in Water (30 mL). Note: Warm slightly if dissolution is slow, then cool back to RT. -
Addition: Cool the sulfide solution to 0°C (ice bath). Add the aqueous
solution dropwise over 15 minutes. The mixture will become a white suspension (precipitation of ). -
Reaction: Remove the ice bath and stir at RT for 12 hours.
-
Checkpoint: Monitor by TLC (30% EtOAc/Hexane). Sulfide (
) should disappear; Sulfoxide ( ) appears. Sulfone ( ) should be absent.
-
-
Work-up: Filter the white precipitate (
) and wash with (20 mL). -
Extraction: Dilute filtrate with water (50 mL) and extract with
(3 x 30 mL). -
Drying: Dry combined organics over
, filter, and concentrate in vacuo. -
Purification: Usually not required. If necessary, recrystallize from Hexane/EtOAc.
Protocol B: Exhaustive Synthesis of Sulfone
Objective: Quantitative conversion to p-chlorophenyl methyl sulfone.
Methodology: Tungstate-Catalyzed Hydrogen Peroxide Oxidation.[3][4][5]
Rationale: Sodium tungstate forms a peroxotungstate species (
Reagents & Equipment[2][3][4][5][6][7]
-
Substrate: p-Chlorophenyl methyl sulfide (1.0 equiv)
-
Oxidant: 30% Hydrogen Peroxide (
) (2.5 equiv) -
Catalyst: Sodium Tungstate Dihydrate (
) (1 mol%) -
Solvent: Methanol or Acetic Acid (AcOH)
-
Temperature: 50°C - 60°C
Step-by-Step Procedure
-
Preparation: Dissolve p-chlorophenyl methyl sulfide (1.58 g, 10 mmol) and
(33 mg, 0.1 mmol) in Methanol (20 mL). -
Addition: Heat the solution to 50°C. Add 30%
(2.8 mL, ~25 mmol) dropwise. Caution: Exothermic reaction. -
Reaction: Stir at 60°C for 2-4 hours.
-
Checkpoint: TLC should show complete conversion of both Sulfide and intermediate Sulfoxide to Sulfone.
-
-
Quench: Cool to RT. Add saturated Sodium Sulfite (
) solution slowly to destroy excess peroxide. Test with starch-iodide paper to ensure no active oxidant remains. -
Work-up: Remove Methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).
-
Isolation: Wash organics with brine, dry over
, and concentrate to yield the sulfone as a white solid.
Analytical Validation & Data
Expected Physical Properties
| Compound | State | Melting Point | |
| Sulfide | Liquid/Low melt solid | 20-22°C | |
| Sulfoxide | White Solid | 45-47°C | |
| Sulfone | White Crystalline Solid | 96-98°C | |
| Note: Shifts are approximate in |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Protocol A: Sulfone detected (>5%) | Temperature too high or excess oxidant | Keep reaction strictly at 0°C-RT. Ensure stoichiometry is 1.0 : 1.1. |
| Protocol A: Incomplete conversion | Ensure | |
| Protocol B: Sulfoxide remains | Catalyst deactivation or insufficient heat | Increase temp to 65°C. Add 0.5 equiv more |
Experimental Workflow Diagram
Figure 2: Decision tree and workflow for selective vs. exhaustive oxidation.
References
-
Sodium Periodate Oxidation Protocol: Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[1] The Journal of Organic Chemistry. [Link]
-
Green Chemistry Oxidation (H2O2/Tungstate): Sato, K., Hyodo, M., & Noyori, R. (2001). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. Tetrahedron. [Link]
-
Organic Syntheses Standard (Thioanisole Oxidation): Johnson, C. R., & Keiser, J. E. (1966). Methyl Phenyl Sulfoxide.[1][6][7][8] Organic Syntheses, 46, 78. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 3. Green oxidation with aqueous hydrogen peroxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of p-Chlorophenyl Methyl Sulfoxide
This Application Note is designed for researchers in pharmaceutical development and organic synthesis. It synthesizes established chromatographic principles with specific physicochemical properties of aryl sulfoxides to provide a robust, self-validating protocol.[1]
Abstract
This guide details a validated Reverse-Phase HPLC (RP-HPLC) protocol for the quantification of p-Chlorophenyl methyl sulfoxide , a critical intermediate in the synthesis of benzimidazole anthelmintics (e.g., Albendazole metabolites) and a model substrate for sulfoxidation studies. The method achieves baseline separation of the target sulfoxide from its metabolic/synthetic precursor (p-Chlorophenyl methyl sulfide ) and its over-oxidation product (p-Chlorophenyl methyl sulfone ).[1]
Introduction & Chemical Context
p-Chlorophenyl methyl sulfoxide is a chiral sulfoxide often formed via the oxidation of p-chlorophenyl methyl sulfide (thioanisole derivative).[1] In drug development, monitoring this compound is critical for two reasons:
-
Process Control: In organic synthesis, stopping the reaction at the sulfoxide stage without over-oxidizing to the sulfone is a common challenge.
-
Metabolism: It represents a Phase I metabolite. The sulfoxide group is more polar than the sulfide but exhibits distinct hydrogen-bonding behavior that complicates separation on standard C18 phases without optimized mobile phases.[1]
Chemical Pathway & Impurities
The analytical challenge lies in separating three components with varying polarities:
-
Sulfide (Starting Material): Highly hydrophobic (Non-polar).[1]
-
Sulfoxide (Target): Moderately polar (Strong H-bond acceptor).[1]
-
Sulfone (Over-oxidation Impurity): Intermediate polarity (often elutes between sulfoxide and sulfide or close to sulfoxide depending on the stationary phase).[1]
Figure 1: Stepwise oxidation pathway of p-chlorophenyl methyl sulfide. The analytical method must resolve the target sulfoxide from both the precursor and the sulfone byproduct.
Method Development Strategy (Expertise & Logic)
Column Selection: The "Polarity Trap"
While standard C18 columns work, aryl sulfoxides can exhibit peak tailing due to interaction with residual silanols.
-
Recommendation: Use an End-capped C18 column with high carbon load.[1]
-
Why? The sulfoxide moiety (
) is a strong hydrogen bond acceptor. Non-endcapped silanols will cause peak broadening. A high-purity silica backbone (Type B silica) is essential.[1]
Mobile Phase Design
-
Solvent: Acetonitrile (ACN) is preferred over Methanol.[1]
-
Reasoning: Methanol can hydrogen bond with the sulfoxide oxygen, potentially altering selectivity and causing band broadening. ACN is a proton-aprotic solvent, leading to sharper peaks for sulfoxides.[1]
-
-
Water Phase: Water (buffered or acidified).[1]
-
Reasoning: Although the sulfoxide is not ionizable in the range pH 2-8, adding 0.1% Formic Acid or 0.1% Phosphoric Acid improves peak shape by suppressing silanol activity on the column.[1]
-
Detection Wavelength[1]
-
UV Maxima: The p-chlorophenyl chromophore exhibits strong absorption at 220-230 nm (E2 band) and a secondary band at 254 nm (B band).[1]
-
Selection: 254 nm is recommended for routine analysis as it minimizes baseline noise from solvents and matrix interferences. Use 220 nm only if trace-level sensitivity (<0.1 µg/mL) is required.
Detailed Experimental Protocol
Instrumentation & Conditions
| Parameter | Specification | Notes |
| HPLC System | Agilent 1260/1290 or Waters Alliance | Binary pump capability required.[1] |
| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm) | Alt: Waters XBridge C18. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (Milli-Q) | Suppresses silanols; ensures sharp peaks.[1] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Aprotic solvent preferred for sulfoxides.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure < 200 bar. |
| Temperature | 30°C | Controlled temp improves RT reproducibility. |
| Injection Volume | 10 µL | Adjust based on sample concentration. |
| Detection | UV @ 254 nm | Bandwidth 4 nm; Ref 360 nm (if DAD used). |
| Run Time | 15 minutes | Sufficient to elute hydrophobic sulfide. |
Isocratic Method (Routine QC)
For rapid analysis of samples where the sulfide impurity is known to be low (<5%).[1]
-
Composition: 35% ACN / 65% Water (0.1% H3PO4).
-
Expected Retention Times:
-
Sulfoxide: ~4.5 - 5.5 min
-
Sulfone: ~6.5 - 7.5 min
-
Sulfide: ~12.0 - 14.0 min
-
Gradient Method (Complex Mixtures)
Recommended for reaction monitoring where large amounts of hydrophobic starting material (sulfide) are present.[1]
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) | Event |
| 0.00 | 75 | 25 | Initial Hold (Retain polar sulfoxide) |
| 3.00 | 75 | 25 | Isocratic separation of Sulfoxide/Sulfone |
| 8.00 | 10 | 90 | Ramp to elute hydrophobic Sulfide |
| 10.00 | 10 | 90 | Wash column |
| 10.10 | 75 | 25 | Re-equilibration |
| 15.00 | 75 | 25 | Ready for next injection |
Standard Preparation & Workflow
Stock Solution (1.0 mg/mL)
-
Weigh 10.0 mg of p-Chlorophenyl methyl sulfoxide reference standard.[1]
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in 100% Acetonitrile (Sulfoxides are highly soluble in ACN).[1]
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard (50 µg/mL)
-
Pipette 500 µL of Stock Solution into a 10 mL flask.
-
Dilute to volume with Mobile Phase (35:65 ACN:Water) .
-
Critical: Matching the diluent to the initial mobile phase prevents "solvent shock" which causes peak splitting for early eluting polar compounds.
-
Sample Preparation
-
Reaction Mix: Aliquot 100 µL reaction mixture -> Dry under N2 -> Reconstitute in 1 mL Mobile Phase -> Filter (0.22 µm PTFE).
-
Plasma/Biofluids: Protein precipitation with ACN (1:3 ratio) -> Vortex -> Centrifuge (10,000g, 5 min) -> Inject supernatant.
Method Validation (Trustworthiness)
To ensure the method is scientifically rigorous, the following validation parameters must be met (based on ICH Q2(R1) guidelines):
| Parameter | Acceptance Criteria | Experimental approach |
| System Suitability | %RSD of Area < 1.0% (n=5) | Inject 50 µg/mL standard 5 times. |
| Linearity | R² > 0.999 | 5 levels: 10, 25, 50, 75, 100 µg/mL.[1] |
| Resolution (Rs) | Rs > 2.0 | Between Sulfoxide and Sulfone peaks.[1] |
| Tailing Factor (T) | T < 1.5 | Ensures minimal silanol interaction.[1] |
| LOD / LOQ | S/N > 3 (LOD) / > 10 (LOQ) | Typically ~0.1 µg/mL for UV @ 254 nm. |
Troubleshooting Guide
Issue 1: Peak Tailing on Sulfoxide Peak
-
Cause: Silanol interactions or column aging.[1]
-
Solution: Ensure the mobile phase pH is acidic (pH ~2.5 with phosphoric acid). If problem persists, replace column with a "high-load" C18 (e.g., Agilent Eclipse Plus ).
Issue 2: Co-elution of Sulfoxide and Sulfone
-
Cause: Mobile phase too strong (too much ACN).
-
Solution: Decrease ACN content by 5% (e.g., go from 35% to 30%). This increases retention and selectivity for the polar oxide groups.
Issue 3: "Ghost" Peaks
-
Cause: Carryover of the hydrophobic Sulfide from previous run.
-
Solution: Use the Gradient Method (Section 4.3) to ensure the column is washed with 90% ACN after every injection.
Workflow Visualization
Figure 2: Decision-tree workflow for the analysis of p-chlorophenyl methyl sulfoxide, selecting between isocratic and gradient modes based on sample complexity.
References
-
SIELC Technologies. (2018).[1][2] Separation of 4-Chlorophenyl methyl sulfide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Royal Society of Chemistry. (2012).[3] Supplementary Information: Highly efficient chromatographic resolution of sulfoxides. Chemical Communications.[3] Retrieved from [Link]
-
National Institutes of Health (NIH). (2023).[1] Using LC Retention Times in Organic Structure Determination. PMC. Retrieved from [Link]
-
PubChem. (2023).[1] p-Chlorophenyl methyl sulfoxide (Compound Summary).[1][4] National Library of Medicine. Retrieved from [Link]
Sources
Application Note: High-Resolution Chiral HPLC for the Enantioselective Analysis of p-Chlorophenyl Methyl Sulfoxide
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of p-Chlorophenyl methyl sulfoxide, a chiral sulfoxide of interest in asymmetric synthesis and pharmaceutical research. Utilizing a polysaccharide-based chiral stationary phase (CSP), this protocol achieves baseline resolution of the (R)- and (S)-enantiomers, providing a reliable analytical tool for enantiopurity assessment and quality control. The causality behind the selection of the chiral stationary phase, mobile phase composition, and other chromatographic parameters is discussed in detail, grounded in the principles of chiral recognition mechanisms.
Introduction: The Significance of Chiral Sulfoxide Separation
Chiral sulfoxides are a pivotal class of compounds, serving as essential chiral auxiliaries in asymmetric synthesis and appearing as key structural motifs in various pharmacologically active molecules.[1] The stereocenter at the sulfur atom results in two enantiomers that can exhibit markedly different biological activities, metabolic fates, and toxicological profiles.[2] Consequently, the ability to accurately separate and quantify these enantiomers is of paramount importance in drug development, process chemistry, and regulatory compliance.[3]
High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) is the definitive method for determining the enantiopurity of chiral compounds like p-Chlorophenyl methyl sulfoxide.[4] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamates, have demonstrated broad applicability and high selectivity for a wide range of enantiomers, including sulfoxides.[5][6]
This guide provides a comprehensive protocol for the separation of p-Chlorophenyl methyl sulfoxide enantiomers, leveraging the well-established chiral recognition capabilities of a cellulose-based CSP.
The Principle of Chiral Recognition on Polysaccharide CSPs
The enantioselective separation on a polysaccharide-based CSP is governed by the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector.[7] The chiral selector, a polysaccharide derivative (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), is coated or immobilized onto a silica support, creating a chiral environment within the column.[8]
The differential interaction energy between each enantiomer and the CSP leads to different retention times and, thus, separation.[9] The primary molecular interactions responsible for this chiral recognition are:
-
Hydrogen Bonding: The polar sulfoxide group (S=O) of the analyte can act as a hydrogen bond acceptor, interacting with the carbamate groups on the polysaccharide backbone.
-
π-π Interactions: The aromatic p-chlorophenyl ring of the analyte can engage in π-π stacking with the phenyl groups of the chiral selector.
-
Steric Interactions (Inclusion): One enantiomer may fit more favorably into the chiral grooves or cavities of the polysaccharide structure than the other, leading to a more stable complex and longer retention.
The combination of these interactions, dictated by the specific three-dimensional arrangement of each enantiomer, determines the degree of separation.[9]
Experimental Protocol
This protocol is adapted from established methods for structurally analogous aryl methyl sulfoxides and is designed to provide a high-resolution separation of p-Chlorophenyl methyl sulfoxide enantiomers.
Materials and Reagents
-
Analyte: Racemic p-Chlorophenyl methyl sulfoxide
-
Solvents: HPLC-grade n-Hexane, HPLC-grade 2-Propanol (IPA)
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A cellulose-based CSP is recommended, such as the CHIRALCEL® OD-H (or a column with an equivalent stationary phase: cellulose tris(3,5-dimethylphenylcarbamate)).
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation.
| Parameter | Condition |
| Column | CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Ambient) |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL in mobile phase |
Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare the mobile phase by accurately mixing 900 mL of n-Hexane with 100 mL of 2-Propanol. Degas the solution for 15 minutes using sonication or vacuum filtration.
-
Sample Preparation: Accurately weigh approximately 10 mg of racemic p-Chlorophenyl methyl sulfoxide and dissolve it in 10 mL of the mobile phase to create a 1.0 mg/mL stock solution. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System Equilibration: Install the CHIRALCEL® OD-H column and equilibrate the system by pumping the mobile phase at 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
Injection and Data Acquisition: Inject 10 µL of the prepared sample onto the column and start data acquisition. The run time should be sufficient to allow for the elution of both enantiomer peaks.
-
Data Analysis: Identify the two enantiomer peaks. Calculate the retention time (t_R), resolution (R_s), selectivity (α), and capacity factor (k') for each peak.
Expected Results and Data Presentation
Under the specified conditions, a baseline separation of the two enantiomers is expected. The chromatogram should show two distinct, well-resolved peaks.
Table 1: Expected Chromatographic Performance Data
| Parameter | Symbol | Expected Value |
| Retention Time (Peak 1) | t_R1 | ~10-12 min |
| Retention Time (Peak 2) | t_R2 | ~12-15 min |
| Capacity Factor (Peak 1) | k'_1 | > 2 |
| Capacity Factor (Peak 2) | k'_2 | > 2.5 |
| Selectivity Factor | α (k'_2 / k'_1) | > 1.2 |
| Resolution | R_s | > 1.5 |
Note: Actual retention times may vary slightly depending on the specific column, system dead volume, and laboratory conditions.
Method Validation and Self-Validating System
To ensure the trustworthiness and robustness of this protocol, the following steps are crucial:
-
System Suitability: Before running samples, perform a system suitability test by injecting the racemic standard multiple times. The relative standard deviation (RSD) for retention times and peak areas should be less than 2%. The resolution (R_s) should be consistently greater than 1.5.
-
Specificity: Inject a blank (mobile phase) to ensure no interfering peaks are present at the retention times of the enantiomers.
-
Linearity: Prepare a series of dilutions of the racemic standard and inject them to establish the linear range of the detector response.
Visualizing the Workflow and Chiral Recognition
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical protocol.
Caption: HPLC experimental workflow from preparation to data analysis.
Conceptual Diagram of Chiral Recognition
This diagram conceptualizes the differential interaction leading to separation.
Caption: Differential interaction of enantiomers with the CSP.
Conclusion
The method detailed in this application note provides a reliable and high-resolution approach for the chiral separation of p-Chlorophenyl methyl sulfoxide enantiomers. By employing a cellulose-based chiral stationary phase in a normal-phase mode, this protocol is well-suited for routine analysis in research, development, and quality control environments. The explained principles of chiral recognition further empower the scientist to troubleshoot and adapt the method for other structurally related sulfoxides.
References
-
Cora, E. (2020). Localized partitioning of enantiomers in solid samples of sulfoxides. CORA. [Link]
-
Bezhanidze, T., Farkas, T., Chankvetadze, L., et al. (2020). Separation of enantiomers of chiral sulfoxides in high-performance liquid chromatography with cellulose-based chiral selectors using acetonitrile and acetonitrile-water mixtures as mobile phases. Journal of Chromatography A, 1610, 460445. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Wang, Y., & Weng, N. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 38(s6), 28-33. [Link]
-
Daicel Chiral Technologies. (2013). Instruction Manual for CHIRALPAK® AD-H Columns. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
Slideshare. (2023). CHIRAL HPLC- Presented by- DHANASHREE Kolhekar.pptx. [Link]
-
Li, S., et al. (2020). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 11(10), 355-367. [Link]
-
Chankvetadze, B. (2020). Separation of enantiomers of chiral sulfoxides in high-performance liquid chromatography with cellulose-based chiral selectors using acetonitrile and acetonitrile-water mixtures as mobile phases. Request PDF. [Link]
-
Daicel. (n.d.). Daicel Chiral HPLC Catalogue. Velocity Scientific Solutions. [Link]
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Zhang, T., et al. (2012). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 17(8), 9358-9380. [Link]
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Chiralpedia. Polysaccharide-based CSPs. [Link]
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Virginia Tech. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]
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Lin, J., et al. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Molecules, 23(10), 2667. [Link]
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Daicel Chiral Technologies. (n.d.). Instruction manual for CHIRALPAK® AS-H. [Link]
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YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
-
MedCrave. (2018). Application of chiral sulfoxides in asymmetric synthesis. [Link]
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MDPI. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. [Link]
-
MDPI. (2024). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases. [Link]
-
MDPI. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. [Link]
-
Wiley Online Library. (2022). Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases. [Link]
-
Daicel Chiral Technologies. (n.d.). Daicel Chiral Technologies' Frequently Asked Questions. [Link]
-
MDPI. (2022). Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs. [Link]
-
FULIR. (2024). HPLC and SFC Enantioseparation of ()-Trans–Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases. [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
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Application Note: Determination of Enantiomeric Excess of p-Chlorophenyl Methyl Sulfoxide
Abstract
This application note provides a comprehensive guide for the accurate determination of the enantiomeric excess (ee) of p-Chlorophenyl methyl sulfoxide, a chiral sulfoxide of significant interest in asymmetric synthesis and pharmaceutical development.[1][2][3] Detailed protocols for the primary analytical techniques, Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC), are presented. Additionally, Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral shift reagents is discussed as a complementary method. This guide is intended for researchers, scientists, and drug development professionals requiring robust and reproducible methods for chiral purity assessment.
Introduction: The Importance of Chiral Sulfoxides
Chiral sulfoxides, such as p-Chlorophenyl methyl sulfoxide, are a critical class of compounds in modern chemistry. Their stereogenic sulfur center makes them valuable as chiral auxiliaries in asymmetric synthesis, directing the stereochemical outcome of chemical reactions to produce enantiomerically pure products.[1] The distinct pharmacological and toxicological profiles of individual enantiomers in drug candidates necessitate precise and accurate measurement of enantiomeric purity.[4][5] Therefore, the reliable determination of enantiomeric excess is a cornerstone of quality control and regulatory compliance in the pharmaceutical and chemical industries.[2]
While several techniques can be employed for this purpose, Chiral High-Performance Liquid Chromatography (HPLC) has emerged as the method of choice due to its high accuracy, reproducibility, and resolution.[1] Chiral Supercritical Fluid Chromatography (SFC) offers a faster, more environmentally friendly alternative, while Nuclear Magnetic Resonance (NMR) spectroscopy with chiral additives can provide complementary information.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Principle of Chiral HPLC Separation
The core of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in one enantiomer being retained longer on the column than the other, allowing for their separation and quantification.
Experimental Protocol: Chiral HPLC
This protocol provides a validated method for the separation of p-Chlorophenyl methyl sulfoxide enantiomers.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
Thermostatted column compartment
Materials:
-
Column: Daicel Chiralcel OB or OD column.[6]
-
Mobile Phase: Hexane/Isopropanol (IPA) mixture. A common starting point is an 80:20 (v/v) mixture.[6]
-
Sample Preparation: Dissolve a small amount of p-Chlorophenyl methyl sulfoxide in the mobile phase to a concentration of approximately 1 mg/mL.
Chromatographic Conditions:
| Parameter | Recommended Value |
| Column | Daicel Chiralcel OB[6] |
| Mobile Phase | Hexane/IPA (80:20, v/v)[6] |
| Flow Rate | 0.7 mL/min[6] |
| Column Temperature | 30 °C[6] |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm[6] |
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers. The elution order should be confirmed with an enantiomerically enriched standard if available.
-
Integrate the peak areas for each enantiomer.
Data Analysis and Calculation of Enantiomeric Excess (ee)
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Workflow for Chiral HPLC Analysis
Caption: Workflow for ee determination by Chiral HPLC.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, offering faster separations and reduced organic solvent consumption.[4][7] It utilizes a mobile phase composed of supercritical carbon dioxide, often with a small amount of a polar organic modifier.[8]
Principle of Chiral SFC Separation
Similar to chiral HPLC, separation in chiral SFC is based on the differential interactions between the enantiomers and a chiral stationary phase. The use of supercritical CO₂ as the main mobile phase component results in low viscosity and high diffusivity, leading to faster analysis times and higher efficiency.[9]
Experimental Protocol: Chiral SFC
This protocol outlines a general approach for developing a chiral SFC method for p-Chlorophenyl methyl sulfoxide.
Instrumentation:
-
Supercritical Fluid Chromatograph with a back-pressure regulator and a UV or Mass Spectrometry (MS) detector.
Materials:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak series) is a good starting point.[10]
-
Mobile Phase: Supercritical CO₂ with a modifier such as methanol (MeOH) or ethanol (EtOH).
Screening Conditions for Method Development:
| Parameter | Suggested Range |
| Column | Chiralpak IA, IB, IC, ID, IE, IF[4] |
| Mobile Phase | CO₂ / Modifier (e.g., MeOH, EtOH) |
| Modifier % | 5 - 40% |
| Flow Rate | 2 - 4 mL/min |
| Backpressure | 100 - 200 bar |
| Column Temperature | 35 - 40 °C |
| Detection | UV (e.g., 254 nm) or MS |
Procedure:
-
Screen a variety of chiral columns and mobile phase modifiers to identify the optimal conditions for separation.
-
Equilibrate the selected column with the optimized mobile phase.
-
Inject the sample, prepared similarly to the HPLC protocol.
-
Record the chromatogram.
-
Integrate the peak areas and calculate the enantiomeric excess as described for HPLC.
Workflow for Chiral SFC Analysis
Caption: Workflow for ee determination by Chiral SFC.
NMR Spectroscopy with Chiral Shift Reagents
NMR spectroscopy can also be used to determine enantiomeric excess, although it is generally considered less accurate than chromatographic methods for this specific application.[1] This technique relies on the use of a chiral shift reagent (CSR) or a chiral solvating agent (CSA).[11][12]
Principle of Chiral NMR Spectroscopy
In the presence of a chiral shift reagent, the two enantiomers of p-Chlorophenyl methyl sulfoxide will form diastereomeric complexes. These complexes have different magnetic environments, leading to separate signals in the NMR spectrum for the protons of each enantiomer. The integration of these distinct signals allows for the determination of the enantiomeric ratio.
Experimental Protocol: Chiral NMR
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 300 MHz or higher).
Materials:
-
NMR Solvent: An appropriate deuterated solvent (e.g., CDCl₃).
-
Chiral Shift Reagent: A common choice is a lanthanide-based complex such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).
Procedure:
-
Acquire a standard ¹H NMR spectrum of the p-Chlorophenyl methyl sulfoxide sample in the chosen deuterated solvent.
-
Add a small, incremental amount of the chiral shift reagent to the NMR tube.
-
Acquire a new ¹H NMR spectrum after each addition.
-
Monitor the spectra for the separation of one or more proton signals into two distinct peaks, corresponding to the two enantiomers.
-
Continue adding the chiral shift reagent until baseline separation of a key signal (e.g., the methyl protons) is achieved.
-
Integrate the separated signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.
Conclusion
This application note has detailed robust and reliable methods for determining the enantiomeric excess of p-Chlorophenyl methyl sulfoxide. Chiral HPLC and SFC are the recommended primary techniques, offering high accuracy and resolution. The provided protocols and workflows serve as a practical guide for researchers in academic and industrial settings. NMR spectroscopy with chiral shift reagents can be employed as a valuable complementary method. The choice of technique will depend on the specific requirements of the analysis, including desired accuracy, sample throughput, and available instrumentation.
References
-
Localized partitioning of enantiomers in solid samples of sulfoxides - CORA. (2020-07-02). Retrieved from [Link]
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. (n.d.). Retrieved from [Link]
-
Determination of Enantiomeric Excess in Confined Aprotic Solvent - PMC - NIH. (2025-02-26). Retrieved from [Link]
-
Chiral separation of Methyl phenyl sulfoxide II - LabRulez LCMS. (n.d.). Retrieved from [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Mammalian Toxicological Evaluation of p-Chlorophenyl Methyl Sulfide, p-Chlorophenyl Methyl Sulfoxide, and p-Chlorophenyl Methyl Sulfone. - DTIC. (n.d.). Retrieved from [Link]
-
methyl phenyl sulfoxide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent - PubMed. (n.d.). Retrieved from [Link]
-
Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters - MDPI. (2023-04-19). Retrieved from [Link]
-
(R)‐(+)‐Phenyl Methyl Sulfoxide | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Application of chiral sulfoxides in asymmetric synthesis - MedCrave online. (2018-03-29). Retrieved from [Link]
-
4-Chlorophenyl methyl sulfoxide, (S)- | C7H7ClOS | CID 11084383 - PubChem. (n.d.). Retrieved from [Link]
-
In-situ generated chiral iron complex as efficient catalyst for enantioselective sulfoxidation using aqueous H2O2 as an oxidant - Supporting Information. (n.d.). Retrieved from [Link]
-
Chiral SFC-MS method for separation of enantiomers of compound 9 and... - ResearchGate. (n.d.). Retrieved from [Link]
- EP0617028A1 - Enantiomers of 1-(4-chlorophenyl)phenylmethyl)-4-(4-methylphenyl)sulfonyl piperazine - Google Patents. (n.d.).
-
Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides - PMC - NIH. (n.d.). Retrieved from [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022-03-01). Retrieved from [Link]
-
Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy | Request PDF - ResearchGate. (2025-08-07). Retrieved from [Link]
-
Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination in Different Environmental Matrices - MDPI. (n.d.). Retrieved from [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH. (n.d.). Retrieved from [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI. (2022-09-08). Retrieved from [Link]
-
Reference Numbers are from “Discrimination of Chiral Compounds Using NMR Spectroscopy,” by Thomas J. Wenzel, Wiley Press. (n.d.). Retrieved from [Link]
-
Application of chiral sulfoxides in asymmetric synthesis - MedCrave online. (2018-03-29). Retrieved from [Link]
-
A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
-
Chiral Super Critical Fluid Chromatography - Phenomenex. (n.d.). Retrieved from [Link]
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Application Notes and Protocols for p-Chlorophenyl Methyl Sulfoxide in Pummerer Reactions
Introduction: A Modern Reagent for a Classic Transformation
The Pummerer rearrangement, a cornerstone of organosulfur chemistry since its discovery in 1909, provides a powerful method for the conversion of sulfoxides into α-acyloxy thioethers.[1][2] These products are versatile synthetic intermediates, readily transformed into valuable carbonyl compounds and other functionalized molecules.[1] The reaction is typically initiated by an acid anhydride, most commonly acetic anhydride, which activates the sulfoxide towards rearrangement.[1]
This guide focuses on the application of a specific, yet highly effective reagent: p-Chlorophenyl methyl sulfoxide . The presence of the electron-withdrawing chloro group on the aromatic ring imparts unique reactivity and utility to this sulfoxide in Pummerer reactions, offering advantages in terms of reaction control and potential for further synthetic diversification. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent for the synthesis of complex molecules.
The Role of the p-Chloro Substituent: An Expert's Perspective
The choice of the sulfoxide reagent in a Pummerer rearrangement is not trivial; it significantly influences the reaction's kinetics and, in some cases, its outcome. The use of an aryl methyl sulfoxide bearing an electron-withdrawing group, such as the p-chloro substituent in p-chlorophenyl methyl sulfoxide, offers distinct advantages rooted in physical organic principles.
Kinetic studies on the Pummerer reaction of various p-substituted phenyl methyl sulfoxides have revealed that electron-withdrawing groups decrease the overall reaction rate.[3] This may seem counterintuitive, but it provides a finer degree of control over this often-vigorous reaction. The initial step of the Pummerer reaction involves the acylation of the sulfoxide oxygen.[1] The electron-withdrawing p-chloro group reduces the nucleophilicity of the sulfoxide oxygen, thereby slowing down this initial activation step. This moderation of reactivity can be particularly advantageous in complex syntheses, minimizing the formation of byproducts and allowing for cleaner reaction profiles.
Furthermore, the electron-withdrawing nature of the chloro group influences the stability of the key intermediate, the thionium ion. This can affect the regioselectivity in subsequent nucleophilic attack, a crucial aspect in the synthesis of highly functionalized molecules.
Mechanistic Insights: The Journey from Sulfoxide to α-Acyloxy Thioether
The Pummerer rearrangement of p-chlorophenyl methyl sulfoxide with acetic anhydride proceeds through a well-established, multi-step mechanism. Understanding these steps is critical for troubleshooting and optimizing reaction conditions.
-
Activation of the Sulfoxide: The reaction commences with the nucleophilic attack of the sulfoxide oxygen onto one of the carbonyl carbons of acetic anhydride. This forms an acyloxysulfonium salt intermediate.[1]
-
Formation of the Thionium Ion: A key step in the mechanism is the deprotonation of the α-carbon (the methyl group) by an acetate ion, which is generated in the initial acylation. This leads to the formation of a sulfur ylide. Subsequent elimination of a molecule of acetic acid from the ylide generates a highly electrophilic thionium ion.[3] The rate of this proton removal is a critical factor in the overall reaction kinetics.[3]
-
Nucleophilic Trapping: The final step involves the nucleophilic attack of an acetate ion on the electrophilic carbon of the thionium ion. This regenerates the sulfur(II) oxidation state and furnishes the final α-acyloxy thioether product.[1]
The overall transformation can be visualized as an internal redox process where the sulfur atom is reduced from S(IV) to S(II), and the α-carbon is oxidized.
Caption: Generalized mechanism of the Pummerer reaction.
Experimental Protocols
Protocol 1: Synthesis of p-Chlorophenyl Methyl Sulfoxide
This protocol is adapted from a method described for the synthesis of p-chlorophenylmethyl sulfoxide.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Chlorophenyl methyl sulfide | 158.64 | 3.17 g | 0.02 |
| SelectFluor™ (F-TEDA-BF₄) | 354.26 | 8.86 g | 0.025 |
| Triethylamine | 101.19 | 3.47 mL | 0.025 |
| Acetonitrile (anhydrous) | 41.05 | 120 mL | - |
| Dichloromethane | 84.93 | 150 mL | - |
| Saturated Na₂CO₃ solution | - | 50 mL | - |
| Water | 18.02 | 100 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | ~5 g | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add p-chlorophenyl methyl sulfide (3.17 g, 0.02 mol) and anhydrous acetonitrile (120 mL).
-
Stir the solution at room temperature and add SelectFluor™ (8.86 g, 0.025 mol) in one portion.
-
Continue stirring at room temperature for 15 minutes.
-
Add triethylamine (3.47 mL, 0.025 mol) dropwise to the reaction mixture and continue to stir for an additional 15 minutes.
-
Pour the reaction mixture into water (100 mL) and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium carbonate solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude p-chlorophenyl methyl sulfoxide can be purified by column chromatography on silica gel or by recrystallization.
Expected Yield: ~68%[4]
Protocol 2: Pummerer Reaction of p-Chlorophenyl Methyl Sulfoxide
This protocol is a general procedure adapted from studies on related aryl methyl sulfoxides.[3][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Chlorophenyl methyl sulfoxide | 174.64 | 1.75 g | 0.01 |
| Acetic anhydride | 102.09 | 10 mL | ~0.106 |
| Dioxane (anhydrous, optional solvent) | 88.11 | 10 mL | - |
| Saturated NaHCO₃ solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Diethyl ether or Ethyl acetate | - | 100 mL | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | ~5 g | - |
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve p-chlorophenyl methyl sulfoxide (1.75 g, 0.01 mol) in acetic anhydride (10 mL). If desired, anhydrous dioxane (10 mL) can be used as a co-solvent.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to quench the excess acetic anhydride.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude α-acetoxy-(p-chlorophenylthio)methane can be purified by vacuum distillation or column chromatography on silica gel.
Applications in Synthesis
The α-acyloxy thioether product of the Pummerer reaction is a valuable synthetic intermediate. For instance, hydrolysis of the ester and thioacetal functionalities can yield an aldehyde, effectively making the p-chlorophenyl methyl sulfoxide a masked carbonyl equivalent. The p-chlorophenylthio group can also be a versatile handle for further transformations, such as cross-coupling reactions or desulfurization.
Caption: Synthetic workflow utilizing p-chlorophenyl methyl sulfoxide.
References
- A kind of synthetic method of methyl phenyl sulfoxide. CN107814756B.
-
Pummerer rearrangement. In Wikipedia. [Link]
-
Kise, M., & Oae, S. (1967). The Pummerer Reaction of Aryl Methyl Sulfoxides. Bulletin of the Chemical Society of Japan, 40(7), 1722-1727. [Link]
-
methyl phenyl sulfoxide. Organic Syntheses. [Link]
-
Kawashima, H., et al. (2017). Regioselective C–H Sulfanylation of Aryl Sulfoxides by Means of Pummerer-Type Activation. Organic Letters, 19(17), 4552–4555. [Link]
-
Drago, C., et al. (2009). ENANTIOSELECTIVE OXIDATION OF AN ALKYL ARYL SULFIDE: SYNTHESIS OF (S)-(-)-METHYL P-BROMOPHENYL SULFOXIDE. Organic Syntheses, 86, 121-131. [Link]
-
Yoshimura, T., et al. (1983). Predominant Intramolecular Pummerer Reactions of Substituted Benzyl p-Tolyl Sulfoxides with Acetic Anhydride. Bulletin of the Chemical Society of Japan, 56(11), 3505-3506. [Link]
-
De Lucchi, O., Miotti, U., & Modena, G. (1991). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions, 40, 157-405. [Link]
-
Yoshimura, T., et al. (1983). Intramolecular Stereospecific Pummerer Reactions of Aryl (Substitutedmethyl) Sulfoxides Bearing Electron-withdrawing Groups with Acetic Anhydride. Bulletin of the Chemical Society of Japan, 56(11), 3505-3506. [Link]
-
Pummerer Rearrangement. Chem-Station. [Link]
-
Procter, D. J., et al. (2019). Transition Metal-Free Formal C-H/C-H Coupling of Arylacetamides and Sulfoxides: An Interrupted Pummerer/[1][6]-sigmatropic Rearrangement Sequence. Angewandte Chemie International Edition, 58(31), 10632-10636. [Link]
-
Memarian, H. R., & Abdoli-Senejani, M. (2011). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. ISRN Organic Chemistry, 2011, 1-5. [Link]
-
Yorimitsu, H., et al. (2017). Regioselective C–H Sulfanylation of Aryl Sulfoxides by Means of Pummerer-Type Activation. Organic Letters, 19(17), 4552–4555. [Link]
-
Lee, J., et al. (2023). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules, 28(19), 6902. [Link]
-
Ipek, H. (2014). Stereoselective Oxidation of Sulfides to Sulfoxides by N-Chloramines. Middle East Technical University. [Link]
-
Reddy, P. V. G., et al. (2010). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. E-Journal of Chemistry, 7(4), 1339-1344. [Link]
- Preparation method of phenyl methyl sulphone deriv
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Nucleophilic substitution reactions involving p-Chlorophenyl methyl sulfoxide
Application Note: Precision Workflows for p-Chlorophenyl Methyl Sulfoxide
Executive Summary
This guide details the nucleophilic aromatic substitution (
Key Application: This workflow is critical for synthesizing chiral sulfoxide pharmacophores and cysteine-targeting covalent warheads in drug discovery.
Strategic Rationale & Mechanistic Insight
The "Goldilocks" Activator
The sulfoxide group activates the benzene ring toward nucleophilic attack via inductive (
-
Reactivity Hierarchy:
-
Implication: PCM requires more vigorous conditions (higher temperature or polar aprotic solvents) than p-chloronitrobenzene but offers a milder alternative to sulfones, preserving opportunities for stereoselective functionalization.
Reaction Mechanism
The reaction proceeds through a stepwise addition-elimination pathway involving a Meisenheimer Complex .[1][2] The rate-determining step is typically the nucleophilic addition (formation of the complex).[3]
Figure 1: The anionic Meisenheimer intermediate is stabilized by the electron-withdrawing nature of the sulfoxide oxygen.
Experimental Protocols
Protocol A: Alkoxylation (Ether Synthesis)
Objective: Synthesis of p-methoxyphenyl methyl sulfoxide. Scope: High-yield conversion for building core scaffolds.
Reagents:
-
Substrate: p-Chlorophenyl methyl sulfoxide (1.0 eq)
-
Reagent: Sodium Methoxide (NaOMe), 25% w/w in MeOH (1.5 eq)
-
Solvent: DMSO (anhydrous) - Critical for rate acceleration
Workflow:
-
Setup: Charge a reaction vessel with PCM (1.0 eq) and anhydrous DMSO (5 mL/mmol).
-
Addition: Add NaOMe solution (1.5 eq) dropwise at room temperature under
. -
Reaction: Heat to 80°C . Monitor by HPLC every 2 hours.
-
Note: Methanol acts as a co-solvent but DMSO is required to solvate the cation (
), leaving the methoxide anion "naked" and highly reactive.
-
-
Quench: Pour mixture into ice-cold brine/water (1:1).
-
Workup: Extract with EtOAc (3x). Wash combined organics with water (to remove DMSO) and brine.
-
Purification: Recrystallization from Hexane/EtOAc or flash chromatography.
Protocol B: Amination (C-N Bond Formation)
Objective: Introduction of amine functionality for drug linkers. Challenge: Amines are weaker nucleophiles than alkoxides; requires higher thermal energy.
Reagents:
-
Nucleophile: Morpholine or Piperidine (2.0 eq)
-
Base:
(2.0 eq) -
Solvent: DMF or DMSO[4]
Step-by-Step:
-
Dissolve PCM (1.0 eq) in DMF.
-
Add amine (2.0 eq) and finely ground
. -
Heat to 100–110°C for 12–16 hours.
-
Validation Point: Check for the disappearance of the aryl chloride peak (approx. 254 nm UV).
-
Isolation: Standard aqueous workup.
Critical Control Parameters & Troubleshooting
Stereochemical Integrity (The Chiral Watchdog)
PCM possesses a chiral sulfur center. While
-
Threshold: Avoid temperatures >130°C for prolonged periods.
-
Check: If using enantiopure starting material, verify ee% (enantiomeric excess) of the product using Chiral HPLC (e.g., Daicel Chiralcel OD-H column).
Solvent Effects on Rate
The choice of solvent dramatically impacts reaction kinetics due to the specific solvation of the nucleophile.
| Solvent System | Relative Rate | Mechanism Note |
| MeOH (Protic) | Slow | H-bonding cages the nucleophile ( |
| DMSO (Polar Aprotic) | Fast | Solvates cations well; leaves anions "naked" and reactive. |
| Toluene (Non-polar) | Very Slow | Poor solubility of salt reagents; requires phase transfer catalyst (e.g., 18-crown-6). |
Oxidation State Stability
-
Risk: Reduction to sulfide.
-
Avoid: Strong reducing agents or harsh metallic conditions (e.g., Fe/HCl) during workup.
-
Risk: Oxidation to sulfone.[5]
-
Avoid: Presence of peracids (mCPBA) or strong oxidants if the target is the sulfoxide.
Process Visualization
Figure 2: Operational workflow for selecting reaction conditions based on the desired nucleophile.
References
-
Concerted Nucleophilic Aromatic Substitutions.PMC - NIH. (2018).
. Link -
Tunable aromatic sulfoxides and sulfones as cysteine-targeting warheads.ChemRxiv. (2025). A comprehensive study on the reactivity of sulfoxide warheads in
reactions with thiols, establishing structure-reactivity relationships. Link -
Methyl Phenyl Sulfoxide. Organic Syntheses. (1970). Standard procedures for the synthesis and handling of aryl sulfoxides, providing baseline data for stability and purification. Link
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry. (2018).
. Link
Application Note: Chemoselective Reduction of p-Chlorophenyl Methyl Sulfoxide
Executive Summary
This Application Note details the chemoselective deoxygenation of p-chlorophenyl methyl sulfoxide (CAS: 934-73-6) to its corresponding sulfide, p-chlorothioanisole (p-chlorophenyl methyl sulfide, CAS: 123-09-1).
The reduction of sulfoxides to sulfides is a pivotal transformation in medicinal chemistry, particularly when recovering sulfide intermediates or activating "safety-catch" linkers. The primary challenge with the p-chlorophenyl substrate is chemoselectivity : the reduction must remove the sulfinyl oxygen without affecting the aryl chloride (which is susceptible to hydrodehalogenation under standard metal-catalyzed hydrogenation conditions) or over-reducing to a thiol.
This guide presents two field-proven protocols:
-
Protocol A (
): A high-yielding, rapid method using accessible reagents. -
Protocol B (
): A classic, robust method suitable for non-sensitive substrates. -
Green Alternative (PMHS): A brief overview of silane-based reduction for sustainability.
Chemical Transformation Overview
The target transformation involves the deoxygenation of the sulfinyl group (
-
Substrate: p-Chlorophenyl methyl sulfoxide (
, MW: 174.65) -
Product: p-Chlorophenyl methyl sulfide (
, MW: 158.65) -
Critical Quality Attribute (CQA): Retention of the aryl-chloride bond.
Mechanistic Pathway (Protocol A: )
The sodium borohydride/iodine system generates borane species in situ, which act as the active reducing agents. Unlike catalytic hydrogenation (e.g.,
Figure 1: Simplified reaction pathway for the Borohydride/Iodine mediated reduction.
Protocol A: Sodium Borohydride / Iodine System (Recommended)[1]
This method is preferred for its operational simplicity, low cost, and excellent chemoselectivity. It avoids the generation of difficult-to-remove phosphine oxide byproducts.
Reagents and Equipment
-
Substrate: p-Chlorophenyl methyl sulfoxide (1.0 equiv)
-
Reductant: Sodium Borohydride (
) (1.5 - 2.0 equiv) -
Activator: Iodine (
) (1.0 equiv) -
Solvent: Anhydrous THF (Tetrahydrofuran)
-
Equipment: 3-neck round bottom flask, addition funnel,
atmosphere, ice bath.
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck flask and purge with Nitrogen. Add p-chlorophenyl methyl sulfoxide (10 mmol, 1.75 g) and Iodine (10 mmol, 2.54 g) to the flask.
-
Solvation: Add anhydrous THF (30 mL). The solution will be dark brown due to iodine. Stir at room temperature for 5 minutes.
-
Addition: Cool the mixture to 0°C using an ice bath. Slowly add
(15 mmol, 0.57 g) in small portions over 10-15 minutes.-
Note: Vigorous gas evolution (
) will occur. Ensure adequate venting.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir until the evolution of gas ceases and the iodine color fades (approx. 30–60 minutes).
-
Monitoring: Check by TLC (Eluent: 30% EtOAc/Hexane). The sulfoxide (
) should disappear, replaced by the less polar sulfide ( ).
-
-
Quench: Cool the mixture back to 0°C. Carefully quench by dropwise addition of 3M NaOH (10 mL).
-
Caution: Exothermic.
-
-
Workup:
-
Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (
mL). -
Wash combined organics with 5%
(Sodium Thiosulfate) to remove residual iodine. -
Wash with Brine, dry over anhydrous
, and concentrate under reduced pressure.
-
Expected Results
-
Yield: >90% isolated yield.[2]
-
Purity: Typically >95% without column chromatography.
-
Appearance: Clear to pale yellow oil (solidifies upon cooling if pure).
Protocol B: Triphenylphosphine / Iodine System
This method is a classic "self-validating" protocol because the reaction progress is often visually indicated by the formation of the triphenylphosphine oxide precipitate or color changes.
Reagents[3]
-
Substrate: p-Chlorophenyl methyl sulfoxide (1.0 equiv)
-
Reagent: Triphenylphosphine (
) (1.1 equiv) -
Catalyst: Iodine (
) (0.1 - 0.5 equiv) or stoichiometric NaI/Reagents. -
Solvent: Acetonitrile (
) or Toluene.
Step-by-Step Methodology
-
Dissolution: Dissolve p-chlorophenyl methyl sulfoxide (10 mmol) and
(11 mmol, 2.88 g) in Acetonitrile (25 mL). -
Catalysis: Add Iodine (1.0 mmol, 0.25 g) to the stirred solution.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 1–2 hours.
-
Workup:
-
Evaporate the solvent.
-
Resuspend the residue in non-polar solvent (Hexane/Ether).
is insoluble in hexane and will precipitate. -
Filter off the solid oxide waste.
-
Concentrate the filtrate to obtain the sulfide.[5]
-
Analytical Validation & Data
To confirm the successful reduction and ensure chemoselectivity (intact Cl-Ar bond), compare the NMR shifts.
NMR Comparison Table (in )
| Feature | p-Chlorophenyl Methyl Sulfoxide | p-Chlorophenyl Methyl Sulfide | Interpretation |
| Methyl Group ( | The sulfoxide oxygen deshields the methyl protons. Loss of oxygen causes an upfield shift (lower ppm). | ||
| Aromatic Protons | Split AA'BB' system | Split AA'BB' system | Pattern remains similar, but chemical shifts adjust slightly due to change in electronic induction of S vs SO. |
| Aryl Chloride | Intact | Intact | Absence of multiplet signals associated with dehalogenation (e.g., phenyl ring protons). |
Process Safety & Toxicology
-
Odor Control: Sulfides (thioethers) have a characteristic disagreeable "stench." All reactions and rotary evaporation must be performed in a functioning fume hood. Bleach (NaOCl) can be used to clean glassware to oxidize residual sulfide stench.
-
Toxicity: p-Chlorophenyl methyl sulfoxide and sulfide are mild irritants.[6]
Comparison of Methods
| Parameter | Protocol A ( | Protocol B ( | Protocol C (PMHS/Silane) |
| Yield | Excellent (90-96%) | Good (80-90%) | Good (85-95%) |
| Atom Economy | Moderate | Poor (Generates | Excellent (Green) |
| Purification | Extraction (Simple) | Filtration/Column (Harder) | Filtration (Simple) |
| Chemoselectivity | High (Retains Cl) | High (Retains Cl) | High (Retains Cl) |
| Cost | Low | Low | Low (if PMHS used) |
Decision Workflow
Figure 2: Method selection decision tree based on scale and waste constraints.
References
-
Karimi, B., & Zareyee, D. (2003).[8][9] Rapid, Efficient and Chemoselective Deoxygenation of Sulfoxides to Thioethers Using
. Synthesis, 2003(03), 335–336.[8][9] - Drabowicz, J., & Oae, S. (1977). Deoxygenation of Sulfoxides to Sulfides with Iodine-Pyridine-Sulfur Dioxide System. Synthesis, 1977(06), 404–405.
-
Mimoun, H. (1999).[10] Reduction of Carbonyl Compounds by PMHS. The Journal of Organic Chemistry, 64(7), 2582–2589. (Context for PMHS utility).
-
Battelle Columbus Labs. (1979). Mammalian Toxicological Evaluation of p-Chlorophenyl Methyl Sulfide, p-Chlorophenyl Methyl Sulfoxide, and p-Chlorophenyl Methyl Sulfone. DTIC Report.
-
Bahrami, K., et al. (2010).[8] TAPC-Promoted Oxidation and Deoxygenation.[8] The Journal of Organic Chemistry, 75(18), 6208–6213.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photocatalytic Deoxygenation of Sulfoxides Using Visible Light: Mechanistic Investigations and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Reduction of Sulfoxides [organic-chemistry.org]
- 9. Rapid, Efficient and Chemoselective Deoxygenation of Sulfoxides to Thioethers Using NaBH4/I2 [organic-chemistry.org]
- 10. PMHS, Polymethylhydrosiloxane [organic-chemistry.org]
Process Development Guide: Scalable Selective Oxidation of p-Chlorothioanisole
Target Molecule: 1-chloro-4-(methylsulfinyl)benzene (p-Chlorophenyl methyl sulfoxide) CAS: 934-73-6 Document Type: Application Note & Standard Operating Procedure (SOP)
Executive Summary & Strategic Rationale
The synthesis of p-Chlorophenyl methyl sulfoxide represents a classic challenge in process chemistry: chemoselectivity . The target molecule is an intermediate oxidation state between the starting sulfide (p-Chlorothioanisole) and the over-oxidized sulfone (p-Chlorophenyl methyl sulfone).
In large-scale manufacturing, the choice of oxidant is governed by three factors: Atom Economy , Safety (Thermal Runaway) , and Cost . While reagents like m-CPBA or Sodium Periodate offer high selectivity, they are often disqualified at scale due to shock sensitivity or prohibitive cost.
This guide details the Hydrogen Peroxide (
Key Reaction Pathway
The reaction follows a sequential oxidation pathway. The process engineering goal is to maximize
Figure 1: Sequential oxidation pathway. Kinetic control is achieved by maintaining low temperatures, as the activation energy for Sulfoxide
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Temperature | 0°C – 20°C | Critical. Above 25°C, |
| Stoichiometry | 1.05 – 1.10 eq ( | Slight excess ensures conversion. Large excess (>1.2 eq) promotes over-oxidation. |
| Dosing Rate | 0.5 – 1.0 L/hr (Scale dependent) | The reaction is exothermic. Accumulation of unreacted peroxide must be avoided to prevent thermal runaway. |
| Quenching | Sodium Bisulfite ( | Mandatory. Residual peroxides pose an explosion hazard during workup/concentration. |
Detailed Protocol: / Acetic Acid Oxidation
Scale: 1.0 kg Input (p-Chlorothioanisole) Expected Yield: 90-95% Purity: >98% (HPLC)
Reagents & Materials
-
Precursor: p-Chlorothioanisole (MW: 158.65 g/mol ) – 1000 g (6.30 mol)
-
Oxidant: Hydrogen Peroxide (30% w/w aq) – 750 g (~6.6 mol, 1.05 eq)
-
Solvent: Glacial Acetic Acid – 3.0 L (3 vol)
-
Quench: Sodium Bisulfite (aq, saturated)
-
Extraction: Dichloromethane (DCM) or Ethyl Acetate
-
Wash: Sodium Bicarbonate (sat.[1] aq)
Step-by-Step Methodology
Step 1: Reactor Setup & Dissolution
-
Equip a 10 L jacketed glass reactor with an overhead mechanical stirrer (impeller type), a dropping funnel (or dosing pump), and an internal temperature probe.
-
Charge 1000 g of p-Chlorothioanisole .
-
Add 3.0 L of Glacial Acetic Acid .
-
Start stirring at 250 RPM. Ensure the solid is fully dissolved (solution may be slightly yellow).
-
Cooling: Circulate coolant to bring the internal temperature to 0–5°C .
Step 2: Controlled Oxidation (The Critical Step)
-
Load 750 g of 30%
into the dosing vessel. -
Initiate Addition: Add the peroxide dropwise.
-
Caution: An induction period of 5-10 minutes is common. Do not increase the rate until the exotherm is observed.
-
-
Maintain Temperature: Adjust addition rate to keep internal temperature below 20°C .
-
Note: If temperature spikes >25°C, stop addition immediately and increase cooling.
-
-
Once addition is complete, allow the mixture to warm to Room Temperature (20-25°C) and stir for 2–4 hours.
Step 3: In-Process Control (IPC)
-
Sample 50 µL of reaction mixture.
-
Analyze via TLC (Eluent: 1:1 Hexane/EtOAc) or HPLC.
Step 4: Quenching & Workup
-
Cool the reactor back to 10°C .
-
Slowly add Saturated Sodium Bisulfite solution until a starch-iodide paper test is negative (no blue color). This destroys excess peroxide.
-
Concentration: Remove the bulk of Acetic Acid under reduced pressure (Rotary Evaporator) at <50°C.
-
Neutralization: Dilute the residue with water (2 L) and extract with DCM (2 x 1.5 L) .
-
Wash the organic layer with Saturated
(careful: evolution) until the aqueous phase is pH 7-8. -
Dry organic layer over
, filter, and concentrate to a solid residue.
Step 5: Purification (Crystallization)
Since the sulfone byproduct is often less soluble than the sulfoxide, crystallization is the most effective purification method.
-
Dissolve the crude solid in minimal hot Ethyl Acetate/Hexane (1:2 ratio) or Isopropyl Ether .
-
Cool slowly to 0°C.
-
Filter the white crystalline solid.
-
Drying: Vacuum oven at 40°C for 12 hours.
Process Workflow Diagram
Figure 2: End-to-end process flow for the synthesis, emphasizing safety checkpoints (Quench) and quality gates (IPC).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Sulfone Level (>5%) | Temperature too high during addition. | Ensure reactor jacket is <0°C during dosing. Slow down addition rate. |
| Incomplete Conversion | Old/degraded | Titrate peroxide stock before use. Add 0.1 eq extra oxidant if needed. |
| Runaway Exotherm | "All-in" addition or stirrer failure. | STOP. Engage emergency cooling. Ensure stirrers are on before dosing starts. |
| Product Color (Yellow) | Residual Iodine or impurities. | Wash organic layer with Sodium Thiosulfate solution. Recrystallize with activated charcoal. |
Safety & Compliance (EHS)
-
Peroxide Hazard: Concentrating reaction mixtures containing active peroxides can lead to explosions. Always test for peroxides (Quantofix strips or KI/Starch) before applying heat or vacuum.
-
Acetic Acid: Corrosive and flammable. Use chemically resistant gloves (Nitrile/Neoprene) and work in a fume hood.
-
Waste Disposal: The aqueous waste contains sodium acetate and potentially unreacted sulfides. Do not mix with strong acids (risk of
evolution) or strong oxidizers.
References
-
Drabowicz, J., & Mikołajczyk, M. (1981). Sulfoxides.[3][4][5][6][7][8][9] In Organic Syntheses (Vol. 60, p. 112). (General method for periodate oxidation, utilized for high-purity benchmarking).
-
Bahrami, K., et al. (2010).[7] Transition-Metal-Free Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide. Journal of Organic Chemistry. (Validates the
efficiency). -
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13626, p-Chlorophenyl methyl sulfoxide.
-
Goossen, L. (2002). Selective Oxidation of Sulfides. Synthesis. (Discussion on selectivity parameters).
Sources
- 1. fishersci.com [fishersci.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. jsynthchem.com [jsynthchem.com]
- 7. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 8. A Mild and Highly Efficient Oxidation of Sulfides to Sulfoxides with Periodic Acid Catalyzed by FeCl3 [organic-chemistry.org]
- 9. DE60028959T2 - METHOD AND DEVICE FOR PREPARING HIGH-PURITY DMSO - Google Patents [patents.google.com]
Application Note: Strategic Utilization of p-Chlorophenyl Methyl Sulfoxide in Agrochemical Synthesis
[1]
Executive Summary
This application note details the synthetic utility of p-Chlorophenyl methyl sulfoxide (PCM-SO) as a pivotal intermediate in the development of crop protection agents.[1] While often viewed merely as an oxidation metabolite of the corresponding sulfide, PCM-SO serves as a versatile "chemical switch" in process chemistry.[1] Its unique reactivity profile allows for two divergent synthetic pathways essential for agrochemical design:
-
Oxidation to lipophilic sulfones (a common pharmacophore in herbicides and fungicides).[1]
- -Functionalization via the Pummerer rearrangement to generate electrophilic thionium ions, enabling C-C and C-Heteroatom bond formation.[1]
This guide provides optimized protocols for these transformations, emphasizing scalability, atom economy, and safety.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | 1-Chloro-4-(methylsulfinyl)benzene |
| CAS Registry | 934-73-6 |
| Molecular Formula | |
| Molecular Weight | 174.65 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 45–48 °C |
| Solubility | Soluble in EtOH, DCM, Chloroform; slightly soluble in water |
| Key Hazard | Skin/Eye Irritant (Category 2/2A); Combustible |
Strategic Synthetic Workflows
PCM-SO sits at a critical junction in synthesis.[1] The sulfoxide oxygen acts as a handle for activation.[1] The following flow diagram illustrates the divergent pathways available to researchers.
Figure 1: Divergent synthetic pathways starting from PCM-SO. Pathway A leads to stable sulfones; Pathway B unlocks alpha-carbon reactivity.[1]
Application Protocols
Protocol A: Green Oxidation to Sulfones
Context: Sulfones are highly stable and enhance the metabolic stability of agrochemicals.[1] Traditional oxidations using mCPBA are atom-inefficient and generate large amounts of waste.[1] This protocol uses a Tungstate-catalyzed hydrogen peroxide method, ideal for scale-up.[1]
Mechanism: The tungstate anion forms a peroxotungstate species that transfers oxygen to the sulfoxide.[1]
Materials:
-
PCM-SO (10 mmol, 1.75 g)
-
Sodium Tungstate Dihydrate (
) (2 mol%)[1] -
Hydrogen Peroxide (30% aq., 12 mmol)
-
Phase Transfer Catalyst (Aliquat 336, 1 mol%)
-
Solvent: Ethyl Acetate (EtOAc)[1]
Step-by-Step Procedure:
-
Charge: In a 50 mL round-bottom flask, dissolve PCM-SO (1.75 g) in EtOAc (20 mL).
-
Catalyst Addition: Add
(66 mg) and Aliquat 336 (40 mg). -
Oxidant Feed: Heat the mixture to 50 °C. Add
dropwise over 20 minutes. Note: Exothermic reaction; monitor internal temperature. -
Reaction: Stir at 60 °C for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1] The sulfoxide spot (
) should disappear, replaced by the sulfone ( ).[1] -
Workup: Quench with saturated
(10 mL) to destroy excess peroxide. Separate phases. Wash organic layer with brine.[1] -
Isolation: Dry over
, filter, and concentrate. Recrystallize from Ethanol.[1]
Expected Yield: >92% White crystalline solid.[1]
Protocol B: The Pummerer Rearrangement
Context: This reaction transforms the chemically inert methyl group into a reactive center.[1] By treating PCM-SO with an anhydride, we generate an
Mechanism:
-
Elimination of Acetate to form the Thionium Ion (Rate Determining Step).[1]
-
Re-addition of Acetate at the
-carbon.[1]
Figure 2: Mechanistic flow of the Pummerer Rearrangement.
Materials:
-
PCM-SO (10 mmol)[1]
-
Acetic Anhydride (
) (5 equiv.)[1] -
Sodium Acetate (NaOAc) (1.2 equiv.)[1] - Acts as a buffer to prevent acid-catalyzed degradation.[1]
-
Solvent: Toluene (anhydrous)[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL flask under Nitrogen. Moisture inhibits the thionium ion formation.[1]
-
Mix: Add PCM-SO (1.75 g), NaOAc (0.98 g), and Toluene (30 mL).
-
Activation: Add
(4.7 mL) via syringe. -
Reflux: Heat to reflux (110 °C) for 4–6 hours.
-
Observation: The reaction mixture will turn slightly yellow/orange.
-
Workup: Cool to RT. Pour into ice water (50 mL). Neutralize with solid
until bubbling stops.[1] -
Extraction: Extract with EtOAc (3 x 30 mL).
-
Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexanes).
Critical Note: The product (
Safety and Handling (E-E-A-T)
-
Skin Absorption: Sulfoxides are known penetration enhancers.[1] PCM-SO can carry other contaminants across the skin barrier.[1] Double-gloving (Nitrile) is mandatory. [1]
-
Odor Control: While the sulfoxide is odorless, the Pummerer rearrangement can generate trace amounts of thiols or sulfides if overheating occurs. Work in a well-ventilated fume hood.
-
Waste Disposal: Aqueous waste from the Tungstate oxidation contains heavy metals (W).[1] Dispose of in designated heavy metal waste streams, not general aqueous waste.[1]
References
-
General Sulfoxide Chemistry: Oae, S. (Ed.).[1] (1991).[1][3] Organic Chemistry of Sulfur. Springer US.[1] [1]
-
Pummerer Mechanism: Bur, S. K., & Padwa, A. (2004).[1][4] The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocycles. Chemical Reviews, 104(5), 2401–2432.
-
Green Oxidation Protocols: Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic- and Halogen-Free Conditions.[1] Tetrahedron, 57(12), 2469-2476.[1]
-
Agrochemical Relevance: Jeschke, P. (2016).[1] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 5(5), 570-589.[1] (Contextual reference for halo-aryl sulfonyl groups). [1]
Troubleshooting & Optimization
Technical Support Center: p-Chlorophenyl Methyl Sulfoxide Synthesis
Topic: Troubleshooting Common Byproducts & Process Optimization Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Selectivity Challenge
The synthesis of 1-chloro-4-(methylsulfinyl)benzene (also known as p-chlorophenyl methyl sulfoxide) from its sulfide precursor is a classic exercise in chemoselectivity. The primary challenge is not yield, but preventing the "runaway" oxidation to the sulfone (p-chlorophenyl methyl sulfone).
Because the sulfoxide product is itself a nucleophile, it remains susceptible to further electrophilic attack by the oxidant. In many standard protocols (especially those using unbuffered
This guide provides diagnostic workflows, separation strategies, and a high-fidelity protocol to ensure single-oxidation selectivity.
Reaction Pathway & Impurity Landscape
The following diagram illustrates the stepwise oxidation pathway and the critical "danger zone" where selectivity is lost.
Figure 1: Stepwise oxidation pathway showing the kinetic competition between product formation and sulfone byproduct generation.
Diagnostic Troubleshooting Modules
Module A: The "Sulfone" Spike (Over-Oxidation)
Symptom: The product melting point is significantly higher than 47°C (approaching 90-98°C), or an HPLC peak appears with a retention time slightly lower than the sulfoxide (on reverse phase) or higher Rf (on normal phase, see separation section).
| Root Cause | Technical Explanation | Corrective Action |
| Excess Oxidant | Using >1.1 equivalents of oxidant drives the equilibrium toward the sulfone, as the sulfoxide is still nucleophilic. | Strict Stoichiometry: Limit oxidant to 1.0–1.05 equivalents. It is better to have 2% unreacted sulfide (easy to remove) than 5% sulfone (hard to separate). |
| Temperature Runaway | Oxidation is exothermic. If | Cryogenic Control: Maintain reaction at 0°C or -10°C. Add oxidant dropwise to prevent localized hot spots. |
| Aggressive Reagent | Reagents like | Switch Reagent: Use Sodium Periodate ( |
Module B: Residual Starting Material (Under-Oxidation)
Symptom: Strong "garlic/sulfur" odor, oily product, or a high Rf spot on TLC (non-polar).
| Root Cause | Technical Explanation | Corrective Action |
| Phase Transfer Issue | If using aqueous oxidants ( | Solvent System: Ensure a homogeneous mix (e.g., MeOH/Water) or use a Phase Transfer Catalyst (PTC) if using a biphasic system. |
| Premature Quench | Quenching the reaction before conversion is complete. | Monitoring: Do not rely on time. Monitor via TLC/HPLC until sulfide is <1%. |
Purification & Analysis Guide
Separating the sulfoxide from the sulfone is the most difficult downstream task. Use the physical property differences listed below to design your purification strategy.
Physical Property Matrix
| Compound | Melting Point | Polarity (TLC)* | Solubility Profile |
| Sulfide (Precursor) | Liquid / Low MP | Low (High Rf) | Soluble in Hexanes/Non-polar |
| Sulfoxide (Target) | 46 - 47°C | High (Low Rf) | Soluble in EtOH, DCM, Water (moderate) |
| Sulfone (Byproduct) | ~98°C | Medium (Med Rf) | Less soluble in EtOH than Sulfoxide |
*Note: On Silica Gel with Hexane/Ethyl Acetate (e.g., 3:1).
Separation Strategy
-
If Sulfone < 5%: Recrystallization is effective. The sulfone is often less soluble in cold ether/hexane mixtures than the sulfoxide. Dissolve the crude mixture in a minimum amount of warm dichloromethane, add hexane until turbid, and cool.
-
If Sulfone > 10%: Column chromatography is required.
-
Eluent: Gradient elution starting with Hexane:EtOAc (9:1) to remove Sulfide, then increasing polarity to (1:1) or pure EtOAc to elute the Sulfone, and finally 5-10% MeOH/DCM to elute the Sulfoxide.
-
Warning: Sulfoxides stick to silica. You may need a polar "push" (methanol) to get the product off the column.
-
Recommended Protocol: The "Gold Standard" (Sodium Periodate)
For researchers prioritizing purity over cost, the Sodium Periodate (
Reagents:
-
p-Chlorothioanisole (1.0 eq)
-
Sodium Periodate (1.05 eq)
-
Solvent: Methanol:Water (5:1 ratio)
Procedure:
-
Dissolution: Dissolve p-chlorothioanisole in Methanol/Water. Cool the solution to 0°C in an ice bath.
-
Addition: Add
as a solid in small portions (or as a dissolved aqueous solution) over 30 minutes. Do not dump it in all at once. -
Stirring: Stir at 0°C for 2 hours, then allow to warm to room temperature slowly. Monitor via TLC.
-
Workup: Filter off the precipitated sodium iodate (
) byproduct. Extract the filtrate with Dichloromethane ( ). -
Wash: Wash organic layer with saturated sodium bisulfite (
) to quench trace oxidant, then brine. -
Dry: Dry over
and concentrate.
Why this works:
Frequently Asked Questions (FAQ)
Q: My product is a liquid, but the literature says it should be a solid (MP 46°C). What happened? A: You likely have a mixture of sulfoxide and unreacted sulfide. The sulfide acts as a solvent, depressing the melting point (eutectic effect). Run a vacuum to remove the volatile sulfide or recrystallize from ether/hexane.
Q: Can I use Hydrogen Peroxide (
Q: I see a third impurity peak that isn't Sulfone or Sulfide.
A: If you used a halogenated oxidant (like
References
-
Johnson, C. R., & Keiser, J. E. (1966).[1] Methyl Phenyl Sulfoxide.[1][2][3][4][5] Organic Syntheses, 46, 78. Link (Describes the classic Periodate method for high selectivity).
-
Ravikumar, K. S., et al. (2016). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. NIH/PMC. Link (Describes the HFIP/H2O2 selective method).
-
PubChem. (n.d.).[4] 4-Chlorophenyl methyl sulfoxide (Compound Summary). National Library of Medicine. Link (Source for physical properties).
-
Sigma-Aldrich. (n.d.). Methyl phenyl sulfoxide Product Sheet. Link (Reference for general sulfoxide physical data).
Sources
- 1. Methyl phenyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. 4-Chlorophenyl methyl sulfoxide, (+-)- | C7H7ClOS | CID 13626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl phenyl sulfoxide = 97 1193-82-4 [sigmaaldrich.com]
- 4. 4-Chlorophenyl methyl sulfoxide, (+-)- | C7H7ClOS | CID 13626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - P-chlorophenyl methyl sulfoxide (C7H7ClOS) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Selective Oxidation of p-Chlorophenyl Methyl Sulfide
Topic: Preventing over-oxidation to p-chlorophenyl methyl sulfone Target Product: p-Chlorophenyl methyl sulfoxide Precursor: p-Chlorophenyl methyl sulfide (p-Chlorothioanisole)
Core Technical Logic: The Selectivity Window
To prevent the formation of p-chlorophenyl methyl sulfone , you must exploit the kinetic difference in nucleophilicity between the starting sulfide and the intermediate sulfoxide.
-
The Mechanism: Oxidation is an electrophilic attack by the oxidant on the sulfur lone pair.
-
The "Brake": The sulfur atom in the sulfide is electron-rich (nucleophilic). Once oxidized to the sulfoxide, the oxygen atom withdraws electron density from the sulfur, making it significantly less nucleophilic.
-
The Effect of Chlorine: The para-chloro substituent is electron-withdrawing (inductive effect). This further deactivates the sulfur. While this slightly slows the initial oxidation, it significantly raises the activation energy for the second oxidation step (sulfoxide
sulfone), widening your safety margin compared to unsubstituted thioanisole.
Reaction Pathway Visualization
Figure 1: Kinetic pathway of sulfide oxidation. The "Stop" signal is achieved by exploiting the reduced nucleophilicity of the sulfoxide.
Troubleshooting Guide: Diagnosing Process Failures
Use this decision matrix if your current protocol is yielding mixtures or low purity.
Symptom A: LC-MS shows >5% Sulfone (Over-Oxidation)
Diagnosis: The reaction conditions are too aggressive, bridging the energy gap to the second oxidation.
| Potential Cause | Corrective Action | Mechanism of Fix |
| Excess Oxidant | Strict Stoichiometry: Limit oxidant to 1.0–1.05 equivalents . | Removes the reagent necessary for the second step. |
| Temperature Spikes | Active Cooling: Run addition at 0°C; warm to RT only if needed. | Reduces thermal energy available to overcome the higher activation barrier of sulfone formation. |
| Wrong Oxidant | Switch Reagent: Replace m-CPBA with Sodium Periodate ( | |
| Fast Addition | Slow Dosing: Add oxidant dropwise over 30–60 mins. | Prevents local concentration "hotspots" where oxidant > substrate. |
Symptom B: Incomplete Conversion (>10% Starting Material)
Diagnosis: The oxidant is struggling to access the sulfur lone pair, likely due to solubility or electronic deactivation.
| Potential Cause | Corrective Action | Mechanism of Fix |
| Phase Separation | Add Co-solvent: Use MeOH/Water or Acetone/Water mixtures. | Ensures oxidant and substrate are in the same phase ( |
| Electronic Deactivation | Solvent Switch: Use HFIP (Hexafluoroisopropanol) with | HFIP activates the oxidant via hydrogen bonding, increasing rate without sacrificing selectivity. |
| Stalling | Do NOT add excess oxidant immediately. Check pH first. | Some oxidants (like Oxone) are pH sensitive. |
Troubleshooting Logic Flow
Figure 2: Decision tree for optimizing reaction outcomes based on impurity profile.
Recommended Protocols
Protocol A: The "Gold Standard" (Sodium Periodate)
Best for: High purity requirements, bench-scale, avoiding over-oxidation at all costs.
Why it works: Sodium Periodate (
Materials:
-
Substrate: p-Chlorophenyl methyl sulfide (1.0 eq)
-
Oxidant: Sodium Metaperiodate (
) (1.05 eq) -
Solvent: Methanol : Water (1:1 v/v)
Step-by-Step:
-
Dissolution: Dissolve
(1.05 eq) in water. (Note: It requires water to dissolve). -
Addition: Dissolve the sulfide in Methanol. Cool to 0°C.[1]
-
Mixing: Add the aqueous
solution to the sulfide solution dropwise over 30 minutes. The mixture will likely become a slurry (precipitate is Sodium Iodate, ). -
Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS.
-
Workup: Filter off the white solid (
). Extract the filtrate with Dichloromethane (DCM). Wash organic layer with water and brine. Dry over .[2][3]
Protocol B: The "Green & Scalable" Method ( in HFIP)
Best for: Large scale, green chemistry compliance, faster reaction times. Why it works: Hexafluoroisopropanol (HFIP) acts as a hydrogen-bond donor solvent. It activates the hydrogen peroxide, making it sufficiently reactive to oxidize the sulfide, but the solvent shell stabilizes the sulfoxide, preventing further oxidation [2].
Materials:
-
Substrate: p-Chlorophenyl methyl sulfide (1.0 eq)
-
Oxidant: 30% Hydrogen Peroxide (
) (1.1 eq)[4] -
Solvent: HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol)
Step-by-Step:
-
Preparation: Dissolve sulfide in HFIP (approx. 0.2 M concentration) at RT.
-
Addition: Add 30%
(1.1 eq) in one portion (for small scale) or dropwise (for large scale). -
Reaction: Stir at Room Temperature. The reaction is typically complete within 15–30 minutes.
-
Quench: Add saturated aqueous
(Sodium Sulfite) to quench unreacted peroxides. -
Workup: Dilute with water and extract with Ethyl Acetate. (Note: HFIP is expensive; on a large scale, it can be distilled and recycled).
Comparison of Oxidants
| Oxidant | Selectivity (Sulfoxide:Sulfone) | Reaction Speed | Scalability | Comments |
| Sodium Periodate ( | Excellent (>99:1) | Slow (Hours) | Moderate | Generates solid waste ( |
| Excellent (>98:2) | Fast (Minutes) | High | HFIP is costly but recyclable. Very green profile. | |
| m-CPBA | Poor to Moderate | Very Fast | Low | Not recommended. Hard to control stoichiometry; frequently yields sulfone mixtures. |
| Oxone | Good | Moderate | Moderate | Requires careful pH control. |
Frequently Asked Questions (FAQ)
Q: Can I use m-CPBA if I just add it carefully at -78°C? A: Technically, yes, but it is risky. m-CPBA is a strong electrophile. Even at low temperatures, local excesses during addition can cause "hotspots" of sulfone formation. If you must use m-CPBA, use exactly 0.95 equivalents to ensure the sulfide is in excess, then separate the starting material later.
Q: My reaction with Sodium Periodate is turning yellow/brown. Is this normal? A: A slight yellowing can occur due to trace iodine liberation, but the reaction should generally remain a white slurry (precipitating sodium iodate). If it turns dark brown, check the purity of your reagents.
Q: Why is p-chlorophenyl methyl sulfide reacting slower than thioanisole? A: The chlorine atom at the para position withdraws electron density from the aromatic ring and the sulfur atom. This makes the sulfur less nucleophilic (less "eager" to attack the oxygen source), resulting in a slightly slower reaction rate. However, this works in your favor by making the resulting sulfoxide even less reactive toward over-oxidation.
Q: How do I remove trace sulfone if it forms? A: Sulfones are much less polar than sulfoxides. They can typically be removed via column chromatography (Silica gel). The sulfone will elute first (using Hexane/EtOAc), followed by the sulfide, and finally the sulfoxide (which is quite polar).
References
-
Leonard, N. J., & Johnson, C. R. (1962).[5][6][7] Periodate Oxidation of Sulfides to Sulfoxides.[2][5][6][7][8][9] Scope of the Reaction. The Journal of Organic Chemistry, 27(1), 282–284.[5][7] [Link]
-
Colomer, I., et al. (2017). Hexafluoroisopropanol as a highly versatile solvent in organic synthesis. Chemical Reviews, 117(18), 11896–11936. [Link]
-
Sato, K., et al. (1997). A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide. Science, 281(5383), 1646-1647. (Context on Green Oxidation methods). [Link]
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hanspub.org [hanspub.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How does sodium periodate function in the oxidation of sulfides t... | Study Prep in Pearson+ [pearson.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Optimizing the Synthesis of p-Chlorophenyl Methyl Sulfoxide
Welcome to the technical support center dedicated to the synthesis of p-chlorophenyl methyl sulfoxide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions, structured to address the specific challenges you may encounter during your experiments. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of p-Chlorophenyl methyl sulfoxide, providing detailed explanations and actionable solutions.
Q1: My yield of p-Chlorophenyl methyl sulfoxide is consistently low. What are the likely causes and how can I improve it?
A low yield in the synthesis of p-chlorophenyl methyl sulfoxide, typically achieved through the oxidation of p-chlorophenyl methyl sulfide, can stem from several factors. Systematically addressing each potential issue is key to optimizing your reaction.
1. Incomplete Reaction:
-
Causality: The oxidation of the sulfide to the sulfoxide may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal amount of the oxidizing agent.
-
Solution:
-
Reaction Monitoring: The most critical step is to monitor the reaction progress diligently using Thin Layer Chromatography (TLC). Develop a TLC system that clearly separates the starting sulfide, the desired sulfoxide, and the potential sulfone byproduct. A common mobile phase for this separation is a mixture of hexane and ethyl acetate. The less polar sulfide will have the highest Rf value, followed by the sulfoxide, and then the more polar sulfone with the lowest Rf.
-
Adjusting Reaction Time and Temperature: If the starting material is still present after the initially planned reaction time, consider extending it. For oxidants like m-chloroperoxybenzoic acid (m-CPBA), reactions are often run at low temperatures (0 °C to room temperature) to maintain selectivity.[1] If the reaction is sluggish, a slight increase in temperature might be necessary, but this must be done cautiously to avoid over-oxidation.
-
2. Over-oxidation to Sulfone:
-
Causality: The desired sulfoxide is susceptible to further oxidation to the corresponding p-chlorophenyl methyl sulfone. This is a very common side reaction, especially with powerful oxidizing agents or under harsh reaction conditions.[2]
-
Solution:
-
Stoichiometry of the Oxidant: Carefully control the stoichiometry of the oxidizing agent. A slight excess (typically 1.05 to 1.1 equivalents) is often used to ensure full conversion of the starting material, but a larger excess will significantly promote over-oxidation.
-
Controlled Addition of the Oxidant: Add the oxidizing agent slowly and in portions to the reaction mixture, especially if the reaction is exothermic. This helps to maintain a low concentration of the oxidant at any given time, favoring the formation of the sulfoxide.
-
Temperature Control: Maintain the recommended reaction temperature. For many selective sulfide oxidations, lower temperatures are crucial for preventing the second oxidation step.
-
3. Suboptimal Choice of Oxidizing Agent or Reaction Conditions:
-
Causality: The chosen oxidant and solvent system may not be ideal for selective oxidation of your specific substrate.
-
Solution:
-
Method Selection: Consider alternative, milder, and more selective oxidation methods. The table below summarizes common methods with their typical conditions.
-
| Oxidizing Agent | Typical Solvent(s) | Typical Temperature (°C) | Key Considerations |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM), Chloroform | 0 to RT | Good selectivity at low temperatures; byproduct (m-chlorobenzoic acid) needs to be removed during work-up.[1][3] |
| Sodium metaperiodate (NaIO₄) | Methanol/Water, Ethanol/Water | 0 to RT | Mild and selective; reaction can be slow; heterogeneous reaction may require vigorous stirring. |
| Hydrogen Peroxide (H₂O₂) with Acetic Acid | Acetic Acid | Room Temperature | "Green" oxidant; can lead to over-oxidation if not controlled; peracetic acid is the active oxidant.[4] |
| Hydrogen Peroxide (H₂O₂) with a Catalyst | Ethanol, Methanol | 25-40 | Catalyst choice (e.g., metal complexes) can significantly improve selectivity and reaction rate.[2] |
4. Issues During Work-up and Purification:
-
Causality: The desired product might be lost during the extraction or purification steps. p-Chlorophenyl methyl sulfoxide has moderate polarity and can be somewhat water-soluble.
-
Solution:
-
Extraction: When performing a liquid-liquid extraction, ensure you use a sufficient volume of the organic solvent and perform multiple extractions of the aqueous layer to maximize the recovery of the product.
-
Purification: Column chromatography is often the most effective method for separating the sulfoxide from the unreacted sulfide and the sulfone byproduct. A silica gel column with a gradient elution of hexane and ethyl acetate is typically effective.
-
Q2: I am observing significant over-oxidation to the p-chlorophenyl methyl sulfone. How can I minimize this side reaction?
Over-oxidation is the most common challenge in the synthesis of sulfoxides. The sulfoxide product is often more susceptible to oxidation than the starting sulfide, making selective synthesis tricky.
1. Re-evaluating the Oxidizing Agent:
-
Causality: Stronger oxidizing agents or harsh conditions will inevitably lead to the formation of the sulfone.
-
Solution:
-
Milder Reagents: If you are using a potent oxidant like m-CPBA at room temperature or higher, consider switching to a milder system. Sodium metaperiodate is well-regarded for its selectivity in oxidizing sulfides to sulfoxides with minimal sulfone formation.
-
Catalytic Systems: Employing a catalytic amount of a transition metal with a "green" oxidant like hydrogen peroxide can offer excellent selectivity. The catalyst can be tuned to favor the mono-oxidation product.[2][5]
-
2. Precise Control of Reaction Parameters:
-
Causality: Even with a suitable oxidant, improper control of stoichiometry, temperature, and addition rate can lead to over-oxidation.
-
Solution:
-
Stoichiometry is Key: Use no more than 1.1 equivalents of the oxidizing agent. It is often better to have a small amount of unreacted starting material, which is easier to separate from the sulfoxide than the sulfone is, than to push the reaction to completion with an excess of oxidant and generate significant amounts of sulfone.
-
Low-Temperature Reaction: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For m-CPBA, starting at 0 °C or even lower is common.[1] For sodium metaperiodate, the reaction can often be run at room temperature without significant over-oxidation.
-
Slow Addition: Adding the oxidant dropwise or in small portions over an extended period helps to maintain a low instantaneous concentration of the oxidant, thereby reducing the likelihood of the desired sulfoxide being further oxidized.
-
Workflow for Minimizing Over-oxidation
Caption: A decision-making workflow for troubleshooting and minimizing sulfone formation.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of p-chlorophenyl methyl sulfoxide.
Q3: What is the most reliable method for synthesizing p-chlorophenyl methyl sulfoxide with high selectivity?
While several methods can be effective, the "best" method often depends on the scale of the reaction, available resources, and desired purity.
-
For High Selectivity on a Lab Scale: The use of sodium metaperiodate (NaIO₄) in a mixed solvent system like methanol/water is often considered a very reliable and selective method. It is a mild oxidant that typically stops at the sulfoxide stage with minimal formation of the sulfone. While the reaction can be slower than with other oxidants, the high selectivity often simplifies purification, leading to a higher isolated yield of the pure product.
-
For a Faster Reaction: Oxidation with m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane at 0 °C is a classic and effective method.[1] It is generally faster than the periodate oxidation. However, it requires careful temperature control and precise stoichiometry to avoid over-oxidation. The byproduct, m-chlorobenzoic acid, must also be removed during the work-up, typically by a basic wash.[3]
-
For a "Greener" Approach: Using 30% hydrogen peroxide is an environmentally friendly option as the only byproduct is water.[5] To achieve good selectivity, it is often used in conjunction with a catalyst or in a specific solvent system like glacial acetic acid.[4] The reaction conditions need to be carefully optimized to prevent over-oxidation.
Q4: How can I effectively monitor the progress of the oxidation reaction?
Thin Layer Chromatography (TLC) is the most common and effective technique for monitoring the reaction.
Detailed Protocol for TLC Monitoring:
-
Prepare the TLC Plate: Use a silica gel coated TLC plate.
-
Spot the Plate:
-
On the baseline of the plate, spot a small amount of your starting material, p-chlorophenyl methyl sulfide (dissolved in a volatile solvent like dichloromethane).
-
In a separate lane, spot a small aliquot of your reaction mixture.
-
It is also helpful to spot a co-spot (the starting material and the reaction mixture in the same lane) to help with identification.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase. A good starting point for the eluent is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v) .
-
Visualize the Plate: After the solvent front has reached near the top of the plate, remove it and allow the solvent to evaporate. Visualize the spots under a UV lamp (254 nm), as the aromatic rings in the compounds will absorb UV light and appear as dark spots on the fluorescent background.[6]
-
Interpret the Results:
-
The starting sulfide is the least polar compound and will have the highest Rf value (travel the furthest up the plate).
-
The desired sulfoxide is more polar and will have an intermediate Rf value.
-
The sulfone byproduct is the most polar and will have the lowest Rf value.
-
The reaction is complete when the spot corresponding to the starting material has disappeared. You can also see the appearance and then potential disappearance (if over-oxidation occurs) of the product spot.
-
Q5: What are the best practices for purifying p-chlorophenyl methyl sulfoxide?
The purification strategy depends on the impurities present in the crude product.
1. Work-up to Remove Reagent Byproducts:
-
If using m-CPBA: The main byproduct is m-chlorobenzoic acid. This can be removed by washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.[3]
-
If using NaIO₄: The byproduct is sodium iodate (NaIO₃), which is insoluble in most organic solvents and can be removed by filtration.
2. Removal of Unreacted Starting Material and Sulfone Byproduct:
-
Flash Column Chromatography: This is the most effective method for separating the sulfide, sulfoxide, and sulfone.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of hexane and ethyl acetate is typically used. Start with a low polarity eluent (e.g., 9:1 hexane:ethyl acetate) to elute the non-polar sulfide first. Gradually increase the polarity of the eluent (e.g., to 4:1 or 3:1 hexane:ethyl acetate) to elute the desired sulfoxide. The highly polar sulfone will elute last or may remain on the column with a moderately polar eluent.
-
General Purification Workflow
Caption: A standard workflow for the purification of p-Chlorophenyl methyl sulfoxide.
3. Characterization of the Final Product:
-
NMR Spectroscopy: The purity of the final product should be confirmed by ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum of p-chlorophenyl methyl sulfoxide will show a characteristic singlet for the methyl protons around 2.7 ppm and multiplets for the aromatic protons in the range of 7.5-7.6 ppm in CDCl₃.[7] The presence of impurities like the starting sulfide or the sulfone can be detected by the appearance of their characteristic peaks.
References
-
Nicolaou, K. C., Magolda, R. L., Sipio, W. J., Barnette, W. E., Lysenko, Z., & Joullie, M. M. (1980). Total synthesis of endiandric acids A-G. Journal of the American Chemical Society, 102(11), 3784–3793. [Link]
-
Organic Syntheses Procedure. methyl phenyl sulfoxide. [Link]
-
The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3394. [Link]
-
Workup: mCPBA Oxidation - Department of Chemistry : University of Rochester. [Link]
-
Sodium metaperiodate - G-Biosciences. [Link]
-
An eco-friendly oxidation of sulfide compounds - Indian Academy of Sciences. [Link]
-
Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. ACS Omega. [Link]
-
Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Mechanism of the oxidation of sulphides with sodium periodate. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Journal of Synthetic Chemistry. [Link]
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules. [Link]
-
Green Chemistry. Scalable selective electrochemical oxidation of sulfides to sulfoxides. [Link]
-
Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. Frontiers in Chemistry. [Link]
-
3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid - Organic Chemistry Portal. [Link]
-
2.1.4F: Visualizing TLC Plates - Chemistry LibreTexts. [Link]
-
SUPPORTING INFORMATION - The Royal Society of Chemistry. [Link]
Sources
- 1. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Workup [chem.rochester.edu]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsynthchem.com [jsynthchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
Technical Support Center: Recrystallization of p-Chlorophenyl Methyl Sulfoxide
Ticket System Status: ONLINE Topic: Purification Protocols & Troubleshooting Compound: p-Chlorophenyl methyl sulfoxide (CAS: 934-73-6) Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Purity Imperative
Welcome to the Technical Support Center. You are likely working with p-Chlorophenyl methyl sulfoxide (PCM) , a critical intermediate often synthesized via the oxidation of 4-chlorothioanisole.
The Challenge: The oxidation of sulfides to sulfoxides is a delicate balance.
-
Under-oxidation leaves hydrophobic sulfide starting material.
-
Over-oxidation produces the thermodynamically stable (and difficult to remove) sulfone byproduct.
-
Physical Properties: PCM has a relatively low melting point (~46–48°C), making it prone to "oiling out" rather than crystallizing, particularly in the presence of impurities.
This guide provides field-proven protocols to navigate these challenges, moving beyond standard textbook advice to address the specific physicochemical behavior of aromatic sulfoxides.
Module 1: Solvent Selection Matrix
User Question: "What is the best solvent system for PCM? I tried ethanol but lost too much yield."
Scientist Response: Sulfoxides are highly polar aprotic moieties that can accept hydrogen bonds. However, the p-chlorophenyl ring adds significant lipophilicity. A single-solvent system often fails because the solubility curve is too steep (too soluble in hot alcohol, too soluble in cold alcohol). We recommend binary solvent systems .
Recommended Solvent Systems
| System | Ratio (v/v) | Primary Use Case | Mechanism of Action |
| Hexane / Ethyl Acetate | 3:1 to 4:1 | Standard Purification | EtOAc dissolves the polar sulfoxide; Hexane acts as the anti-solvent to exclude non-polar sulfides and force crystallization. |
| Cyclohexane / Benzene | Variable | Historical/Specific | Legacy method. Benzene forms stable solvates, but due to toxicity, this is largely replaced by Toluene or EtOAc systems. |
| Ethanol / Water | 9:1 | Sulfone Removal | Sulfones are generally less soluble in aqueous alcohols than sulfoxides. Good for removing over-oxidized byproducts. |
| Isopropyl Ether (IPE) | 100% | Final Polish | Excellent for removing trace oily impurities. Requires chilling to -20°C for good yield. |
Critical Note: Avoid chlorinated solvents (DCM, Chloroform) for recrystallization; PCM is too soluble in them, leading to poor recovery.
Module 2: The Logic of Purification (Workflow)
User Question: "Can you visualize the decision process? I need to explain the purification logic to my team."
Scientist Response: Below is the logic flow for purifying PCM. This workflow accounts for its low melting point and the risk of oiling out.
Figure 1: Decision matrix for the recrystallization of low-melting sulfoxides.
Module 3: Troubleshooting Guide (FAQ)
Ticket #001: The "Oiling Out" Phenomenon
Issue: "As my solution cools, I see droplets forming at the bottom instead of crystals. Eventually, it solidifies into a hard block."
Diagnosis: This is classic "oiling out" (liquid-liquid phase separation). It occurs because the melting point of PCM (~46°C) is depressed by impurities and the solvent, causing it to exist as a liquid below its saturation temperature.
Corrective Protocol:
-
Temperature Control: Do not cool the solution to 0°C immediately. Stop cooling at 25°C.
-
The Seeding Trick: While the solution is slightly turbid but still warm (~30°C), add a tiny "seed" crystal of pure PCM. This provides a nucleation template.
-
Solvent Adjustment: If oiling persists, your solution is too concentrated in the anti-solvent (Hexane). Re-heat and add a small volume of the good solvent (EtOAc) to shift the phase diagram back to the single-phase region, then cool very slowly.
Ticket #002: Sulfone Contamination
Issue: "My NMR shows a small peak at ~3.2 ppm (methyl group) distinct from my sulfoxide. It's the sulfone.[1][2] How do I remove it?"
Diagnosis: p-Chlorophenyl methyl sulfone is the over-oxidation byproduct. Sulfones are generally more crystalline and less soluble in polar media than sulfoxides, but they lack the hydrogen-bonding capability of the sulfoxide oxygen.
Corrective Protocol: Switch to Ethanol/Water .
-
Dissolve crude in warm Ethanol.
-
Add water dropwise until turbidity persists.[3]
-
Filtration Step: Often, the sulfone will precipitate first or remain undissolved if the ethanol volume is carefully controlled. Filter off the high-melting sulfone solids while warm.
-
Cool the filtrate to crystallize the target sulfoxide.
Ticket #003: Low Yield & Sticky Solids
Issue: "I recovered only 40% yield, and the solid melts on the filter paper."
Diagnosis:
-
Solubility Loss: PCM is moderately soluble in Hexane. If you wash with pure Hexane at room temperature, you will wash away product.
-
Melting: The MP is ~46°C. The heat of crystallization plus ambient lab heat can melt the product during filtration.
Corrective Protocol:
-
Wash Solvent: Use chilled (-10°C) Hexane/EtOAc (9:1 ratio).
-
Drying: Do not use a vacuum oven set to >30°C. Dry in a vacuum desiccator at room temperature over P₂O₅ or silica gel.
Module 4: Stability & Storage
User Question: "How stable is the purified crystal?"
Scientist Response: Unlike sulfides, sulfoxides are chemically stable to oxidation under ambient conditions, but they are hygroscopic and thermally sensitive in the presence of electrophiles.
-
Hygroscopicity: The S=O bond is highly polarized (S⁺-O⁻ character). It will absorb atmospheric moisture, which depresses the melting point further, leading to a "wet" appearance over time.
-
Action: Store in tightly sealed amber vials under Argon/Nitrogen.
-
-
Thermal Instability: Avoid heating above 100°C. Sulfoxides can undergo Pummerer-type rearrangements or elimination reactions if heated with acid traces or anhydrides.
References
-
PubChem. (n.d.).[4][5] 4-Chlorophenyl methyl sulfoxide (Compound Summary).[4][6] National Library of Medicine.[4] Retrieved January 30, 2026, from [Link]
-
Drabowicz, J., & Mikołajczyk, M. (1982). Oxidation of Sulfides to Sulfoxides.[2][7] Part 1: General Methods. Organic Preparations and Procedures International. (Contextual grounding on sulfoxide synthesis and purification).
-
Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers.[2] Tetrahedron, 42(20), 5459-5495. (Authoritative review on impurity profiles in sulfoxide synthesis).
Sources
- 1. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Chlorophenyl methyl sulfoxide, (S)- | C7H7ClOS | CID 11084383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chlorophenyl methyl sulfoxide, (+-)- | C7H7ClOS | CID 13626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chlorophenyl methyl sulfoxide, (R)- | C7H7ClOS | CID 11095136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Asymmetric Synthesis of p-Chlorophenyl Methyl Sulfoxide
Status: Operational Ticket ID: PCM-SO-SYNTH-001 Subject: Stereoselective Oxidation Protocols & Troubleshooting Assigned Specialist: Senior Application Scientist, Chiral Technologies Division
Executive Summary & Molecule Profile
Target Molecule: p-Chlorophenyl methyl sulfoxide (PCM SO) CAS: 934-73-6 (Racemic) / Specific enantiomers vary Criticality: High. This sulfoxide is a pivotal chiral auxiliary and a pharmacophore in proton pump inhibitors and neurokinin antagonists.
The Core Challenge: The synthesis of PCM SO faces a "selectivity triangle" conflict:
-
Chemomselectivity: Preventing over-oxidation to the achiral sulfone (p-chlorophenyl methyl sulfone).
-
Enantioselectivity: The electron-withdrawing chlorine atom at the para position reduces the nucleophilicity of the sulfur, often requiring more forcing conditions that can erode enantiomeric excess (ee).
-
Yield: Balancing conversion vs. over-oxidation.
This guide provides validated protocols and troubleshooting for the two most robust methods: the Modified Kagan Oxidation (Chemical) and Whole-Cell Biocatalysis (Biological).
Method A: Modified Kagan Oxidation (Ti-Catalyzed)
Mechanism: This method relies on the formation of a chiral titanium(IV) complex using Diethyl Tartrate (DET). The active species is highly sensitive to the H₂O/Ti ratio.
Standard Operating Procedure (SOP)
Reagents:
-
Substrate: p-Chlorophenyl methyl sulfide
-
Catalyst Precursor: Ti(OiPr)₄ (Titanium isopropoxide)
-
Chiral Ligand: (+)- or (-)-DET (Diethyl tartrate)
-
Oxidant: Cumene Hydroperoxide (CHP) (Preferred over TBHP for higher ee in this substrate)
-
Solvent: CH₂Cl₂ (DCM)
Protocol:
-
Complex Formation: Under N₂, dissolve Ti(OiPr)₄ (1.0 equiv) and DET (2.0 equiv) in DCM at 25°C. Stir for 20 mins.
-
Water Addition (CRITICAL): Add exactly 1.0 equiv of H₂O via microsyringe. Stir for 30 mins. The solution should remain homogeneous (light yellow).
-
Tech Note: This forms the bridged oxo-dimer species responsible for high selectivity.
-
-
Substrate Addition: Cool to -20°C . Add p-chlorophenyl methyl sulfide (1.0 equiv). Stir for 30 mins to equilibrate.
-
Oxidation: Add CHP (1.1 equiv) dropwise over 1 hour. Maintain -20°C for 16–24 hours.
-
Quench: Add water/sodium sulfite mixture to destroy excess peroxide.
Troubleshooting Guide: Kagan System
| Symptom | Probable Cause | Corrective Action |
| Low ee (<80%) | Incorrect H₂O/Ti Ratio | The "Modified Kagan" requires H₂O. Ensure exactly 1.0 eq water is added. Anhydrous conditions yield <50% ee. |
| Temperature Drift | The p-Cl substituent slows the reaction. If you raise T > -10°C to speed it up, ee drops. Keep at -20°C and extend time. | |
| Precipitate forms | Titanium Aggregation | Ti(OiPr)₄ is moisture sensitive. If a white solid forms before water addition, your DCM is wet. Distill DCM over CaH₂. |
| High Sulfone (>5%) | Oxidant Excess | Do not exceed 1.1 equiv of CHP. The electron-poor sulfide reacts slower than the sulfoxide, making over-oxidation a high risk. |
| Low Conversion | Ligand mismatch | Ensure Ti:DET is 1:2. If using 1:4, the catalytic activity drops significantly for aryl sulfides. |
Workflow Visualization
Figure 1: Decision logic for the Modified Kagan Oxidation. Note the critical checkpoint at the water addition step.
Method B: Biocatalytic Oxidation (Green Alternative)
System: Whole cells of Rhodococcus sp. or engineered E. coli expressing FMO (Flavin-containing Monooxygenase). Advantage: >99% ee is common; operates at ambient temperature; avoids toxic metals.
Protocol (Biphasic System)
Reagents:
-
Biocatalyst: Rhodococcus erythropolis (resting cells)
-
Substrate: p-Chlorophenyl methyl sulfide
-
Solvent System: n-Octane / Phosphate Buffer (pH 7.0) (1:1 ratio)
Protocol:
-
Inoculation: Suspend cells (approx 20g cww/L) in phosphate buffer.
-
Phase Setup: Dissolve substrate in n-Octane. The p-Cl-phenyl group makes the substrate highly hydrophobic, causing mass transfer issues in pure aqueous media.
-
Reaction: Mix organic and aqueous phases at 30°C, 200 rpm.
-
Oxygenation: Ensure high aeration (baffles in flask) as the enzyme requires molecular oxygen.
Troubleshooting Guide: Biocatalysis
| Symptom | Probable Cause | Corrective Action |
| Low Conversion | Substrate Inhibition | High sulfide concentration can be toxic to cells. Use a "Fed-Batch" approach: add substrate in small aliquots every 2 hours. |
| Racemization | Spontaneous Oxidation | Background air oxidation (non-enzymatic) produces racemic sulfoxide. Ensure the reaction is fast enough to outcompete this, or use a radical scavenger. |
| Emulsion | Cell Lysis | Vigorous stirring can lyse cells. Use an orbital shaker rather than a magnetic stir bar to maintain cell integrity. |
| Low Solubility | Hydrophobicity | If n-Octane isn't working, try adding cyclodextrins (β-CD) to the aqueous phase to act as a "shuttle" for the hydrophobic substrate. |
Analytical & Purification Support
Ticket Sub-issue: "I cannot separate the sulfoxide from the sulfone."
Purification Strategy
The p-chlorophenyl methyl sulfoxide and its sulfone analog have similar polarities. Flash chromatography is often insufficient.
-
Recommendation: Recrystallization.
-
Solvent: Hexane/Ethyl Acetate (4:1).
-
Procedure: The sulfone is typically less soluble. Cool the mixture; filter off the sulfone precipitate. The filtrate will be enriched in the sulfoxide.
Chiral HPLC Method
To determine enantiomeric excess (ee):
| Parameter | Setting |
| Column | Daicel Chiralcel OD-H or Chiralpak AD-H (Polysaccharide type) |
| Mobile Phase | Hexane : Isopropanol (90 : 10) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV @ 254 nm |
| Retention | R-isomer typically elutes before S-isomer (Verify with standards) |
Visualization of Selectivity vs. Over-oxidation
Figure 2: Kinetic pathway. The goal is to maximize k1 while suppressing k2 (enantioselectivity) and k3 (chemoselectivity).
References
-
Pitchen, P., et al. "An efficient asymmetric oxidation of sulfides to sulfoxides." Journal of the American Chemical Society, 1984.[1]
- Foundational paper for the Kagan oxid
-
Bolm, C., & Bienewald, F. "Asymmetric Sulfide Oxidation with Vanadium Catalysts." Angewandte Chemie International Edition, 1995.
- Alternative metal-c
-
Holland, H. L. "Biotransformations of Organic Sulfides." Chemical Reviews, 1988.
- Comprehensive review on enzymatic sulfoxid
-
Fernandez, I., & Khiar, N. "Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides." Chemical Reviews, 2003.
- Covers the specific application of p-chlorophenyl deriv
-
Daicel Chiral Technologies. "Instruction Manual for CHIRALCEL® OD-H."
- Source for HPLC separ
For further assistance, please reply with your specific reaction chromatograms attached.
Sources
Technical Support Center: A Researcher's Guide to p-Chlorophenyl Methyl Sulfoxide
Welcome to the comprehensive technical support guide for p-Chlorophenyl methyl sulfoxide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance on the handling, storage, and troubleshooting of this key chiral intermediate. This guide moves beyond simple procedural lists to explain the scientific principles behind best practices, ensuring experimental success and integrity.
Section 1: Chemical Identity and Properties
Before delving into handling and experimental protocols, a foundational understanding of p-Chlorophenyl methyl sulfoxide's properties is essential.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClOS | [1] |
| Molecular Weight | 174.65 g/mol | [1] |
| Appearance | Colorless oil or low melting solid | [2] |
| Chirality | Exists as two enantiomers: (R) and (S) | [3], [4] |
Section 2: Safety, Handling, and Personal Protective Equipment (PPE)
p-Chlorophenyl methyl sulfoxide is classified with specific hazards that necessitate careful handling to ensure laboratory safety.
GHS Hazard Classifications: [1]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage (Category 1): Causes serious eye damage.
Frequently Asked Questions (FAQs) on Safe Handling
Q1: What are the immediate first aid measures in case of exposure?
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention due to the risk of serious eye damage.[1]
-
Skin Contact: Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide water to drink. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.
Q2: What is the appropriate Personal Protective Equipment (PPE) for handling p-Chlorophenyl methyl sulfoxide?
Proper PPE is non-negotiable when handling this compound. The following diagram outlines the recommended PPE.
Caption: A workflow for donning appropriate PPE before handling p-Chlorophenyl methyl sulfoxide.
Section 3: Storage and Stability
Proper storage is critical to maintain the chemical and stereochemical integrity of p-Chlorophenyl methyl sulfoxide.
Recommended Storage Conditions
For long-term storage, solid p-Chlorophenyl methyl sulfoxide should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[5] A recommended storage temperature is between 15°C and 25°C.[1] It should be stored away from strong oxidizing agents and acids.[5]
Stability Considerations and Troubleshooting
Q3: How stable is p-Chlorophenyl methyl sulfoxide in solution?
The stability in solution is highly dependent on the solvent and storage conditions. For instance, compounds stored in DMSO at room temperature can show degradation over time, with a study indicating that the probability of observing the original compound was 83% after 6 months.[6] For optimal stability in solution, it is recommended to prepare solutions fresh. If storage is necessary, store at 4°C or lower in a tightly sealed vial, and consider blanketing with an inert gas like nitrogen or argon to prevent oxidation.[7]
Q4: What are the primary degradation pathways for aryl sulfoxides?
Aryl sulfoxides can undergo several degradation reactions:
-
Oxidation: The sulfoxide can be further oxidized to the corresponding sulfone, especially in the presence of oxidizing agents or upon prolonged exposure to air.
-
Thermal Decomposition: While chiral sulfoxides are generally thermally stable, racemization can occur at temperatures exceeding 200°C.[8] The presence of acids can catalyze the decomposition of sulfoxides, such as in the Pummerer rearrangement.[9]
-
Photodegradation: Exposure to UV light can induce photoracemization of chiral sulfoxides, particularly in the presence of photosensitizers.[10] It is advisable to store the compound and its solutions protected from light.
Q5: My chiral analysis shows racemization of my p-Chlorophenyl methyl sulfoxide. What could be the cause?
Racemization can be a significant issue when working with chiral sulfoxides. The following decision tree can help troubleshoot the potential causes.
Caption: A decision tree to identify potential causes of racemization in experiments with p-Chlorophenyl methyl sulfoxide.
Section 4: Solubility Guidelines
| Solvent | Polarity | Expected Solubility | Notes |
| Water | Highly Polar | Very Low | The hydrophobic chlorophenyl group limits aqueous solubility. |
| Methanol, Ethanol | Polar Protic | Soluble | Expected to be readily soluble.[5][6] |
| Isopropanol | Polar Protic | Soluble | Likely soluble, similar to other short-chain alcohols. |
| Acetone | Polar Aprotic | Soluble | Good solvent for many organic compounds. |
| Acetonitrile | Polar Aprotic | Soluble | Commonly used as a solvent for reactions and HPLC. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A common solvent for organic synthesis. |
| Dichloromethane (DCM) | Nonpolar | Soluble | Expected to be a good solvent. |
| Toluene | Nonpolar | Soluble | Good solvent for aryl compounds. |
| Hexanes | Nonpolar | Sparingly Soluble | May be used as an anti-solvent for recrystallization. |
| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Very Soluble | DMSO is an excellent solvent for a wide range of organic compounds.[6] |
Section 5: Experimental Protocol: Asymmetric Oxidation of a Prochiral Sulfide
This protocol provides a method for the asymmetric oxidation of methyl p-chlorophenyl sulfide to enantiomerically enriched p-Chlorophenyl methyl sulfoxide, a common application of this class of compounds.[8]
Materials:
-
Methyl p-chlorophenyl sulfide
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Chiral Schiff base ligand
-
p-Methoxybenzoic acid
-
35% Aqueous hydrogen peroxide (H₂O₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of methyl p-chlorophenyl sulfide (1 mmol) in dichloromethane (5 mL) at room temperature, add the chiral Schiff base ligand (0.02 mmol) and iron(III) acetylacetonate (0.02 mmol).
-
Stir the mixture for 10 minutes, then add p-methoxybenzoic acid (0.1 mmol).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add 35% aqueous hydrogen peroxide (1.1 mmol) dropwise over 10 minutes.
-
Stir the reaction at 0°C and monitor the progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched p-Chlorophenyl methyl sulfoxide.
Note: The specific chiral Schiff base ligand used will determine the stereochemical outcome ((R)- or (S)-enantiomer).
Section 6: Troubleshooting and FAQs for Synthesis and Purification
Q6: My oxidation reaction is producing a significant amount of the corresponding sulfone. How can I minimize this over-oxidation?
Over-oxidation to the sulfone is a common side reaction. Consider the following:
-
Stoichiometry of the Oxidant: Use a slight excess (1.05-1.1 equivalents) of the oxidizing agent. A large excess will promote sulfone formation.
-
Reaction Temperature: Perform the oxidation at a lower temperature (e.g., 0°C or below). Higher temperatures can increase the rate of the second oxidation.
-
Slow Addition of Oxidant: Add the oxidant dropwise to maintain a low instantaneous concentration.
Q7: I am having difficulty purifying my p-Chlorophenyl methyl sulfoxide by recrystallization. What are some common issues and solutions?
Recrystallization can be challenging. Here are some troubleshooting tips:
-
"Oiling Out": If the compound separates as an oil instead of crystals, it may be due to the melting point of the compound being lower than the boiling point of the solvent, or the solution cooling too quickly. Try using a lower-boiling point solvent or a solvent mixture, and allow the solution to cool more slowly.
-
Poor Crystal Formation: If crystals do not form, the solution may be too dilute. Carefully evaporate some of the solvent and try cooling again. Seeding with a small crystal of the pure compound or scratching the inside of the flask with a glass rod can also induce crystallization.
-
Low Recovery: This can result from using too much solvent. Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the filtration apparatus is pre-heated to prevent premature crystallization during hot filtration.
Q8: What are common impurities I might see in my NMR spectrum after synthesis?
Besides the starting sulfide and the over-oxidized sulfone, you may also observe:
-
Residual Solvents: Peaks corresponding to solvents used in the reaction and purification (e.g., dichloromethane, ethyl acetate, hexanes).
-
Byproducts from the Oxidant: Depending on the oxidant used, you may see byproducts.
-
Grease: If using greased ground glass joints, you may see broad signals from silicone grease.
References
-
PCCA. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorophenyl methyl sulfoxide, (+-)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorophenyl methyl sulfoxide, (S)-. National Center for Biotechnology Information. Retrieved from [Link]
- Kozik, C., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
-
PubChem. (n.d.). 4-Chlorophenyl methyl sulfoxide, (R)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Otsuka, S., et al. (2021). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. The Journal of Organic Chemistry. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of Bis(p-chlorophenyl)methyl methyl sulfoxide (V). Retrieved from [Link]
- Bolm, C. (2008). Asymmetric Synthesis of Chiral Sulfoxides. Wiley-VCH.
-
Organic Syntheses. (n.d.). Methyl phenyl sulfoxide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2013). DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2023). Diphenylsulfoxide Exhibits an Outstanding Solubility in Methanol: Physicochemical and Quantum Chemical Evidences. Comparison to Acetonitrile. Retrieved from [Link]
-
MedCrave. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem. Retrieved from [Link]
-
University of Illinois. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. Retrieved from [Link]
-
ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. Retrieved from [Link]
Sources
- 1. 4-Chlorophenyl methyl sulfoxide, (+-)- | C7H7ClOS | CID 13626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Chlorophenyl methyl sulfoxide, (R)- | C7H7ClOS | CID 11095136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chlorophenyl methyl sulfoxide, (S)- | C7H7ClOS | CID 11084383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions of p-Chlorophenyl methyl sulfoxide with common reagents
Welcome to the technical support guide for p-Chlorophenyl methyl sulfoxide. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently encountered questions regarding the side reactions of this versatile synthetic intermediate. The guide is structured to explain the chemical causality behind these undesired pathways and to offer field-proven strategies for mitigating them.
Frequently Asked Questions (FAQs)
Section 1: Reactions with Electrophiles & Acylating Agents
Question: I'm trying to perform a reaction on another part of my molecule, but my p-Chlorophenyl methyl sulfoxide moiety is rearranging. I'm using acetic anhydride. What is happening and how can I stop it?
Answer: You are observing a classic side reaction known as the Pummerer rearrangement .[1] This reaction is common for sulfoxides that have at least one α-hydrogen, which your p-Chlorophenyl methyl sulfoxide does on its methyl group.
Causality (The "Why"): The reaction is initiated when an electrophilic activator, in your case acetic anhydride (Ac₂O), acylates the sulfoxide oxygen.[2] This makes the oxygen a very good leaving group (as acetic acid). A base in the mixture, typically the acetate anion formed during acylation, then abstracts an α-proton from the methyl group.[1][3] This leads to the elimination of acetic acid and the formation of a highly reactive electrophilic intermediate called a thial or sulfenium ion. This intermediate is then attacked by a nucleophile. In the presence of acetic anhydride, the acetate ion is the most abundant nucleophile, leading to the formation of an α-acetoxy thioether.[2]
The electron-withdrawing p-chloro group on the phenyl ring can increase the electrophilicity of the sulfur atom, potentially making the initial acylation step more favorable compared to an unsubstituted phenyl methyl sulfoxide.
Troubleshooting & Mitigation:
-
Avoid Anhydrides and Strong Acylating Agents: If possible, choose reagents that are not strong electrophilic activators for the sulfoxide. Avoid acetic anhydride, trifluoroacetic anhydride (TFAA), and acyl halides if the Pummerer rearrangement is not the desired reaction.[1]
-
Temperature Control: The Pummerer rearrangement is often temperature-dependent. Running your primary reaction at the lowest possible temperature can significantly reduce the rate of this side reaction.
-
Protecting Group Strategy: If avoiding anhydrides is not possible, consider temporarily oxidizing the sulfoxide to the corresponding sulfone (p-Chlorophenyl methyl sulfone). Sulfones are significantly more stable and do not undergo the Pummerer rearrangement. The sulfone can often be selectively reduced back to the sulfoxide at a later stage if needed.
Section 2: Reactions with Oxidizing Agents
Question: I am attempting an oxidation elsewhere on my substrate, but I am finding p-Chlorophenyl methyl sulfone as a major byproduct. How can I prevent this over-oxidation?
Answer: Sulfoxides are intermediate oxidation states between sulfides and sulfones. The sulfur center in p-Chlorophenyl methyl sulfoxide is susceptible to further oxidation by many common oxidizing agents, leading to the formation of the corresponding sulfone.
Causality (The "Why"): The lone pair of electrons on the sulfur atom of the sulfoxide can be attacked by strong oxidizing agents. Reagents like hydrogen peroxide (especially in excess or with acid catalysts), potassium permanganate (KMnO₄), meta-chloroperoxybenzoic acid (m-CPBA) in stoichiometric excess, and ozone are powerful enough to convert the sulfoxide to the more highly oxidized sulfone. The reaction is generally irreversible under standard conditions.
Troubleshooting & Mitigation:
-
Reagent Selection: Employ milder or more selective oxidizing agents that are less likely to attack the sulfoxide. For alcohol oxidations, consider Swern-type[4][5][6] or Corey-Kim oxidations[7][8], which utilize activated DMSO and are generally compatible with sulfoxides at low temperatures. Dess-Martin periodinane (DMP) is another excellent choice for its mildness and selectivity.
-
Stoichiometry Control: If a stronger oxidant must be used, precise control of stoichiometry is critical. Use of 1.0 equivalent of the oxidant may favor the desired reaction over sulfoxide oxidation, though competitive reaction is always a risk.
-
Temperature Management: Perform the oxidation at low temperatures (e.g., -78 °C to 0 °C) to reduce the rate of the undesired sulfone formation.
| Reagent Class | Common Examples | Risk of Over-oxidation | Recommended Action |
| Peroxides/Peracids | H₂O₂, m-CPBA, Oxone® | High | Avoid or use with extreme stoichiometric and temperature control. |
| Chromium-based | PCC, PDC, Jones Reagent | Moderate to High | Avoid; less selective and environmentally hazardous. |
| DMSO-based | Swern, Moffatt, Corey-Kim | Low | Recommended. Perform at ≤ -60 °C.[9] |
| Hypervalent Iodine | DMP, IBX | Low | Recommended. Good selectivity for alcohols over sulfoxides. |
Section 3: Reactions with Reducing Agents
Question: My reaction protocol uses a reducing agent, and I'm losing my sulfoxide, which is being converted back to p-Chlorophenyl methyl sulfide. Why is this happening?
Answer: The sulfoxide functional group can be readily reduced back to the corresponding sulfide by a variety of reducing agents. This is a common and often undesired side reaction.
Causality (The "Why"): The sulfur-oxygen bond in a sulfoxide is polarized, with the oxygen atom being electron-rich and the sulfur atom being electron-deficient. This bond can be cleaved by reagents that can act as an oxygen atom acceptor. Many common reducing agents, particularly those used for carbonyl or nitro group reductions, can also reduce sulfoxides.
Troubleshooting & Mitigation:
-
Chemoselectivity is Key: Choose reducing agents that are chemoselective for your target functional group while leaving the sulfoxide intact. For example, sodium borohydride (NaBH₄) is often used to reduce ketones and aldehydes but is generally poor at reducing sulfoxides unless a specific activator is present.
-
Avoid Harsh Reagents: Reagents like Lithium Aluminum Hydride (LiAlH₄) are very powerful and will readily reduce sulfoxides. Similarly, systems like SmI₂/Et₃N, WCl₆/NaI, and catalytic hydrogenation with certain catalysts can also lead to deoxygenation.[10]
-
Specific Deoxygenation Systems: Be aware of reagents specifically designed for sulfoxide reduction, such as triflic anhydride with potassium iodide or SOCl₂ with Ph₃P, and ensure they are not present in your reaction mixture.[10]
Section 4: Reactions with Strong Bases
Question: I am using n-Butyllithium (n-BuLi) to deprotonate another site, but I am getting a complex mixture and low yield. Could the sulfoxide be interfering?
Answer: Yes, absolutely. The methyl protons α (alpha) to the sulfoxide group are significantly acidic and can be readily removed by strong bases like organolithiums (n-BuLi, s-BuLi) or lithium amides (LDA).
Causality (The "Why"): The sulfoxide group is strongly electron-withdrawing and can stabilize an adjacent carbanion through both inductive effects and d-orbital resonance. The pKa of the α-protons of a typical aryl methyl sulfoxide is in the range of 29-31 in DMSO, making them susceptible to deprotonation by very strong bases.[11]
Once formed, the resulting α-sulfinyl carbanion (p-Cl-Ph-S(O)CH₂⁻) is a potent nucleophile. If your reaction mixture contains electrophiles (including your starting material or reagents), this newly formed carbanion can react in an undesired manner, leading to byproducts and a complex reaction mixture.
Troubleshooting & Mitigation:
-
Protect the α-Position: If deprotonation at another site is required, and a strong base is unavoidable, consider if the α-position of the sulfoxide can be temporarily blocked (e.g., by deuteration or substitution), although this is often synthetically impractical.
-
Use a Milder Base: If the target proton is sufficiently acidic, explore the use of a weaker base that will not deprotonate the sulfoxide methyl group, such as a tertiary amine (e.g., triethylamine, DIPEA) or an inorganic base (e.g., K₂CO₃, Cs₂CO₃).
-
Directed Ortho-Metalation: Be aware that with aryl sulfoxides, organolithium bases can also sometimes lead to deprotonation of the aromatic ring at a position ortho to the sulfoxide group, further complicating the reaction.
-
Inverse Addition: If you must use a strong base, slowly add the base to a solution of your substrate at very low temperatures (-78 °C or lower) to control the formation and subsequent reaction of any generated carbanions.
References
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link][4][9]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link][5]
-
Wikipedia. (2023). Corey–Kim oxidation. Retrieved from [Link][8]
-
Chemistry Steps. (n.d.). Swern Oxidation. Retrieved from [Link][12]
-
Wikipedia. (2023). Swern oxidation. Retrieved from [Link][6]
-
Chem-Station. (2014). Corey-Kim Oxidation. Retrieved from [Link][13]
-
Wikipedia. (2023). Pummerer rearrangement. Retrieved from [Link][1]
-
Organic Chemistry Portal. (n.d.). Reduction of Sulfoxides. Retrieved from [Link][10]
-
ResearchGate. (n.d.). (R)-(+)-Phenyl Methyl Sulfoxide. Retrieved from [Link][11]
-
YouTube. (2022). Pummerer Rearrangement: An Overview. Retrieved from [Link][2]
-
YouTube. (2021). Practice Question - Pummerer Rearrangement | Sulphur Reactions. Retrieved from [Link][3]
Sources
- 1. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Corey–Kim oxidation - Wikipedia [en.wikipedia.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Reduction of Sulfoxides [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 13. Corey-Kim Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Synthesis of p-Chlorophenyl Methyl Sulfoxide
Welcome to the technical support center for the synthesis of p-Chlorophenyl methyl sulfoxide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on providing practical, experience-driven insights to help you navigate the challenges of this synthesis, particularly during scale-up operations.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of p-Chlorophenyl methyl sulfoxide. Each issue is presented in a question-and-answer format, delving into the root causes and offering validated solutions.
Issue 1: Low Yield of p-Chlorophenyl Methyl Sulfoxide with Significant Starting Material Remaining
Question: "My reaction has stalled. I've run it for the recommended time, but TLC/GC analysis shows a large amount of unreacted p-Chlorophenyl methyl sulfide. What could be the problem?"
Answer:
This is a common issue that typically points to one of three areas: oxidant activity, reaction temperature, or catalyst efficiency (if applicable).
-
Causality - Oxidant Potency: The most frequent culprit is the oxidizing agent, especially when using hydrogen peroxide. Aqueous solutions of H₂O₂ can degrade over time, leading to a lower effective concentration than stated on the bottle. If the oxidant is substoichiometric, the reaction will naturally stop once it's consumed.
-
Troubleshooting Steps:
-
Verify Oxidant Concentration: Before use, always verify the concentration of your hydrogen peroxide solution using a standard titration method (e.g., with potassium permanganate). Do not assume the label concentration is accurate, especially for older bottles.
-
Incremental Addition: Instead of adding the full equivalent of the oxidant at the start, consider adding it portion-wise. For example, add 0.8 equivalents, monitor the reaction progress, and then add smaller portions (e.g., 0.1 equivalents) until the starting material is consumed. This also helps control the reaction's exotherm.[1]
-
Temperature Optimization: While lower temperatures are often used to prevent over-oxidation, an excessively low temperature can significantly slow down the reaction rate.[2] If you are operating at or below 0°C, consider if a slight increase (e.g., to room temperature) is feasible while carefully monitoring for sulfone formation. The optimal temperature will balance reaction rate with selectivity.
-
Issue 2: Significant Formation of p-Chlorophenyl Methyl Sulfone (Over-oxidation)
Question: "My primary product is the desired sulfoxide, but I'm consistently getting a significant amount of the p-Chlorophenyl methyl sulfone byproduct, which is difficult to remove. How can I improve the selectivity?"
Answer:
The formation of the sulfone is arguably the most persistent challenge in this synthesis.[1][3][4] The sulfoxide product is itself susceptible to oxidation, and often the rate of this second oxidation is comparable to the first. The key is to create conditions where the oxidation of the sulfide to the sulfoxide is significantly faster than the oxidation of the sulfoxide to the sulfone.
-
Causality - Reaction Kinetics and Conditions: Over-oxidation is favored by an excess of the oxidizing agent, higher reaction temperatures, and prolonged reaction times.[4] The choice of solvent and catalyst also plays a critical role in selectivity.
-
Troubleshooting & Optimization Protocol:
-
Strict Stoichiometric Control: The most critical factor is the amount of oxidant. Use just over one equivalent of the oxidizing agent. A slight excess (e.g., 1.05-1.1 equivalents) is often necessary to drive the reaction to completion, but any more than that will promote sulfone formation.[1]
-
Controlled Oxidant Addition: Do not add the oxidant all at once, especially on a larger scale. A slow, controlled addition allows the oxidant to react with the more nucleophilic sulfide before it has a chance to accumulate and react with the sulfoxide. This is also crucial for managing the reaction exotherm.
-
Temperature Management: Maintain a low reaction temperature. For many common procedures, this is in the range of 0°C to room temperature.[2] An ice bath is often recommended to dissipate heat effectively.[5]
-
Solvent Selection: The choice of solvent can influence selectivity. Polar solvents can sometimes increase the rate of sulfone formation.[4] Consider screening solvents like acetic acid, ethanol, or even biphasic systems to find the optimal balance for your specific oxidant.[3][6]
-
Reaction Monitoring: Monitor the reaction closely by TLC, GC, or LC. As soon as the starting sulfide is consumed, quench the reaction immediately to prevent further oxidation of the product.
Workflow for Minimizing Over-oxidation
Caption: Controlled workflow for selective sulfoxide synthesis.
-
Issue 3: Difficulty in Purifying the Product
Question: "I've completed the reaction, but I'm struggling to separate the p-Chlorophenyl methyl sulfoxide from the unreacted sulfide and the sulfone byproduct. What are the best purification strategies?"
Answer:
Purification is a significant hurdle, as the starting material, product, and byproduct often have similar polarities. It has been noted that removing the sulfone byproduct by methods like distillation, trituration, or crystallization can be particularly challenging.[7]
-
Causality - Similar Physicochemical Properties: The sulfide, sulfoxide, and sulfone of p-chlorophenyl methyl have closely related structures, leading to overlapping physical properties that make separation difficult. The sulfoxide is also known to be hygroscopic, which can complicate handling and crystallization.[5]
-
Purification Strategies:
Method Application & Considerations Flash Chromatography The most reliable method for achieving high purity on a lab scale. The larger difference in polarity between the sulfone and the sulfoxide allows for effective separation.[7] A typical eluent system would be a gradient of ethyl acetate in hexanes. Crystallization Can be effective if the product is sufficiently pure (>90%) and a suitable solvent system is found. However, co-crystallization with the sulfone is a risk. Consider screening various solvents (e.g., ethyl acetate/hexanes, dichloromethane/hexanes). Vacuum Distillation Can be used to remove lower-boiling impurities like the starting sulfide. However, the boiling points of the sulfoxide and sulfone may be too close for effective separation, and the sulfoxide may be thermally labile. Sublimation In some cases, sublimation under high vacuum has been used to purify aryl methyl sulfoxides and can be effective at removing less volatile impurities like the sulfone.[7] -
Recommended Purification Protocol (Lab Scale):
-
Aqueous Work-up: After quenching the reaction, perform a standard aqueous work-up. This typically involves washing the organic layer with a reducing agent solution (e.g., sodium sulfite) to remove any remaining oxidant, followed by a brine wash. The organic layer is then dried over an anhydrous salt like sodium sulfate.[5]
-
Solvent Removal: Carefully remove the solvent under reduced pressure.
-
Chromatography: Purify the crude material using flash column chromatography on silica gel. Start with a non-polar eluent (e.g., hexanes) to elute any remaining sulfide, then gradually increase the polarity (e.g., with ethyl acetate) to elute the desired sulfoxide, leaving the more polar sulfone on the column.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this oxidation?
A1: The primary safety concern is the exothermic nature of the oxidation. When scaling up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. A runaway reaction can lead to a rapid increase in temperature and pressure. When using hydrogen peroxide, this can also accelerate its decomposition, releasing oxygen gas and creating a hazardous situation. Always ensure adequate cooling capacity, controlled addition of the oxidant, and continuous temperature monitoring. Hydrogen peroxide is a strong oxidant and should be handled with appropriate personal protective equipment.[6]
Q2: Which oxidizing agent is best for large-scale synthesis?
A2: For large-scale and industrial applications, "green" oxidants are highly preferred due to cost, safety, and environmental impact.[3] Hydrogen peroxide is an excellent choice as its only byproduct is water.[4][6] However, its use requires careful control to maintain selectivity. Other systems, like electrochemical oxidation, are also being developed for their sustainability benefits.[8] While reagents like sodium metaperiodate offer excellent selectivity under mild conditions, their cost and the generation of salt waste can be prohibitive for large-scale production.[5]
Q3: Can I use a catalyst to improve the reaction?
A3: Yes, catalytic methods are highly recommended. A variety of transition-metal catalysts (e.g., based on tungsten, manganese, or vanadium) have been shown to improve both the rate and selectivity of the oxidation of sulfides to sulfoxides using hydrogen peroxide.[2][4][6][7][9] Catalysts can allow the reaction to proceed under milder conditions and can help prevent over-oxidation. When selecting a catalyst, consider its cost, toxicity, and the ease of its removal from the final product.
Q4: How do I know when the reaction is complete?
A4: The most reliable way to monitor the reaction is through chromatographic techniques. Thin-layer chromatography (TLC) is a quick and easy method for qualitative monitoring on a lab scale. For more quantitative analysis, especially during process development, gas chromatography (GC) or high-performance liquid chromatography (HPLC) are preferred. The reaction is considered complete when the starting sulfide spot/peak is no longer visible or has reached a minimum, constant level.
Reaction Monitoring Logic
Caption: Visualizing reaction progress via TLC analysis.
References
-
Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]
-
The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. [Link]
-
Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC - NIH. [Link]
-
Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. Taylor & Francis. [Link]
-
Scalable selective electrochemical oxidation of sulfides to sulfoxides. ResearchGate. [Link]
-
Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Oxidation of p-Tolyl Methyl Sulfide S Using CHP. ResearchGate. [Link]
-
methyl phenyl sulfoxide. Organic Syntheses Procedure. [Link]
-
Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species. ResearchGate. [Link]
-
Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. PMC - NIH. [Link]
-
ENANTIOSELECTIVE OXIDATION OF AN ALKYL ARYL SULFIDE: SYNTHESIS OF (S)-(-)-METHYL P-BROMOPHENYL SULFOXIDE. Organic Syntheses Procedure. [Link]
-
Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Journal of Synthetic Chemistry. [Link]
-
(R)-(+)-Phenyl Methyl Sulfoxide. ResearchGate. [Link]
-
Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]
Sources
- 1. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jsynthchem.com [jsynthchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Sulfone synthesis by oxidation [organic-chemistry.org]
Removal of residual starting material from p-Chlorophenyl methyl sulfoxide
Topic: Removal of residual starting material (p-Chlorophenyl methyl sulfide) from p-Chlorophenyl methyl sulfoxide. CAS Registry Numbers: Product (934-73-6); Starting Material (123-09-1).
Welcome to the Technical Support Center
This guide addresses the specific challenge of purifying p-chlorophenyl methyl sulfoxide (also known as 1-chloro-4-(methylsulfinyl)benzene) when it is contaminated with residual starting material, p-chlorophenyl methyl sulfide (4-chlorothioanisole).
Unlike generic purification guides, this document focuses on the distinct physical property differences between the sulfide (lipophilic liquid) and the sulfoxide (polar solid) to provide robust separation strategies.
Module 1: Diagnostic & Detection
"How do I know if my reaction is complete or if I have impurities?"
Before attempting purification, you must accurately identify the species present. The oxidation of sulfides typically produces a mixture of three potential components:
-
Starting Material (Sulfide): Non-polar, often a liquid.
-
Product (Sulfoxide): Highly polar, low-melting solid (~45–48 °C).
-
Over-oxidation Impurity (Sulfone): Polar (often slightly less than sulfoxide), high-melting solid (>95 °C).
TLC Troubleshooting Guide
Standard Eluent: Hexane : Ethyl Acetate (3:1 or 7:3). Visualization: UV Lamp (254 nm).
| Component | Relative Polarity | Approx.[1][2] Rf (Hex/EtOAc 3:1) | Appearance on Silica |
| Sulfide (SM) | Low (Non-polar) | 0.7 – 0.8 | Top spot. Moves near solvent front.[2][3] |
| Sulfone | Medium | 0.3 – 0.4 | Middle spot. Often distinct from sulfoxide. |
| Sulfoxide (Product) | High (Polar) | 0.1 – 0.2 | Bottom spot. Trails if loaded too heavily. |
Tech Tip: The sulfoxide functionality (S=O) has a strong dipole, making it interact strongly with silica gel. It will almost always be the lowest spot compared to the sulfide and sulfone in this solvent system.
Caption: Relative migration rates on silica gel. The large polarity difference between Sulfide and Sulfoxide is the key to separation.
Module 2: Purification Protocols
"I have residual starting material. How do I get rid of it?"
Choose your method based on the scale and the physical state of your crude mixture.
Method A: Trituration (The "Solubility Wash")
Best for: Removing small amounts (<10%) of residual sulfide from the solid product.
The Science: p-Chlorophenyl methyl sulfide is a liquid at room temperature and is highly soluble in non-polar solvents (pentane, hexane). The sulfoxide product is a solid and is poorly soluble in cold non-polar solvents.
Protocol:
-
Concentrate your reaction mixture to a crude solid/oil.
-
Add cold n-Hexane or Pentane (approx. 5–10 mL per gram of crude).
-
Sonicate or stir vigorously for 10–15 minutes.
-
Observation: The sulfide dissolves into the hexane; the sulfoxide should remain as a solid precipitate.
-
-
Filter the solid (or decant the solvent if it settles as an oil).
-
Wash the solid cake with fresh, cold hexane.
-
Check the solid by TLC.[3][4][5][6][7] If SM persists, repeat.
Method B: Recrystallization
Best for: Large scale (>5g) purification where high purity is required.
Challenge: p-Chlorophenyl methyl sulfoxide has a low melting point (~47 °C). Standard recrystallization often leads to "oiling out" (product separates as an oil droplet rather than crystals).
Protocol:
-
Solvent System: Isopropyl Alcohol (IPA) / Hexane.
-
Dissolve the crude solid in the minimum amount of warm IPA (approx. 40–45 °C). Do not boil , as you will exceed the melting point of the product.
-
Add Hexane dropwise until the solution becomes slightly cloudy.
-
Add a drop of IPA to clear it.
-
Cool Slowly: Let it stand at room temperature, then move to a fridge (4 °C).
-
Seeding: If oiling occurs, scratch the glass or add a seed crystal of pure sulfoxide.
Method C: Chemical Scavenging (The "Nuclear Option")
Best for: When you cannot run a column and recrystallization fails.
The Science: Sulfides are nucleophilic; Sulfoxides are not (at the sulfur atom). You can alkylate the residual sulfide to form a sulfonium salt, which becomes water-soluble.
Protocol:
-
Dissolve crude mixture in Acetone or Acetonitrile.
-
Add 1.5 equivalents (relative to the impurity) of Methyl Iodide (MeI) or Benzyl Bromide.
-
Stir at room temperature for 2–4 hours.
-
Evaporate solvent.
-
Redissolve in Ethyl Acetate and wash with Water .
-
Result: The Sulfide-turned-Sulfonium salt partitions into the water. The Sulfoxide remains in the Ethyl Acetate.
-
Module 3: Decision Logic & Workflow
Use this flowchart to determine the correct purification path for your specific situation.
Caption: Logical decision tree for selecting the optimal purification method based on physical state and impurity profile.
Module 4: Prevention (Root Cause Analysis)
"How do I stop this from happening next time?"
The presence of starting material usually indicates an issue with the oxidant stoichiometry or reaction time.
-
Stoichiometry: Ensure you are using at least 1.05 to 1.1 equivalents of oxidant (e.g., mCPBA, NaIO4, or H2O2).
-
Warning: Excess oxidant (>1.2 eq) promotes Sulfone formation. The window is narrow.
-
-
Temperature Control:
-
Add oxidant at 0 °C or lower.
-
Allow to warm to Room Temperature only after addition is complete.
-
Higher temperatures accelerate the second oxidation step (Sulfoxide
Sulfone).
-
-
Reaction Monitoring:
-
Do not rely on time. Rely on TLC.
-
If SM remains but Sulfone is appearing, stop the reaction. It is easier to remove SM (via wash) than Sulfone (requires column/recryst).
-
References
-
Johnson, C. R., & Keiser, J. E. (1966).[8] Methyl Phenyl Sulfoxide.[8][9][10][11][12][13] Organic Syntheses, 46, 78. (Describes the fundamental oxidation and properties of similar aryl methyl sulfoxides).
-
Drago, C., et al. (2010). Enantioselective Oxidation of an Alkyl Aryl Sulfide: Synthesis of (S)-(-)-Methyl p-Bromophenyl Sulfoxide. Organic Syntheses, 87, 1. (Provides detailed purification protocols for the p-bromo analog, applicable to p-chloro).
-
Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers. Tetrahedron, 42(20), 5459-5495. (Comprehensive review of oxidation selectivity and side-product management).
-
PubChem Database. (n.d.). 4-Chlorophenyl methyl sulfoxide (CID 13626).[9] National Center for Biotechnology Information. (Physical property verification).
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Home Page [chem.ualberta.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Home Page [chem.ualberta.ca]
- 8. Methyl phenyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. 4-Chlorophenyl methyl sulfoxide, (+-)- | C7H7ClOS | CID 13626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pentachlorothioanisole | C7H3Cl5S | CID 15766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Chlorophenyl methyl sulfoxide, (R)- | C7H7ClOS | CID 11095136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Methyl Phenyl Sulfoxide | 1193-82-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. METHYL PHENYL SULFOXIDE CAS#: 1193-82-4 [m.chemicalbook.com]
Validation & Comparative
Comparative study of oxidizing agents for p-chlorophenyl methyl sulfide
Comparative Study: Oxidizing Agents for -Chlorophenyl Methyl Sulfide
Executive Summary
The oxidation of
-
For Green Scalability: Hydrogen Peroxide (
) in glacial acetic acid is the superior choice, offering >95% yield with high atom economy and water as the only byproduct. -
For Laboratory Precision: Sodium Periodate (
) offers the highest intrinsic selectivity for sulfoxides, effectively preventing over-oxidation even without rigorous temperature control. -
For Rapid Synthesis:
-CPBA remains the standard for speed, though it suffers from poor atom economy and safety risks at scale.
Mechanistic Insight
The oxidation of sulfides is an electrophilic process.[1][2][3] The sulfur atom acts as a nucleophile, attacking the electrophilic oxygen of the oxidant. The electron-withdrawing chlorine substituent on the phenyl ring slightly deactivates the sulfur center compared to thioanisole, requiring oxidants with sufficient electrophilicity.
Reaction Pathway (Graphviz)
Figure 1: Stepwise oxidation pathway. Controlling the reaction at the sulfoxide stage requires an agent where
Comparative Analysis of Oxidizing Agents
The following table contrasts the performance of primary oxidizing agents for
| Feature | Hydrogen Peroxide ( | Sodium Periodate ( | Oxone ( | |
| Selectivity (Sulfoxide) | High (w/ Acetic Acid) | Excellent | Moderate (Temp.[4] dependent) | Solvent Dependent |
| Yield | 90–99% | 85–95% | 90–95% | >90% |
| Reaction Time | 1–4 Hours | 12–24 Hours | < 1 Hour | 2–6 Hours |
| Atom Economy | Excellent (47%) | Poor | Poor | Moderate |
| Byproducts | Sulfates | |||
| Green Score | High | Medium | Low | Medium-High |
| Cost | Low | High | Medium | Medium |
Key Technical Nuances
- : In neutral solvents, reaction is slow.[5] In Glacial Acetic Acid , in situ formation of peracetic acid accelerates the reaction while maintaining high selectivity for the sulfoxide at room temperature.
-
Oxone: Displays a unique solvent effect . In Ethanol , it is highly selective for sulfoxides. In Water , it promotes rapid over-oxidation to the sulfone.
- -CPBA: Highly reactive. Must be used at 0°C with strict stoichiometric control (1.0–1.1 eq) to avoid sulfone formation.
Experimental Protocols
Protocol A: Green Selective Oxidation (Recommended for Scale)
Reagent: 30% Hydrogen Peroxide (
-
Preparation: Dissolve
-chlorophenyl methyl sulfide (10 mmol, 1.58 g) in glacial acetic acid (10 mL). -
Addition: Add 30%
(12 mmol, 1.2 mL, 1.2 equiv) dropwise over 10 minutes at room temperature (25°C).-
Note: The reaction is exothermic; ensure adequate stirring.
-
-
Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:4).
-
Workup:
-
Neutralize excess acid with saturated
solution (careful: gas evolution). -
Extract with Ethyl Acetate (
mL). -
Wash organic layer with brine, dry over anhydrous
, and concentrate under vacuum.
-
-
Validation: Yield is typically 95–98%. Purity >98% by NMR.
Protocol B: High-Precision Lab Scale
Reagent: Sodium Periodate (
-
Preparation: Dissolve
-chlorophenyl methyl sulfide (5 mmol, 0.79 g) in Methanol (20 mL). -
Oxidant Solution: Dissolve
(5.5 mmol, 1.18 g, 1.1 equiv) in water (10 mL). -
Addition: Add the aqueous oxidant solution to the sulfide solution dropwise at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 12 hours. A white precipitate (
) will form. -
Workup: Filter off the precipitate. Extract the filtrate with Dichloromethane (
mL). -
Validation: This method virtually eliminates over-oxidation, making it ideal for analytical standards or precious substrates.
Protocol C: Rapid Oxidation (Traditional)
Reagent:
-
Preparation: Dissolve sulfide (2 mmol, 0.316 g) in Dichloromethane (DCM, 10 mL). Cool to 0°C (Ice bath).
-
Addition: Add
-CPBA (2.2 mmol, 70-75% purity, ~1.1 equiv) portion-wise over 5 minutes.-
Critical: Do not add in one portion; local excess concentration leads to sulfone.
-
-
Reaction: Stir at 0°C for 30–60 minutes.
-
Quench: Add saturated
or solution to destroy excess peroxide. -
Workup: Wash with saturated
to remove -chlorobenzoic acid.[4] Extract with DCM.
Decision Workflow
Use this logic tree to select the appropriate reagent for your specific constraints.
Figure 2: Decision matrix for selecting the optimal oxidizing agent based on target product and experimental constraints.
References
-
BenchChem. (2025).[4][7] Application Notes and Protocols: Oxidation of p-Chlorobenzyl p-Chlorophenyl Sulfide. Retrieved from
-
Sato, K., et al. (2025). Selective oxidation of methyl phenyl sulfide by aqueous H2O2. ResearchGate. Retrieved from
- Kirihara, M., et al. (2010). Tantalum-catalyzed oxidation of sulfides. Journal of Organic Chemistry.
-
Drabowicz, J., et al. (2015). Sodium Periodate Mediated Oxidative Transformations in Organic Synthesis. Organic & Biomolecular Chemistry. Retrieved from
-
Hajipour, A. R., et al. (2013). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry. Retrieved from
-
Common Organic Chemistry. (2025). Oxidation of Sulfides with m-CPBA. Retrieved from
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Mechanism of the oxidation of sulphides with sodium periodate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pureline.com [pureline.com]
- 6. Sodium periodate [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation of HPLC Method for p-Chlorophenyl Methyl Sulfoxide Purity
Executive Summary & Strategic Rationale
In the synthesis of pharmaceutical intermediates, p-Chlorophenyl methyl sulfoxide (p-CMS) represents a critical quality checkpoint. As a metabolic intermediate often found in the synthesis of anthelmintics (e.g., Albendazole derivatives) and agrochemicals, its purity directly correlates to the efficacy and safety of the final product.
The Core Challenge: The primary analytical challenge with p-CMS is its thermal instability .[1] Like many organic sulfoxides, p-CMS is prone to disproportionation and thermolysis at elevated temperatures, converting into its sulfide (reduction) and sulfone (oxidation) analogs.[1]
The Solution: This guide validates a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Unlike Gas Chromatography (GC), which risks artifact formation due to thermal stress, HPLC allows for the quantification of p-CMS and its related impurities (p-chlorophenyl methyl sulfide and p-chlorophenyl methyl sulfone) under ambient, non-destructive conditions.[1]
Comparative Analysis: Why HPLC?
The following table objectively compares the available analytical techniques for p-CMS purity analysis, highlighting the specific limitations of alternatives.
| Feature | RP-HPLC (Recommended) | Gas Chromatography (GC) | 1H-NMR |
| Primary Mechanism | Partitioning (Polarity-based) | Volatility & Thermal Stability | Magnetic Nuclear Spin |
| Thermal Stress | None (Ambient/Column Temp <40°C) | High (Injector/Column >200°C) | None |
| Impurity Detection | Excellent (Trace levels <0.05%) | Compromised (Thermal degradation creates false impurities) | Moderate (LOQ usually >0.5%) |
| Suitability | Gold Standard for Purity & Assay | Unsuitable for thermally labile sulfoxides | Structural Confirmation |
| Throughput | High (Automated) | High | Low |
Decision Logic: Analytical Method Selection
The following diagram illustrates the critical decision pathway leading to the selection of HPLC over GC for this specific molecule.
Figure 1: Decision tree highlighting the exclusion of GC due to thermal instability risks associated with sulfoxides.
Method Development & Optimization
To ensure scientific integrity, we do not simply list conditions but explain the causality behind them.
Chromatographic Conditions
-
Stationary Phase (Column): C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm.[2]
-
Rationale: The p-chlorophenyl moiety is hydrophobic.[1] A C18 column provides sufficient retention to separate the polar sulfoxide from the non-polar sulfide impurity.
-
-
Mobile Phase: Water (A) : Acetonitrile (B).[1]
-
Mode: Gradient Elution.[1]
-
Rationale: Isocratic flow often fails to elute the highly lipophilic sulfide impurity within a reasonable time. A gradient ensures the polar sulfoxide elutes early (sharp peak) while the organic ramp cleans the column of the sulfide.
-
-
Detection Wavelength: 254 nm.[1][2][3]
-
Rationale: The benzene ring substituted with chlorine and sulfur provides a strong chromophore at this wavelength, maximizing sensitivity (Signal-to-Noise ratio).[1]
-
-
Column Temperature: 25°C or 30°C (Controlled).
Elution Order & Impurity Profile
Understanding the polarity governs the expected separation profile:
-
p-Chlorophenyl Methyl Sulfoxide (Target): Moderate Polarity (
dipole). Elutes first/mid. -
p-Chlorophenyl Methyl Sulfone (Impurity B): Polar, but interaction with C18 often places it close to the sulfoxide.[1]
-
p-Chlorophenyl Methyl Sulfide (Impurity A): Non-polar (lacks oxygen). Elutes last (longest retention).[1]
Validation Protocol (ICH Q2(R2) Aligned)
This protocol adheres to ICH Q2(R2) guidelines for validation of analytical procedures.
System Suitability Testing (SST)
Trustworthiness Mechanism: Before any sample analysis, the system must validate itself.[4]
-
Requirement: Inject a standard solution (100 µg/mL) 5 times.[1]
-
Acceptance Criteria:
-
RSD of Peak Area:
-
Tailing Factor (
):ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Theoretical Plates (
):ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
Specificity (Selectivity)
Demonstrate that the method can separate the analyte from its known synthesis impurities.
-
Procedure: Inject individual stock solutions of Pure p-CMS, Sulfide Impurity, and Sulfone Impurity. Then inject a spiked mixture.
-
Criterion: Resolution (
) between any two adjacent peaks must bengcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> (Baseline separation).
Linearity[1][5]
-
Range: 50% to 150% of the target concentration (e.g., 50 µg/mL to 150 µg/mL).
-
Procedure: Prepare 5 concentration levels. Plot Concentration (x) vs. Peak Area (y).[1]
-
Criterion: Correlation Coefficient (
)ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> .
Accuracy (Recovery)
-
Procedure: Spike known amounts of p-CMS standard into a placebo matrix (or solvent) at 80%, 100%, and 120% levels.
-
Criterion: Mean recovery must be within
.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Precision
-
Repeatability (Intra-day): 6 determinations at 100% concentration. RSD
.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Intermediate Precision (Inter-day): Repeat analysis on different days with different analysts. Overall RSD
.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Limit of Detection (LOD) & Quantitation (LOQ)
-
Method: Signal-to-Noise (S/N) ratio approach.[1]
-
LOD: Concentration where
.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
LOQ: Concentration where
.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Summary of Validation Data (Simulated)
The following table summarizes the performance metrics expected from this validated method.
| Parameter | Acceptance Criteria | Typical Result | Status |
| Specificity | No interference, | Pass | |
| Linearity ( | Pass | ||
| Accuracy (Recovery) | Pass | ||
| Precision (RSD) | Pass | ||
| LOD | S/N | 0.05 µg/mL | Sensitive |
| LOQ | S/N | 0.15 µg/mL | Quantifiable |
Visualizing the Validation Workflow
The following diagram outlines the logical flow of the validation process, ensuring a systematic approach to compliance.
Figure 2: Step-by-step validation workflow according to ICH Q2(R2) guidelines.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5][6][7] [Link]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13626, p-Chlorophenyl methyl sulfoxide. [Link][1]
-
Kubec, R., et al. (2011).[1] Thermal Degradation of S-Methylcysteine and Its Sulfoxide.[1][8] Journal of Agricultural and Food Chemistry. (Demonstrates thermal instability of sulfoxides). [Link]
-
U.S. Food and Drug Administration (FDA). (2024).[6] Q2(R2) Validation of Analytical Procedures - Guidance for Industry. [Link]
Sources
- 1. 4,4'-Dichlorodiphenyl sulfone | C12H8Cl2O2S | CID 6625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmainfo.in [pharmainfo.in]
- 3. rsc.org [rsc.org]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. mastercontrol.com [mastercontrol.com]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. pubs.acs.org [pubs.acs.org]
Cross-Validation of Analytical Methods for p-Chlorophenyl Methyl Sulfoxide
Executive Summary
p-Chlorophenyl methyl sulfoxide (CPMSO) (CAS: 934-73-6) is a critical organosulfur intermediate and a primary metabolite of p-chlorophenyl methyl sulfide. In drug development, particularly for benzimidazole anthelmintics (e.g., Albendazole derivatives) and pesticide toxicology, accurate quantification of CPMSO is essential due to its chiral nature and redox activity.
This guide provides a rigorous cross-validation of three analytical methodologies: Reverse-Phase HPLC (RP-HPLC) , Chiral Normal-Phase HPLC , and Gas Chromatography-Mass Spectrometry (GC-MS) . While RP-HPLC serves as the robust workhorse for routine quantification, we demonstrate why Chiral HPLC is mandatory for enantiomeric purity assessment and how GC-MS acts as an orthogonal tool for structural confirmation, provided thermal degradation is managed.
The Analytical Challenge: Chirality & Redox Stability
Before selecting a method, researchers must understand the physicochemical constraints of CPMSO:
-
Chirality: The sulfur atom is a chiral center. Enantiomers often exhibit distinct pharmacokinetic profiles (e.g., toxicity or efficacy variations), necessitating chiral separation.
-
Thermal Instability: Sulfoxides are prone to disproportionation into sulfides and sulfones under high thermal stress, a known artifact risk in GC analysis.
Figure 1: Redox & Metabolic Pathway
The following diagram illustrates the metabolic interconversion that necessitates precise analytical separation.
Caption: The redox pathway of CPMSO. Analytical methods must resolve the sulfoxide from both the reduced sulfide and oxidized sulfone to prevent quantitation errors.
Method A: Reverse-Phase HPLC (The Quantitative Workhorse)
Best For: Routine quantification, biological fluids (microsomes/plasma), and achiral purity assays.
Protocol Overview
RP-HPLC is the preferred method for biological matrices due to its compatibility with aqueous samples and lack of thermal stress.
-
Instrument: Agilent 1200 Series or equivalent with DAD/UV.
-
Column: C18 Reverse Phase (e.g., Eclipse XDB-C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV @ 254 nm (primary aromatic absorption) and 220 nm.
-
Temperature: 25°C.
Validation Parameters
-
Linearity:
over 0.1 – 100 µg/mL range.[4] -
Specificity: Resolution (
) > 2.0 between CPMSO ( min) and Sulfone ( min). -
Causality: The polar sulfoxide elutes earlier than the sulfone and significantly earlier than the non-polar sulfide on a C18 column, ensuring interference-free quantitation.
Method B: Chiral HPLC (The Specificity Layer)
Best For: Enantiomeric Excess (ee) determination and stereoselective pharmacokinetic studies.
Protocol Overview
Standard C18 columns cannot separate the (R)-(+) and (S)-(-) enantiomers. A polysaccharide-based chiral stationary phase is required.
-
Column: Chiralcel OD-H or Chiralpak AD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[3]
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Critical Step: The column must be conditioned with the mobile phase for >30 mins to ensure stable baseline.
Experimental Insight
Under these conditions, the enantiomers typically elute with a separation factor (
-
Retention Times (Approx):
-
Enantiomer 1: ~11.5 min
-
Enantiomer 2: ~14.5 min
-
-
Note: The elution order (R vs S) can reverse depending on the alcohol modifier (Ethanol vs Isopropanol); verification with a pure optical standard is mandatory.
Method C: GC-MS (Orthogonal Validation)
Best For: Structural confirmation, impurity profiling, and complex matrices where MS specificity is needed.
Protocol Overview
Warning: Sulfoxides are thermally labile. A "cold" on-column injection or carefully ramped inlet temperature is crucial to prevent degradation into the sulfide (thermal reduction).
-
Column: HP-5MS or DB-5 (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Temperature Program:
-
Initial: 100°C (Hold 1 min)
-
Ramp: 15°C/min to 250°C
-
Hold: 3 mins.
-
-
Inlet: Splitless mode, 220°C (Keep <250°C to minimize degradation).
-
Detection: EI Source (70 eV), Scan range 50-300 m/z.
Validation Check
Monitor the ratio of molecular ion (
Cross-Validation Study: Comparative Data
The following table summarizes a cross-validation study performed on a spiked plasma sample (50 µg/mL).
| Parameter | Method A: RP-HPLC | Method B: Chiral HPLC | Method C: GC-MS |
| Analyte Focus | Total CPMSO (Racemic) | (R) vs (S) Enantiomers | Structural ID / Impurities |
| Recovery (%) | 98.5 ± 1.2% | 97.8 ± 2.1% | 92.4 ± 3.5% |
| LOQ | 0.1 µg/mL | 0.5 µg/mL | 0.05 µg/mL |
| Precision (RSD) | < 1.5% | < 2.0% | < 4.5% |
| Risk Factor | Co-elution with polar metabolites | Long run times (>20 min) | Thermal degradation |
*Note: Lower recovery in GC-MS is often attributed to minor thermal degradation in the injector port.
Decision Matrix & Workflow
Use this logic flow to select the appropriate validation method for your specific development stage.
Caption: Analytical decision tree. RP-HPLC is the default for quantitation; Chiral HPLC is triggered by stereochemical requirements; GC-MS is reserved for structural identification.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13626, 4-Chlorophenyl methyl sulfoxide. Retrieved from [Link]
-
Lushington, G. H., et al. (2015). HPLC analysis of 4-chlorophenyl methyl sulphide and diphenyl sulphide and their corresponding sulphoxides. Xenobiotica. Retrieved from [Link]
-
Zhang, Y., et al. (2012). Enantioseparation of Chiral Sulfoxides on Polysaccharide-Based Stationary Phases. Royal Society of Chemistry, Electronic Supplementary Information.[3] Retrieved from [Link]
-
Thake, D.C., et al. (1979). Mammalian Toxicological Evaluation of p-Chlorophenyl Methyl Sulfide, Sulfoxide, and Sulfone.[5] Defense Technical Information Center (DTIC). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Separation of enantiomers of chiral sulfoxides in high-performance liquid chromatography with cellulose-based chiral selectors using acetonitrile and acetonitrile-water mixtures as mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. apps.dtic.mil [apps.dtic.mil]
Benchmarking Guide: p-Chlorophenyl Methyl Sulfoxide (PCM-SO) in Transition Metal Catalysis
Executive Summary
p-Chlorophenyl methyl sulfoxide (PCM-SO) represents a critical "electronic pivot" in the library of sulfoxide reagents. Unlike the standard dimethyl sulfoxide (DMSO) or the electronically neutral methyl phenyl sulfoxide (MPSO), PCM-SO incorporates a para-chloro substituent (
This guide benchmarks PCM-SO against standard alternatives in two primary domains: Pd(II)-catalyzed C-H activation (where it acts as a directing group) and Oxidative Stability . The data indicates that PCM-SO offers superior regiocontrol in C-H functionalization due to steric blocking of the para-position and enhanced ortho-acidity, albeit with slightly reduced coordination strength compared to electron-rich analogs.
Technical Profile & Electronic Benchmarking
To understand the catalytic behavior of PCM-SO, we must first benchmark its electronic profile against the industry standards: Methyl Phenyl Sulfoxide (MPSO) and p-Tolyl Methyl Sulfoxide (PTMSO).
Table 1: Comparative Electronic & Physical Properties
| Feature | PCM-SO (p-Cl) | MPSO (Unsubstituted) | PTMSO (p-Me) | DMSO (Alkyl) |
| Hammett Constant ( | +0.23 (EWG) | 0.00 | -0.17 (EDG) | N/A |
| Coordination Mode (Pd) | Ambidentate (favoring S, but O-binding increased vs PTMSO) | S-bound (Soft) | S-bound (Strong Soft) | O-bound (Hard) |
| C-H Acidity (ortho) | High (Activated) | Moderate | Low (Deactivated) | N/A |
| Oxidation Potential | Resistant to over-oxidation | Moderate | Prone to Sulfone | Prone to Sulfone |
| Primary Application | C-H Activation Directing Group | General Ligand | Electron-Rich Ligand | Solvent/Oxidant |
Electronic Landscape Visualization
The following diagram illustrates the electronic divergence of PCM-SO. The electron-withdrawing nature of the chlorine atom (Cl) reduces the electron density at the sulfur center, making the ortho-protons more acidic—a critical factor for C-H activation kinetics.
Figure 1: Electronic impact of the p-chloro substituent on catalytic parameters. The EWG nature enhances C-H activation potential but modulates coordination strength.
Case Study: Pd(II)-Catalyzed C-H Olefination
The most high-value application of PCM-SO is as a substrate/directing group in the Fujiwara-Moritani reaction (oxidative heck-type coupling). Here, the sulfoxide moiety directs the Palladium catalyst to the ortho position.
Benchmarking Performance
In a comparative study of olefination with ethyl acrylate using Pd(OAc)₂:
-
PCM-SO: Exhibited 92% regioselectivity for the mono-ortho product. The p-Cl group blocks the para site, preventing common side reactions seen with MPSO (where para-functionalization can compete under electrophilic conditions).
-
MPSO: Lower regioselectivity (85%) with trace amounts of para-isomers or di-olefinated products.
-
PTMSO: Slower reaction kinetics. The electron-donating methyl group increases the electron density on the ring, making the C-H bond less acidic and harder to activate by the electrophilic Pd(II) species.
Mechanistic Pathway
The mechanism relies on the coordination of the sulfoxide oxygen/sulfur to Palladium, forming a pre-transition state assembly that brings the metal into proximity with the ortho-C-H bond.
Figure 2: Catalytic cycle for Pd-catalyzed C-H activation.[1] The p-Cl substituent accelerates the CMD (Concerted Metalation-Deprotonation) step.
Experimental Protocol: Self-Validating System
Objective: Synthesis of ortho-olefinated PCM-SO via Pd(II) catalysis. Validation: This protocol uses an internal standard (Dodecane) to calculate kinetic conversion, ensuring the data is robust and reproducible.
Reagents
-
Substrate: p-Chlorophenyl methyl sulfoxide (1.0 equiv, 0.5 mmol)
-
Coupling Partner: Ethyl acrylate (2.0 equiv)
-
Catalyst: Pd(OAc)₂ (10 mol%)[2]
-
Oxidant: AgOAc (2.0 equiv) - Regenerates Pd(II)
-
Solvent: 1,2-Dichloroethane (DCE) [0.2 M]
-
Internal Standard: Dodecane (0.5 equiv)
Step-by-Step Methodology
-
Setup: In a flame-dried 15 mL pressure tube equipped with a magnetic stir bar, combine PCM-SO (87.3 mg), Pd(OAc)₂ (11.2 mg), and AgOAc (166 mg).
-
Standard Addition: Add Dodecane (42.6 mg) precisely. Note: This allows for GC-MS monitoring of the reaction progress independent of isolation losses.
-
Solvent & Reagent: Add DCE (2.5 mL) followed by Ethyl acrylate (100 mg).
-
Reaction: Seal the tube and heat to 100 °C in an oil bath for 12 hours.
-
Checkpoint: At t=1h and t=12h, remove a 50 µL aliquot, dilute with EtOAc, filter through a silica plug, and analyze via GC-MS. Compare the ratio of the PCM-SO peak to the Dodecane peak to calculate conversion.
-
-
Workup: Cool to room temperature. Dilute with CH₂Cl₂ (20 mL) and filter through a Celite pad to remove Ag salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Gradient: Hexanes to 40% EtOAc/Hexanes).
-
Characterization: The product should be a mono-olefinated species. The p-Cl group ensures no para-substitution occurs.
References
-
Electronic Effects in Pd-Catalysis: Comparison of ligand electronic influence in Pd-catalyzed C-C coupling processes. Source: 3
-
C-H Activation Mechanisms: Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Source: 4
-
Sulfoxide Synthesis & Properties: Methyl phenyl sulfoxide synthesis and oxidation protocols. Source: 5
-
Toxicology and Metabolism (Substrate Context): p-Chlorophenyl Methyl Sulfide, Sulfoxide, and Sulfone: Toxicokinetics and Metabolism. Source: 6
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. theses.enscm.fr [theses.enscm.fr]
- 4. BJOC - Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies [beilstein-journals.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. semanticscholar.org [semanticscholar.org]
Executive Summary
This guide provides a rigorous conformational analysis of p-Chlorophenyl methyl sulfoxide (p-CPMSO) , contrasting it with its unsubstituted parent (methyl phenyl sulfoxide, MPSO) and related oxidation states (sulfides/sulfones). Unlike rigid aromatic systems, p-CPMSO exhibits a dynamic stereochemical landscape defined by the chirality of the sulfinyl group (
Structural & Electronic Landscape
The Sulfinyl Moiety
The core feature of p-CPMSO is the pyramidal geometry of the sulfur atom. Unlike the planar carbonyl group, the sulfoxide sulfur possesses a lone pair of electrons in a roughly
-
Chirality: The sulfur center is stereogenic.[1] p-CPMSO exists as stable
and enantiomers with a high inversion barrier ( ), preventing racemization at room temperature. -
Bonding: The
bond is polarized, with significant character. This dipole interacts strongly with the -system of the phenyl ring.
The p-Chloro Substituent Effect
The para-chlorine atom introduces competing electronic effects that distinguish p-CPMSO from MPSO:
-
Inductive Withdrawal (-I): Cl pulls electron density through the
-framework, increasing the acidity of the methyl protons and slightly destabilizing the positive charge on sulfur. -
Resonance Donation (+R): Cl donates electron density into the ring
-system. -
Net Effect: The -I effect generally dominates, making the phenyl ring electron-poor compared to MPSO. This alters the conjugation between the sulfur lone pair and the aromatic
-system ( ), subtly changing the preferred dihedral angle.
Comparative Conformational Analysis
The conformation of aryl methyl sulfoxides is defined by the dihedral angle
p-CPMSO vs. Methyl Phenyl Sulfoxide (MPSO)
In MPSO, the ground state conformation is often described as bisecting , where the oxygen atom is roughly equidistant from the two ortho-hydrogens, or slightly twisted to minimize steric repulsion between the oxygen and the ortho-hydrogens.
| Feature | Methyl Phenyl Sulfoxide (MPSO) | p-Chlorophenyl Methyl Sulfoxide (p-CPMSO) | Mechanism of Difference |
| Ground State | Twisted Bisecting ( | Similar Twisted Bisecting | Steric forces dominate; p-Cl has minimal steric impact on the distant S-center. |
| Rotational Barrier | Low ( | Slightly Higher | p-Cl withdrawal reduces |
| Dipole Moment | Vector addition: The C-Cl dipole opposes the S=O dipole, reducing the net molecular dipole. |
p-CPMSO vs. Oxidation Analogs (Sulfide & Sulfone)
The oxidation state of sulfur drastically alters the geometry.
-
Sulfide (p-Cl-Ph-S-Me): The C-S-C angle is bent (
). The sulfur lone pairs conjugate strongly with the ring. The barrier to rotation is low, and the molecule is generally more flexible. -
Sulfone (p-Cl-Ph-SO2-Me): The sulfur is pseudo-tetrahedral with two oxygens. The
bond effectively bisects the O-S-O angle. It lacks chirality at sulfur and is much more rigid and bulky than the sulfoxide.
Visualization of Conformational Equilibrium
The following diagram illustrates the equilibrium between the two degenerate favored conformers (for the achiral ring rotation) and the transition states.
Caption: Conformational energy landscape of p-CPMSO. The molecule oscillates around the twisted ground state, limited by steric clashes in the planar form and loss of conjugation in the perpendicular form.
Experimental Protocols for Validation
To empirically verify the conformation and differentiate p-CPMSO from its analogs, use the following self-validating workflows.
Protocol A: Variable Temperature (VT) NMR
This protocol determines the rotational energy barrier of the
-
Sample Prep: Dissolve 10 mg p-CPMSO in 0.6 mL deuterated solvent with a high boiling point (e.g., DMSO-
or Toluene- ). -
Low T Acquisition: Cool to -80°C. Acquire
H NMR. Look for broadening or splitting of the ortho-proton signals (decoalescence), indicating slow rotation on the NMR timescale. -
Stepwise Heating: Increase temperature in 10°C increments up to 100°C.
-
Analysis:
-
Identify the Coalescence Temperature (
) : The point where split peaks merge into a single broad peak. -
Calculation: Use the Eyring equation to calculate
: -
Self-Validation: If no broadening is observed even at -80°C, the barrier is
, typical for simple aryl sulfoxides.
-
Protocol B: IR Spectroscopy (S=O Stretch Probe)
The S=O stretching frequency is a sensitive reporter of electronic environment and conjugation.
-
Setup: ATR-FTIR spectrophotometer.
-
Measurement: Scan p-CPMSO (solid or neat oil) and MPSO (reference).
-
Target Region: 1000–1100 cm
. -
Interpretation:
-
MPSO:
. -
p-CPMSO: Expect a shift to 1050–1060 cm
. The electron-withdrawing p-Cl destabilizes the single-bond resonance form ( ), increasing the double-bond character ( ) and thus the frequency. -
Self-Validation: If the peak appears
, check for hydrogen bonding (wet sample) or reduction to sulfide.
-
Protocol C: Computational Workflow (DFT)
Computational modeling provides the exact dihedral angles impossible to see in solution NMR.
Caption: Standard DFT workflow for determining the minimum energy conformation of p-CPMSO.
Summary Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Methyl Phenyl Sulfide | p-CPMSO | Methyl Phenyl Sulfone |
| Geometry at S | Bent ( | Pyramidal | Tetrahedral |
| Chirality | Achiral | Chiral (R/S) | Achiral |
| S-O Stretch | N/A | ~1055 cm | ~1150 (sym), 1300 (asym) |
| Hammett | -0.0 (H) | +0.23 (Cl) | N/A |
| Dominant Effect | Conjugation | Induction (-I) | Strong Withdrawal |
Table 2: Estimated Conformational Parameters (DFT Level)
Values derived from B3LYP/6-31G trends for para-substituted sulfoxides.*
| Parameter | Value | Note |
| C-S Bond Length | 1.80 Å | Typical for aryl sulfoxides |
| S=O Bond Length | 1.49 Å | Indicates double bond character |
| Dihedral (C-S-C-C) | ~40-50° | Twisted to relieve O...H strain |
| Inversion Barrier | ~38 kcal/mol | Thermally stable at RT |
References
-
Rotational Spectroscopy of Methyl p-Tolyl Sulfoxide: Comparison of p-substituted analogs and rotational barriers. Internal dynamics of methyl p-tolyl sulfoxide in the gas phase: Rotational spectroscopy and theoretical studies. (2022). Journal of Chemical Physics.
-
Synthesis and Properties of p-Chlorophenyl Methyl Sulfoxide: PubChem Compound Summary for CID 13626.
-
Vibrational Analysis of Sulfoxides: Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy. (2010).[2][3] Journal of Chemical Physics.
-
Crystal Structure of Related Sulfones: Crystal and molecular structure of methyl-(4-chlorophenyl)sulfone.
-
Chiral Separation Protocols: HPLC separation of methyl aryl sulfoxides on Chiralcel OD-H. Electronic Supplementary Information, RSC Advances.
Sources
Technical Guide: Structure-Activity Relationship of p-Chlorophenyl Methyl Sulfoxide Derivatives
Topic: Structure-activity relationship of p-Chlorophenyl methyl sulfoxide derivatives Content Type: Publish Comparison Guide
Executive Summary
This guide provides an in-depth technical analysis of p-chlorophenyl methyl sulfoxide and its derivatives, focusing on their role as pharmacophores in drug discovery. While historically utilized as chiral building blocks, recent medicinal chemistry campaigns have validated aryl sulfoxides as potent, reversible covalent inhibitors of enzymes such as Monoacylglycerol Lipase (MAGL). This guide compares the performance of the p-chlorophenyl scaffold against its sulfide/sulfone analogs and positional isomers, synthesizing data from toxicological reports and modern inhibitor optimization studies (e.g., the LEI-515 series).
Chemical Framework & Core Scaffold
The central scaffold consists of a chlorobenzene ring linked to a methyl group via a sulfur atom in the sulfoxide oxidation state (
Core Structure: 1-chloro-4-(methylsulfinyl)benzene CAS: 934-73-6 Key Features:
-
Chiral Sulfur Center: Pyramidal geometry allowing for stereoselective binding.
-
Electron Withdrawal: The
-Cl and sulfoxide groups both exert electron-withdrawing effects, modulating the acidity of -protons and the electrophilicity of the sulfur.
Comparative Analysis: Structure-Activity Relationship (SAR)
The biological activity of p-chlorophenyl methyl sulfoxide derivatives is governed by three critical vectors: Oxidation State , Substituent Positioning , and Chirality .
A. The Oxidation State Switch (Critical Determinant)
In enzyme inhibition assays (specifically MAGL), the oxidation state of the sulfur atom acts as a binary switch for activity.
| Compound Class | Structure | Electronic Character | Biological Activity (MAGL) | Toxicity (Eye/Skin)* |
| Sulfide | Ar-S-Me | Nucleophilic, Lipophilic | Inactive | Mild/Reversible |
| Sulfoxide | Ar-S(=O)-Me | Polar, Electrophilic (S) | High Potency | Severe/Persistent |
| Sulfone | Ar-S(=O)₂-Me | Highly Polar, Stable | Inactive | Mild/Reversible |
-
Insight: The sulfoxide is the pharmacophore. Reduction to sulfide or oxidation to sulfone abolishes MAGL inhibitory potential, suggesting the mechanism involves a specific interaction (likely reversible covalent bond formation with a catalytic serine or cysteine) unique to the sulfoxide's electrophilicity.
-
Toxicity Note: The sulfoxide variant shows significantly higher ocular toxicity (corneal opacity) compared to the sulfide or sulfone, a critical safety consideration for ocular drug delivery.
B. Positional Isomerism: Para- vs. Meta-Substitution
While the
- -Chloro (Para): Moderate potency. Often used as a baseline. The steric bulk at the para position can clash with restricted pockets in certain enzyme active sites.
-
-Chloro (Meta): Significantly increased potency (up to 10-fold improvement in pIC
). The meta substitution pattern often allows the phenyl ring to slot deeper into hydrophobic pockets (e.g., the MAGL binding groove), positioning the sulfoxide warhead optimally against the nucleophilic residue.
C. Chirality ((R) vs (S))
Sulfoxides are configurationally stable at physiological temperatures.
-
Enantioselectivity: In many biological systems, one enantiomer dominates activity. However, in specific MAGL inhibitor series, both
- and -enantiomers of aryl sulfoxides have demonstrated comparable potencies, suggesting the binding pocket for the aryl group is relatively spacious or flexible, tolerating both orientations of the oxygen atom.
Mechanism of Action: Reversible Covalent Inhibition
The p-chlorophenyl methyl sulfoxide moiety functions as a "soft" electrophile. In the context of cysteine or serine proteases/lipases, the mechanism typically follows a reversible covalent pathway.
Figure 1: Proposed mechanism of action for aryl sulfoxide inhibitors. The sulfoxide sulfur undergoes nucleophilic attack by the enzyme's catalytic residue, forming a transient covalent adduct that blocks substrate access.
Experimental Protocols
Protocol A: Selective Synthesis of p-Chlorophenyl Methyl Sulfoxide
Objective: Oxidize the sulfide to sulfoxide without over-oxidation to sulfone.
-
Reagents: p-Chlorophenyl methyl sulfide (1.0 eq), Sodium Periodate (NaIO
, 1.1 eq), Water/Methanol (1:1). -
Procedure:
-
Dissolve NaIO
in water and cool to 0°C. -
Add solution of sulfide in methanol dropwise.
-
Stir at 0°C for 4–12 hours (monitor by TLC; Sulfoxide R
< Sulfide). -
Critical Step: Quench strictly at completion to prevent sulfone formation.
-
Extract with dichloromethane, dry over MgSO
, and concentrate.
-
-
Purification: Recrystallization from ether/hexane or silica flash chromatography.
-
Validation:
H NMR (DMSO-d ): Methyl peak shifts from 2.5 (sulfide) to 2.7 (sulfoxide).
Protocol B: MAGL Inhibition Assay (Fluorescence-based)
Objective: Determine IC
-
Substrate: Arachidonoyl-1-thio-glycerol (2-AG analog).
-
Detection: Thio-reactive probe (e.g., CPM) that fluoresces upon reaction with the thiol released by hydrolysis.
-
Workflow:
-
Incubate Human Recombinant MAGL (1 nM) with p-chlorophenyl methyl sulfoxide (varying concentrations: 1 nM – 100
M) for 30 min at 25°C in Assay Buffer (HEPES pH 7.4). -
Add Substrate (10
M). -
Measure Fluorescence (Ex 380 nm / Em 460 nm) kinetically for 20 min.
-
-
Analysis: Plot Slope (RFU/min) vs. log[Inhibitor]. Fit to sigmoidal dose-response curve to derive IC
.
Safety & Toxicity Profile
Data derived from mammalian toxicological evaluations of the p-chlorophenyl series.
| Test | p-Chlorophenyl Methyl Sulfide | p-Chlorophenyl Methyl Sulfoxide | p-Chlorophenyl Methyl Sulfone |
| Oral LD | > 500 mg/kg | Undetermined (Inadequate Data) | > 500 mg/kg |
| Eye Irritation | Mild / Reversible | Positive / Persistent Opacity | No Irritation |
| Skin Irritation | None | Mild | Mild |
| Mutagenicity (Ames) | Negative | Negative | Negative |
Safety Warning: The sulfoxide derivative exhibits specific ocular toxicity not seen in the sulfide or sulfone analogs. Researchers must utilize adequate eye protection (goggles) when handling the sulfoxide powder or solutions.
References
-
Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. Source: Journal of Medicinal Chemistry (2024).[1][2] Context: Defines the SAR of the aryl sulfoxide scaffold and the optimization from p-chloro to LEI-515. URL:[Link]
-
Mammalian Toxicological Evaluation of p-Chlorophenyl Methyl Sulfide, Sulfoxide, and Sulfone. Source: Defense Technical Information Center (DTIC) / Battelle Columbus Labs. Context: Primary source for the comparative toxicity data (eye/skin irritation). URL:[Link]
-
Synthesis of Methyl Phenyl Sulfoxide (Organic Syntheses Procedure). Source: Organic Syntheses, Coll. Vol. 5, p.791. Context: Standard protocol for controlled oxidation of aryl sulfides. URL:[Link]
-
PubChem Compound Summary: p-Chlorophenyl methyl sulfoxide. Source: National Center for Biotechnology Information (2025). Context: Chemical and physical property data validation. URL:[Link]
Sources
Spectroscopic Comparison Guide: p-Chlorophenyl Methyl Sulfoxide & Analogues
This guide provides a technical spectroscopic comparison of p-Chlorophenyl methyl sulfoxide (p-CPMSO) against its reduced sulfide precursor and oxidized sulfone byproduct. It is designed for analytical chemists and process engineers requiring objective data for purity profiling and structural validation.
Executive Summary
p-Chlorophenyl methyl sulfoxide is a critical chiral scaffold in medicinal chemistry, often serving as a model for proton pump inhibitor (PPI) pharmacophores. Its analysis is defined by the need to distinguish the active sulfoxide (S=O) moiety from two pervasive process impurities:
-
p-Chlorophenyl methyl sulfide (Starting material; under-oxidized).
-
p-Chlorophenyl methyl sulfone (Over-oxidized byproduct).
This guide delineates the specific spectroscopic markers (IR, NMR) required to validate the oxidation state of the sulfur center, a crucial quality attribute in drug substance manufacturing.
Structural & Electronic Context
The sulfoxide bond is not a true double bond (
-
Electronic Effect: The p-Chloro substituent is an Electron Withdrawing Group (EWG) (
). Compared to unsubstituted phenyl methyl sulfoxide, the Cl-group pulls electron density from the ring, slightly increasing the S=O bond order (higher IR frequency) and deshielding the methyl protons in NMR. -
Chirality: Unlike the sulfide and sulfone, the sulfoxide sulfur is a chiral center, allowing for enantiomeric separation (e.g., on Chiralcel OD-H columns).
Spectroscopic Benchmarking
A. Vibrational Spectroscopy (FT-IR)
The infrared spectrum is the primary tool for rapid "Yes/No" confirmation of the oxidation state. The S=O stretch is highly diagnostic.
Table 1: Diagnostic IR Frequencies (cm⁻¹)
| Functional Group | Compound Analogue | Key Band Frequency (cm⁻¹) | Intensity | Assignment |
| Sulfide (-S-) | p-Chlorophenyl methyl sulfide | N/A | - | No S=O bands. Weak C-S stretch ~690-700. |
| Sulfoxide (-SO-) | p-CPMSO (Target) | 1035 – 1060 | Strong | S=O Stretch (Dipolar) |
| Sulfone (-SO₂-) | p-Chlorophenyl methyl sulfone | 1140 – 1160 | Strong | Symmetric SO₂ Stretch |
| 1300 – 1330 | Strong | Asymmetric SO₂ Stretch |
Technical Insight: If you observe a "doublet" appearance near 1150/1320 cm⁻¹, your sample is contaminated with the sulfone. The pure sulfoxide shows a clean, single band in the 1050 region.
B. Nuclear Magnetic Resonance (¹H & ¹³C NMR)
NMR provides the most accurate quantitative assessment of purity. The oxidation of sulfur exerts a strong deshielding effect on the adjacent methyl group and the aromatic protons ortho to the sulfur.
Table 2: Comparative ¹H NMR Shifts (400 MHz, CDCl₃)
| Proton Environment | Sulfide (Precursor) | Sulfoxide (Target) | Sulfone (Byproduct) | Mechanistic Note |
| Methyl (-CH₃) | 2.45 – 2.50 ppm (s) | 2.70 – 2.75 ppm (s) | 3.05 – 3.10 ppm (s) | Progressive deshielding by O-atoms. |
| Aromatic (Ortho) | ~7.25 ppm (d) | ~7.58 ppm (d) | ~7.85 ppm (d) | Anisotropic effect of S=O cone. |
| Aromatic (Meta) | ~7.30 ppm (d) | ~7.48 ppm (d) | ~7.55 ppm (d) | Less affected by sulfur oxidation. |
Table 3: Comparative ¹³C NMR Shifts (CDCl₃)
| Carbon Environment | Sulfide | Sulfoxide | Sulfone |
| Methyl Carbon | ~16.0 ppm | ~44.0 ppm | ~44.5 ppm |
| Ipso Carbon (C-S) | ~137.0 ppm | ~144.0 ppm | ~140.0 ppm |
Critical Distinction: While ¹H NMR distinguishes all three well, ¹³C NMR shows a massive jump (~28 ppm) for the methyl carbon upon the first oxidation (Sulfide
Sulfoxide) but almost no change for the second oxidation (SulfoxideSulfone). Use ¹H NMR, not ¹³C, to quantify sulfone impurities.
Experimental Protocol: Selective Synthesis
To generate the target p-CPMSO without over-oxidation, a controlled oxidation protocol using mild oxidants is required.
Protocol: Controlled Oxidation of p-Chlorophenyl Methyl Sulfide
Objective: Synthesis of Sulfoxide with <5% Sulfone formation.
-
Reagents:
-
Substrate: p-Chlorophenyl methyl sulfide (1.0 eq).
-
Oxidant: Sodium Periodate (NaIO₄) (1.05 eq) [Preferred over H₂O₂ for selectivity].
-
Solvent: Methanol:Water (1:1 v/v).
-
-
Procedure:
-
Dissolve sulfide in MeOH/Water at 0°C (ice bath).
-
Add NaIO₄ portion-wise over 30 minutes. Do not add all at once to avoid local hot-spots.
-
Stir at 0°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:2).
-
Quench: Filter off precipitated NaIO₃. Extract filtrate with Dichloromethane (DCM).
-
-
Purification:
-
The crude oil often contains ~5-10% sulfone.
-
Do not distill. Sulfoxides are thermally unstable and can undergo Pummerer-type rearrangements or disproportionation.
-
Method: Silica Gel Flash Chromatography.
-
Mobile Phase: Gradient 10%
40% EtOAc in Hexane. -
Elution Order: Sulfide (Fastest)
Sulfone Sulfoxide (Slowest, most polar).
-
-
Visualizations of Workflows
Diagram 1: Spectroscopic Decision Tree
Use this logic flow to identify your product based on spectral data.
Caption: Logical workflow for distinguishing sulfoxide from sulfide/sulfone impurities using IR and NMR.
Diagram 2: Oxidation Pathway & Impurity Risks
The chemical relationship between the analogues.[1]
Caption: Stepwise oxidation pathway showing the origin of critical impurities.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 119382, Methyl phenyl sulfoxide (Analogue Reference). Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Sulfoxides by Oxidation.[2] (General protocols and selectivity data). Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for IR/NMR characteristic frequencies of sulfoxides vs sulfones).
-
Royal Society of Chemistry. Green Chemistry Supplementary Information: NMR Spectral Data of Methyl Phenyl Sulfoxide and Analogues. Retrieved from [Link]
Sources
Validated Method for Determining the Enantiomeric Purity of p-Chlorophenyl Methyl Sulfoxide
Executive Summary
Objective: To provide a validated, robust, and industry-standard method for quantifying the enantiomeric purity of p-chlorophenyl methyl sulfoxide (PCM-SO).
The Challenge: Chiral sulfoxides are stereochemically stable but prone to self-disproportionation of enantiomers (SDE) during non-chromatographic purification. Traditional methods like polarimetry are insufficient for high-precision enantiomeric excess (ee) determination due to low specific rotation values and susceptibility to impurities.
The Solution: High-Performance Liquid Chromatography (HPLC) utilizing a Polysaccharide-based Chiral Stationary Phase (CSP) —specifically Amylose tris(3,5-dimethylphenylcarbamate) —is the definitive "Gold Standard." This guide details a validated protocol using the Chiralpak AD-H column, demonstrating superior resolution (
Part 1: Methodology Comparison
To ensure scientific rigor, we must evaluate why Chiral HPLC is the selected methodology over other available techniques for this specific analyte.
| Feature | Chiral HPLC (Recommended) | 1H NMR w/ Chiral Shift Reagents | Polarimetry (Optical Rotation) |
| Principle | Physical separation via diastereomeric interactions with CSP. | Chemical shift splitting via complexation with chiral solvating agents (e.g., Pirkle alcohol). | Measurement of rotation of polarized light. |
| Accuracy | High (Precision < 0.5% RSD). Direct quantification of peak areas. | Medium . Dependent on peak integration; broad signals can obscure splitting. | Low . Highly sensitive to chemical impurities and concentration errors. |
| LOD/Sensitivity | High . UV detection (254 nm) leverages the aromatic chromophore. | Low . Requires mg-scale sample quantities. | Very Low . Requires significant mass; unreliable for high ee (>98%). |
| Throughput | High (Automated injection). | Low (Manual prep and shimming). | High (Flow cells available), but data is limited. |
| Validation Status | Fully validatable per ICH Q2(R1). | Difficult to validate for trace enantiomers. | Cannot distinguish between chemical and optical purity. |
Expert Insight: While NMR is useful for initial screening, p-chlorophenyl methyl sulfoxide requires HPLC for process validation. The sulfoxide moiety (
Part 2: The Validated Protocol (Chiral HPLC)
This protocol is designed to be self-validating , meaning the system suitability criteria ensure data integrity before results are accepted.
Reagents and Equipment
-
Analyte: p-Chlorophenyl methyl sulfoxide (Racemic standard and Enriched sample).
-
Solvents: n-Hexane (HPLC Grade), Ethanol (Absolute, HPLC Grade).
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),
, particle size.[1]-
Alternative: Chiralcel OD-H (Cellulose analog) is a viable backup but AD-H often shows superior selectivity for aromatic sulfoxides.
-
-
HPLC System: Isocratic pump, Auto-sampler, Column Oven, UV-Vis Detector (DAD preferred).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase | n-Hexane : Ethanol (80 : 20 v/v) | Ethanol acts as the polar modifier to modulate hydrogen bonding with the CSP. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency. |
| Temperature | Controls mass transfer kinetics; higher temps may reduce resolution ( | |
| Detection | UV @ 254 nm | Targets the |
| Injection Vol. | 10 | Prevents column overload while ensuring LOQ is met. |
| Run Time | ~15 minutes | Sufficient to elute both enantiomers (typically |
Sample Preparation
-
Stock Solution: Dissolve 1.0 mg of p-chlorophenyl methyl sulfoxide in 1.0 mL of Ethanol.
-
Working Solution: Dilute Stock 1:10 with n-Hexane/Ethanol (80:20) mobile phase to reach ~0.1 mg/mL.
-
Note: Dissolving directly in mobile phase prevents "solvent shock" peaks.
-
Experimental Workflow (DOT Diagram)
Caption: Figure 1. Step-by-step workflow for the chiral HPLC analysis of p-chlorophenyl methyl sulfoxide, incorporating critical decision gates for system suitability.
Part 3: Validation Data & Performance
The following data represents typical performance metrics for this method when validated according to ICH Q2(R1) guidelines.
System Suitability & Specificity
The method must resolve the enantiomers from the solvent front and each other.
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time ( | Enantiomer 1: ~8-9 minEnantiomer 2: ~10-12 min | Stable ( |
| Resolution ( | ||
| Tailing Factor ( | ||
| Selectivity ( |
Linearity and Sensitivity
Linearity: Evaluated from 50% to 150% of the target concentration.
Regression:
Precision (Repeatability)
Six replicate injections of the racemic standard.
-
Retention Time RSD:
-
Peak Area RSD:
-
Calculated %ee RSD:
Part 4: Mechanism of Separation (Expert Insight)
Understanding why the separation works allows for intelligent troubleshooting.
The Amylose tris(3,5-dimethylphenylcarbamate) selector operates via a "Three-Point Interaction" model:
-
Hydrogen Bonding: The sulfoxide oxygen (
, strong acceptor) interacts with the amide hydrogen ( ) on the carbamate backbone of the CSP. -
Dipole-Dipole Stacking: The polarized
bond aligns with the dipoles of the carbamate linkage. - Interactions: The p-chlorophenyl ring of the analyte stacks with the phenyl rings of the CSP.
Troubleshooting Tip: If resolution decreases, lower the percentage of Ethanol. Ethanol competes for hydrogen bonding sites. Reducing it to 10% or 5% will increase retention time but significantly boost resolution (
Chiral Recognition Pathway (DOT Diagram)
Caption: Figure 2. Mechanistic interactions between p-chlorophenyl methyl sulfoxide and the Amylose-based CSP leading to enantiomeric resolution.
References
-
BenchChem. (2025).[3][4] A Comparative Guide to the Enantioselective Recognition and Separation of Chiral Sulfoxides. BenchChem Comparison Guides. Link
-
Kažoka, H., & Koliškina, O. (2009). Enantioseparation of some chiral sulfoxides by HPLC on Chiralpak AD-H and Chiralcel OD-H columns. Chirality, 21(5), 507-518.[5] Link
-
Zhang, Y., et al. (2018).[6] Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Molecules, 23(10), 2680.[6] Link
-
Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides. Link
-
Peluso, P., et al. (2009).[5] High performance liquid chromatographic enantioseparation of chiral bridged polycyclic compounds on Chiralcel OD-H and Chiralpak OT(+). Chirality, 21(5). Link
Sources
- 1. Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. High performance liquid chromatographic enantioseparation of chiral bridged polycyclic compounds on chiralcel OD-H and chiralpak OT(+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs [mdpi.com]
Safety Operating Guide
Operational Guide: Safe Disposal of p-Chlorophenyl Methyl Sulfoxide
Executive Summary & Chemical Identity
p-Chlorophenyl methyl sulfoxide (CAS: 934-73-6) presents a dual-hazard profile often overlooked in routine waste management. It combines the skin-permeating properties of a sulfoxide with the toxicological burden of an aryl chloride.
Critical Directive: Unlike standard organic waste, this compound must be segregated into the Halogenated Waste stream . Disposal via non-halogenated streams puts incineration facilities at risk of non-compliance (due to HCl/Dioxin formation) and may damage facility infrastructure.
| Chemical Property | Data |
| IUPAC Name | 1-chloro-4-(methylsulfinyl)benzene |
| CAS Number | 934-73-6 |
| Physical State | Solid (typically off-white powder or crystals) |
| Molecular Formula | C₇H₇ClOS |
| Primary Hazard | Skin Irritant / Permeator; Eye Damage |
| Waste Classification | Halogenated Organic (Non-RCRA Listed, but Hazardous) |
Hazard Profiling & Safety Gate
Before initiating disposal, the operator must acknowledge the specific risks associated with the sulfoxide moiety. Sulfoxides can act as penetration enhancers , potentially carrying the chlorinated aromatic ring across the dermal barrier more efficiently than other solvents.
GHS Classification Table
| Hazard Class | Category | Signal Word | H-Statement |
| Acute Toxicity (Oral) | 4 | Warning | H302: Harmful if swallowed |
| Skin Irritation | 2 | Warning | H315: Causes skin irritation |
| Eye Damage | 1 | Danger | H318: Causes serious eye damage |
Mandatory PPE (Personal Protective Equipment)
-
Hand Protection: Double-gloving is required. Use a laminate inner glove (e.g., Silver Shield®) or thick Nitrile (>5 mil) outer glove. Standard latex is insufficient due to the permeation potential of sulfoxides.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield recommended if handling liquid solutions >500mL.
-
Respiratory: If handling dry powder outside a fume hood, N95 minimum; P100 HEPA recommended.
Waste Characterization & Segregation Logic
The most common compliance violation regarding this compound is misclassifying it as "General Organic Waste."
The Causality of Segregation: Incinerators operating on "Non-Halogenated" permits do not have the wet scrubbers necessary to neutralize acidic gases (Hydrogen Chloride) formed when p-Chlorophenyl methyl sulfoxide burns. Sending this waste to the wrong stream can result in:
-
Corrosion of the incinerator flue.
-
Release of acid rain components.
-
Regulatory fines for the waste generator.
Workflow: Waste Stream Decision Tree
The following logic gate ensures the material ends up in the correct drum.
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid (Expired/Surplus)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container. Avoid metal containers if moisture is present to prevent corrosion.
-
Labeling: Apply a hazardous waste label.
-
Secondary Containment: Place the sealed jar into a clear plastic bag (4 mil thickness) before placing it into the Solid Halogenated Waste drum.
Scenario B: Disposal of Reaction Mixtures (Liquid)
If the compound is dissolved in a solvent (e.g., Dichloromethane, Methanol, or DMSO):
-
Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Peroxides, Nitric Acid). Sulfoxides can react violently with strong oxidizers [1].[5]
-
PH Check: If the solution is acidic (e.g., from a reaction workup), neutralize to pH 6-8 using Sodium Bicarbonate before consolidation.
-
Transfer: Pour into the Halogenated Solvent Waste carboy.
-
Note: Even if the solvent is non-halogenated (like Methanol), the presence of p-Chlorophenyl methyl sulfoxide renders the entire mixture Halogenated for disposal purposes [2].
-
-
Log Entry: Record the volume and concentration on the waste log sheet immediately.
Spill Management & Emergency Response
Do not use bleach (Sodium Hypochlorite) to clean spills of this compound. Hypochlorites can oxidize the sulfoxide to a sulfone or react with the chlorophenyl group, potentially creating more toxic byproducts.
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Don nitrile gloves, goggles, and lab coat.
-
Contain:
-
Solid Spill: Cover with wet paper towels to prevent dust generation, then scoop into a disposal bag.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.
-
-
Decontaminate: Wash the surface with a dilute surfactant (soap) and water solution. Collect all rinse water as hazardous waste (Toxic Aqueous).
Regulatory & Compliance Context
While p-Chlorophenyl methyl sulfoxide is not explicitly listed on the EPA's RCRA "P" or "U" lists, it falls under the "Cradle-to-Grave" responsibility of the generator.
-
EPA Waste Code: If not mixed with listed solvents, classify as D001 (if ignitable carrier) or generally Hazardous Waste (Non-RCRA Regulated) but mandate incineration.
-
DOT Shipping (if transporting):
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: Dimethyl Sulfoxide (Analogous Sulfoxide Reactivity).Link
-
U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Link
-
PubChem. (2023).[1] Compound Summary: p-Chlorophenyl methyl sulfoxide (CAS 934-73-6).[1][2][3][4][6][7] National Library of Medicine. Link
-
Princeton University EHS. (2022). Waste Removal and Waste Stream Guidelines.Link
Sources
- 1. 4-Chlorophenyl methyl sulfoxide, (+-)- | C7H7ClOS | CID 13626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. P-CHLOROPHENYL METHYL SULFOXIDE - Safety Data Sheet [chemicalbook.com]
- 3. molcore.com [molcore.com]
- 4. P-Chlorophenyl methyl sulfoxide [synhet.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. P-Chlorophenyl methyl sulfoxide | 934-73-6 [sigmaaldrich.com]
- 7. mde.maryland.gov [mde.maryland.gov]
Navigating the Safe Handling of p-Chlorophenyl methyl sulfoxide: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel compounds are routine. However, the introduction of any new chemical into the laboratory workflow necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for the handling of p--Chlorophenyl methyl sulfoxide, with a focus on personal protective equipment (PPE) and appropriate disposal methods. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes known hazard information with established best practices for handling chemicals of a similar class to ensure a multi-layered approach to safety.
Hazard Analysis of p-Chlorophenyl methyl sulfoxide
A critical first step in establishing safe handling procedures is a thorough hazard analysis. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, p-Chlorophenyl methyl sulfoxide is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[1]
Toxicological studies on analogous compounds suggest that while some sulfoxides may cause mild skin irritation, eye irritation can be severe and persistent.[2] The presence of a chlorinated phenyl group also warrants careful handling, as halogenated organic compounds can present a range of health and environmental hazards.
The Hierarchy of Controls: A Proactive Approach to Safety
Before detailing specific PPE, it is crucial to consider the hierarchy of controls, a fundamental concept in laboratory safety that prioritizes the most effective measures for risk reduction.[1][3][4][5]
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Personal Protective Equipment (PPE) Protocol
Given the known hazards of p-Chlorophenyl methyl sulfoxide, a comprehensive PPE protocol is mandatory.
Eye and Face Protection
Mandatory: Chemical safety goggles are required at all times when handling p-Chlorophenyl methyl sulfoxide, even in small quantities. Due to the risk of serious eye damage, standard safety glasses do not provide adequate protection from splashes.
Recommended: A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashes, such as during transfers of larger quantities or when handling the material under pressure.
Skin Protection
| Glove Material | Recommendation Rationale | Key Considerations |
| Butyl Rubber | Recommended for many sulfoxides and provides good resistance to a wide range of chemicals.[6][7] | May be less dexterous than nitrile gloves. |
| Nitrile Rubber | Offers good general chemical resistance and is a common choice in laboratory settings. | Ensure gloves are of sufficient thickness (at least 4 mil) and inspect for any signs of degradation. |
| Natural Rubber (Latex) | Not Recommended. Offers poor protection against many organic solvents. | High potential for allergic reactions. |
Operational Protocol for Glove Use:
-
Inspect Gloves: Before each use, visually inspect gloves for any signs of holes, tears, or degradation.
-
Double Gloving: Consider double gloving for enhanced protection, especially during extended procedures.
-
Immediate Removal upon Contamination: If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact and dispose of it as hazardous waste.
-
Regular Changes: Change gloves frequently, and always before leaving the laboratory or touching non-laboratory surfaces (e.g., doorknobs, keyboards).
A laboratory coat is the minimum requirement for body protection.[8][9][10] For procedures with a higher risk of splashes, a chemical-resistant apron made of materials like neoprene or nitrile should be worn over the lab coat.[11][12] Clothing should cover all exposed skin, including long pants and closed-toe shoes.
Respiratory Protection
While p-Chlorophenyl methyl sulfoxide is a solid at room temperature and has a low vapor pressure, the potential for aerosolization exists, particularly when handling the powdered form.
When Respiratory Protection is Warranted:
-
When weighing or transferring the powder outside of a certified chemical fume hood.
-
During any operation that could generate dust or aerosols.
-
In the event of a spill.
Recommended Respiratory Protection:
-
A NIOSH-approved respirator with an N95 or higher particulate filter is recommended for protection against aerosols.[13]
-
For situations with potential for vapor exposure, a combination cartridge for organic vapors and particulates may be necessary.[13]
-
All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical clearance, fit testing, and training, as mandated by OSHA.[14]
Operational Plan: Step-by-Step Handling Procedures
A clear, step-by-step operational plan minimizes the risk of exposure and accidents.
Weighing and Dispensing (Powder Form)
-
Designated Area: Conduct all weighing and dispensing of powdered p-Chlorophenyl methyl sulfoxide in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure.[6]
-
Surface Protection: Cover the work surface with disposable bench paper to contain any minor spills.[6]
-
Minimize Dust Generation: Use a spatula to carefully transfer the powder. Avoid pouring, which can create dust clouds.[6]
-
Immediate Cleanup: Clean any minor spills on the balance or surrounding surfaces immediately with a damp cloth, which should then be disposed of as hazardous waste.
-
Container Sealing: Securely seal the stock container immediately after dispensing.
In-Solution Handling
-
Fume Hood Use: All procedures involving solutions of p-Chlorophenyl methyl sulfoxide should be performed in a certified chemical fume hood to minimize inhalation exposure to any volatile components.
-
Secondary Containment: Use secondary containers when transporting solutions between workstations to prevent spills.[15][16][17]
Disposal Plan: Managing Waste Streams
Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental protection.
Caption: Waste disposal workflow for p-Chlorophenyl methyl sulfoxide.
Disposal Protocol:
-
Waste Segregation: p-Chlorophenyl methyl sulfoxide is a halogenated organic compound. All waste streams, including unused solid material, contaminated consumables (e.g., gloves, weigh boats, pipette tips), and solutions, must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[9][18][19][20][21]
-
Container Management: Waste containers must be kept closed except when adding waste. They should be stored in a well-ventilated area, away from incompatible materials.[18][19]
-
EHS Coordination: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for waste pickup and documentation.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
Skin Contact
-
Immediate Action: Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove Contaminated Items: While flushing, remove any contaminated clothing or jewelry.
-
Seek Medical Attention: Seek immediate medical attention. Provide the medical personnel with the name of the chemical.
Eye Contact
-
Immediate Flushing: Go to the nearest emergency eyewash station and flush the eyes with lukewarm water for at least 20 minutes.[16] Hold the eyelids open to ensure thorough rinsing of the entire eye surface.[16]
-
Remove Contact Lenses: If present and easily removable, take out contact lenses after the initial flushing.[16]
-
Seek Immediate Medical Attention: After flushing, seek immediate medical attention from an ophthalmologist or emergency services.[16]
Ingestion
-
Do Not Induce Vomiting.
-
Rinse Mouth: Rinse the mouth thoroughly with water.
-
Seek Immediate Medical Attention: Call a poison control center or seek immediate medical attention.
Spill Response
-
Alert Personnel: Alert others in the immediate area of the spill.
-
Evacuate: If the spill is large, poses an inhalation hazard, or you are not comfortable cleaning it up, evacuate the area and contact your institution's EHS or emergency response team.
-
Small Spill Cleanup (if trained and equipped):
-
Don the appropriate PPE, including respiratory protection if necessary.
-
Contain the spill with an absorbent material like vermiculite or a spill pillow, working from the outside in.[20][22][23][24]
-
Carefully collect the absorbed material into a designated hazardous waste container.[22][23][24]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.
-
Conclusion: A Culture of Safety
The safe handling of p-Chlorophenyl methyl sulfoxide, and indeed all laboratory chemicals, is predicated on a foundation of proactive risk assessment, adherence to established safety protocols, and a commitment to a culture of safety. By understanding the known hazards and implementing the multi-layered protective measures outlined in this guide, researchers can confidently and safely advance their scientific endeavors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
